[8-L-arginine] deaminovasopressin
Description
Properties
Molecular Formula |
C46H64N14O13S2 |
|---|---|
Molecular Weight |
1085.2 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C46H64N14O13S2/c47-27-22-74-75-23-33(45(73)60-17-5-9-34(60)44(72)55-28(8-4-16-52-46(50)51)39(67)53-21-37(64)65)59-43(71)32(20-36(49)63)58-40(68)29(14-15-35(48)62)54-41(69)31(18-24-6-2-1-3-7-24)57-42(70)30(56-38(27)66)19-25-10-12-26(61)13-11-25/h1-3,6-7,10-13,27-34,61H,4-5,8-9,14-23,47H2,(H2,48,62)(H2,49,63)(H,53,67)(H,54,69)(H,55,72)(H,56,66)(H,57,70)(H,58,68)(H,59,71)(H,64,65)(H4,50,51,52)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
OTXIQMVJHKNRPQ-LGYYRGKSSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of [8-L-arginine] Deaminovasopressin on V2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
[8-L-arginine] deaminovasopressin, commonly known as Desmopressin (B549326), is a synthetic analogue of the human antidiuretic hormone, vasopressin. Its therapeutic efficacy in treating conditions like central diabetes insipidus and certain bleeding disorders stems from its high selectivity and agonist activity at the vasopressin V2 receptor (V2R). This technical guide provides a comprehensive overview of the molecular mechanisms initiated by Desmopressin's interaction with the V2 receptor. It details the downstream signaling cascade, from G-protein activation to the physiological response of increased water reabsorption in the kidneys. This document includes quantitative data on receptor binding and functional potency, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Desmopressin is a crucial therapeutic agent characterized by its potent antidiuretic properties and minimal vasopressor effects.[1] These characteristics are a direct result of its selective agonism at the vasopressin V2 receptor, a member of the G-protein coupled receptor (GPCR) family.[1][2] Understanding the intricate mechanism of action of Desmopressin at the V2 receptor is paramount for the development of novel therapeutics targeting this pathway and for optimizing existing treatment regimens. This guide will explore the binding of Desmopressin to the V2 receptor, the subsequent intracellular signaling events, and the ultimate physiological outcomes.
The Vasopressin V2 Receptor Signaling Pathway
The V2 receptor is a Gs-protein coupled receptor primarily expressed on the basolateral membrane of the principal cells in the kidney's collecting ducts and distal convoluted tubules.[1] The binding of Desmopressin to the V2 receptor initiates a well-defined signaling cascade, leading to increased water permeability of the apical membrane.
The key steps in this pathway are:
-
Receptor Binding and G-Protein Activation: Desmopressin binds to the V2 receptor, inducing a conformational change that facilitates the coupling and activation of the heterotrimeric Gs protein.[1]
-
Adenylyl Cyclase Activation and cAMP Production: The activated alpha subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1]
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[3]
-
Phosphorylation of Aquaporin-2: PKA then phosphorylates key serine residues on the aquaporin-2 (AQP2) water channel protein, most notably Serine 256.[3]
-
Translocation of Aquaporin-2: Phosphorylation of AQP2 triggers the translocation of AQP2-containing vesicles to the apical membrane of the collecting duct cells and their insertion into the membrane.[4]
-
Increased Water Reabsorption: The presence of AQP2 channels in the apical membrane allows for the reabsorption of water from the tubular fluid back into the bloodstream, thereby concentrating the urine and reducing its volume.[1]
Quantitative Data
The interaction of Desmopressin with the V2 receptor and its subsequent functional effects have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity of Desmopressin for Vasopressin Receptors
| Receptor Subtype | Ligand | Ki (nM) | Species | Reference |
| V2 | Desmopressin | 65.9 | Human | |
| V1b | Desmopressin | 5.84 | Human |
Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency of Desmopressin at Vasopressin Receptors
| Receptor Subtype | Assay | EC50 (nM) | Species | Reference |
| V2 | cAMP Production | 23.9 | Human | |
| V1b | Inositol Phosphate Turnover | 11.4 | Human |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 3: Dose-Response of Desmopressin's Antidiuretic Effect in Humans
| Administration Route | Dose | Effect | Duration of Action | Reference |
| Intravenous | 125 ng | Antidiuresis | 4 hours | [5] |
| Intravenous | 250 ng | Antidiuresis | 8 hours | [5] |
| Intravenous | 500 ng | Antidiuresis | 11 hours | [5] |
| Oral | 0.1 - 0.2 mg | Optimal antidiuretic effects | Up to 8 hours | [6] |
| Oral | 0.4 mg | Antidiuretic effects | Up to 12 hours | [6] |
| Intranasal | 10 - 40 mcg/day | Antidiuresis | - | [7] |
Experimental Protocols
The characterization of Desmopressin's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. This section provides detailed methodologies for two key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Desmopressin to the V2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human V2 receptor.
-
Radiolabeled vasopressin analogue (e.g., [3H]-Arginine Vasopressin).
-
Unlabeled Desmopressin.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In a microtiter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Desmopressin.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of unlabeled Desmopressin. The data is then fitted to a one-site competition model to determine the IC50, which can be converted to the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of Desmopressin to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50).
Materials:
-
HEK293 or CHO cells stably expressing the human V2 receptor.
-
Desmopressin.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Cell Seeding: Seed the V2 receptor-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to prevent the breakdown of newly synthesized cAMP.
-
Stimulation: Add varying concentrations of Desmopressin to the wells and incubate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP concentration against the concentration of Desmopressin. The data is then fitted to a sigmoidal dose-response curve to determine the EC50 value.
Downstream Effects of PKA Activation
While the phosphorylation of AQP2 is the primary mechanism for the antidiuretic effect of Desmopressin, PKA can phosphorylate a number of other substrates within the collecting duct cells. Proteomic studies have begun to identify a broader range of PKA targets that may be involved in the fine-tuning of the cellular response to vasopressin. These substrates are involved in various cellular processes, including gene transcription, cytoskeletal organization, and ion transport.[3][8][9][10] The identification and characterization of these additional PKA substrates will provide a more complete understanding of the complex signaling network activated by Desmopressin.
Receptor Internalization
Like many GPCRs, the V2 receptor undergoes agonist-induced internalization, a process that plays a role in receptor desensitization and down-regulation. Upon binding to Desmopressin, the V2 receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. β-arrestin binding not only uncouples the receptor from the Gs protein, leading to desensitization, but also targets the receptor for internalization into endocytic vesicles. The internalized receptors can then be either recycled back to the cell surface or targeted for degradation. The kinetics and extent of Desmopressin-induced V2 receptor internalization are important factors in determining the duration of its pharmacological effect.
Conclusion
The mechanism of action of this compound on V2 receptors is a well-characterized signaling pathway that is fundamental to its therapeutic utility. The high selectivity and potency of Desmopressin at the V2 receptor, coupled with its resistance to degradation, make it an effective agent for the treatment of central diabetes insipidus and other related disorders. A thorough understanding of this mechanism, from receptor binding kinetics to the downstream phosphorylation events and physiological responses, is essential for the continued development of novel and improved therapies targeting the vasopressin system. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this field.
References
- 1. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors: molecular dynamics simulation of the agonist-bound state in the membrane-aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoproteomic Identification of Vasopressin/cAMP/Protein Kinase A–Dependent Signaling in Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. Desmopressin duration of antidiuretic action in patients with central diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DDAVP (Desmopressin Acetate Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. Identification of protein kinase A signalling molecules in renal collecting ducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
The Discovery and Synthesis of [8-L-arginine]deaminovasopressin (Desmopressin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacology of [8-L-arginine]deaminovasopressin, commonly known as desmopressin (B549326) (dDAVP). Desmopressin is a synthetic analogue of the human antidiuretic hormone, vasopressin, engineered for enhanced therapeutic efficacy. This document details the solid-phase synthesis of desmopressin, presenting quantitative data on its synthesis and biological activity. Furthermore, it elucidates the key signaling pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers and professionals in drug development and related scientific fields.
Introduction: The Genesis of a Selective Vasopressin Analogue
Desmopressin is a synthetic peptide medication that mimics the action of the endogenous hormone arginine vasopressin (AVP).[1] Developed to overcome the therapeutic limitations of native vasopressin, which exhibits both potent antidiuretic (via V2 receptors) and vasopressor (via V1a receptors) effects, desmopressin was engineered for receptor selectivity.[2][3][4][5]
The key structural modifications that confer desmopressin's unique pharmacological profile are:
-
Deamination of the N-terminal cysteine residue: This modification at position 1, replacing the amino group with a hydrogen atom, significantly increases the peptide's resistance to degradation by aminopeptidases, thereby prolonging its biological half-life.
-
Substitution of L-arginine with D-arginine at position 8: This stereochemical alteration dramatically reduces the affinity for the V1a vasopressor receptor, while maintaining high affinity and agonist activity at the V2 antidiuretic receptor.[2][3]
These modifications result in a potent antidiuretic agent with markedly attenuated pressor activity, making it a cornerstone therapy for central diabetes insipidus, nocturnal enuresis, and certain bleeding disorders like hemophilia A and von Willebrand disease.[3][5]
Solid-Phase Synthesis of Desmopressin
The synthesis of desmopressin is primarily achieved through solid-phase peptide synthesis (SPPS), a robust and efficient method for the stepwise assembly of peptide chains on a solid support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis
The following protocol outlines the key steps in the solid-phase synthesis of desmopressin.
Materials and Reagents:
-
Fmoc-protected amino acids (including Fmoc-D-Arg(Pbf)-OH)
-
Rink Amide resin (or a similar solid support)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Oxidizing agent for disulfide bond formation (e.g., iodine, potassium ferricyanide)
-
Solvents (DMF, DCM, Ether)
-
HPLC purification system
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in a suitable solvent like DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Gly-OH) to the deprotected resin using a coupling agent and a base. Monitor the reaction for completion using a ninhydrin (B49086) test.
-
Iterative Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desmopressin sequence (Pro, D-Arg(Pbf), Cys(Trt), Asn(Trt), Gln(Trt), Phe, Tyr(tBu)).
-
Coupling of 3-Mercaptopropionic Acid: Couple 3-mercaptopropionic acid (Mpa(Trt)) to the N-terminus of the peptide chain.
-
On-Resin Cyclization (Disulfide Bond Formation):
-
Simultaneously deprotect the thiol-protecting groups (e.g., Trt) from the Cys and Mpa residues.
-
Induce intramolecular disulfide bond formation using an oxidizing agent in a dilute solution to favor cyclization over polymerization.
-
-
Cleavage and Global Deprotection: Cleave the cyclized peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, triisopropylsilane, and water).
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove scavengers and byproducts.
-
Purification: Purify the crude desmopressin by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified fractions to obtain the final desmopressin acetate (B1210297) product as a white powder.
Quantitative Data: Synthesis and Purity
The following table summarizes typical quantitative data associated with the synthesis and purification of desmopressin.
| Parameter | Value | Reference |
| Synthesis Scale | 0.1 - 1.0 mmol | General SPPS |
| Crude Peptide Yield | 70-85% | General SPPS |
| Purity after Cleavage | 50-70% | General SPPS |
| Final Yield after Purification | 20-40% | General SPPS |
| Final Purity (by HPLC) | >98% | Pharmaceutical Standard |
Pharmacological Profile
Desmopressin's therapeutic efficacy stems from its high selectivity and potency at the vasopressin V2 receptor.
Receptor Binding Affinity and Functional Potency
The following table presents the binding affinities (Ki) and functional potencies (EC50) of desmopressin at vasopressin receptor subtypes.
| Receptor Subtype | Parameter | Value (nM) | Reference |
| Human V2 Receptor | Ki | 23.3 | [6] |
| EC50 | 23.9 | ||
| Human V1b Receptor | Ki | 5.84 | |
| EC50 | 11.4 | ||
| Rat V2 Receptor | Ki | 0.3 | [6][7] |
| Rat V1a Receptor | Ki | 100-250 | [6][7] |
Antidiuretic and Vasopressor Activity
The enhanced selectivity of desmopressin for the V2 receptor translates to a potent antidiuretic effect with significantly reduced vasopressor activity compared to native vasopressin.
| Parameter | Value | Reference |
| Antidiuretic-to-Pressor Activity Ratio | 2000-4000:1 | [2][3] |
| Antidiuretic Activity (vs. AVP) | Potent | [4] |
| Vasopressor Activity (vs. AVP) | Markedly Reduced | [3][4] |
Visualizing the Science: Diagrams and Workflows
Desmopressin V2 Receptor Signaling Pathway
The antidiuretic effect of desmopressin is mediated by its binding to the V2 receptor in the principal cells of the kidney's collecting ducts. This initiates a downstream signaling cascade that ultimately leads to increased water reabsorption.
Caption: Desmopressin activates the V2 receptor, leading to increased water reabsorption.
Experimental Workflow: From Synthesis to Biological Evaluation
The development and characterization of desmopressin involve a multi-step process, from its chemical synthesis to its pharmacological evaluation.
References
- 1. Vasopressin receptors V1a and V2 are not osmosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. wjgnet.com [wjgnet.com]
- 4. products.sanofi.us [products.sanofi.us]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. V1a- and V2-type vasopressin receptors mediate vasopressin-induced Ca2+ responses in isolated rat supraoptic neurones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Physiological Effects of [8-L-arginine] Deaminovasopressin
Audience: Researchers, scientists, and drug development professionals.
Introduction
[8-L-arginine] deaminovasopressin (dAVP), also known as desmopressin (B549326), is a synthetic analogue of the endogenous antidiuretic hormone arginine vasopressin (AVP).[1] Structurally modified to exhibit a prolonged half-life and high selectivity for the vasopressin V2 receptor, dAVP is a potent therapeutic agent with significant physiological effects, primarily related to water reabsorption and hemostasis.[2] This technical guide provides a comprehensive overview of the in vivo physiological effects of dAVP, with a focus on its mechanism of action, quantitative physiological responses, and detailed experimental protocols for its investigation.
Mechanism of Action: The V2 Receptor Signaling Pathway
The principal physiological effects of dAVP are mediated through its high-affinity binding to the vasopressin V2 receptor (V2R), a Gs-protein coupled receptor predominantly expressed on the basolateral membrane of principal cells in the renal collecting ducts.[3] This interaction initiates a well-characterized signaling cascade that ultimately leads to increased water permeability of the apical membrane, facilitating water reabsorption from the tubular fluid back into the circulation.
The key steps in the V2R signaling pathway are as follows:
-
Receptor Binding and G-protein Activation: dAVP binds to the V2R, inducing a conformational change that activates the associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation and cAMP Production: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Aquaporin-2 (AQP2) Phosphorylation and Translocation: PKA phosphorylates key serine residues on the aquaporin-2 (AQP2) water channel protein. This phosphorylation event is a critical signal for the translocation of AQP2-containing vesicles from the cytoplasm to the apical membrane of the collecting duct cells.
-
Increased Water Permeability: The insertion of AQP2 channels into the apical membrane dramatically increases its permeability to water, allowing for the osmotic movement of water from the hypotonic tubular fluid into the hypertonic interstitium of the renal medulla.
Physiological Effects of dAVP In Vivo
The activation of the V2R signaling pathway by dAVP leads to a cascade of measurable physiological effects, primarily impacting renal function and the cardiovascular system.
Renal Effects
The most prominent effect of dAVP is its potent antidiuretic action. By increasing water reabsorption in the kidneys, dAVP leads to a dose-dependent decrease in urine output and a corresponding increase in urine osmolality.
Table 1: Quantitative Effects of dAVP on Renal Parameters
| Parameter | Species | Dose | Route | Change from Baseline | Reference |
| Urine Volume | Human | 0.1-0.2 mg | Oral | Decreased nocturnal urine volume | [4] |
| Rat | 1 µg/kg | IV | Significant decrease | ||
| Urine Osmolality | Human | 0.1-0.2 mg | Oral | Significantly increased | [4] |
| Rat | 1 µg/kg | IV | Significant increase | ||
| Nocturnal Voiding Frequency | Human | 0.1-0.2 mg | Oral | Decreased | [4] |
| Nocturnal Urinary Calcium Excretion | Human | 0.1-0.2 mg | Oral | Increased (mean 0.137 vs 0.169 mg/kg/hr) | [4] |
| Nocturnal Urinary Potassium Excretion | Human | 0.1-0.2 mg | Oral | Decreased (mean 0.030 vs 0.025 mEq/kg/hr) | [4] |
Cardiovascular Effects
While highly selective for the V2 receptor, dAVP can exert effects on the cardiovascular system. At standard therapeutic doses, it typically causes vasodilation, leading to a decrease in blood pressure and a compensatory increase in heart rate.[2] This effect is thought to be mediated by the release of nitric oxide from the endothelium. At higher doses, dAVP may exhibit weak V1 receptor agonist activity, potentially leading to vasoconstriction.
Table 2: Quantitative Effects of dAVP on Cardiovascular Parameters
| Parameter | Species | Dose | Route | Change from Baseline | Reference |
| Mean Arterial Pressure | Rat | 0.5-8.0 µg/kg | IV | Dose-dependent decrease | [5] |
| Heart Rate | Rat | 0.5-8.0 µg/kg | IV | Attenuated | [5] |
| Standing Heart Rate | Human | 0.2 mg | Oral | Significantly lower than placebo (101.9 vs 109.2 beats/min) | [6] |
| Standing Blood Pressure | Human | 0.2 mg | Oral | Not significantly affected | [6] |
Hemostatic Effects
dAVP is also known to promote hemostasis by inducing the release of von Willebrand factor (vWF) and Factor VIII from endothelial cells.[2] This effect is utilized clinically in the management of certain bleeding disorders.
Experimental Protocols for In Vivo Investigation
Investigating the physiological effects of dAVP in vivo requires carefully designed experimental protocols. Below are detailed methodologies for key experiments.
In Vivo Model for Cardiovascular and Renal Parameter Monitoring in Rats
This protocol describes the surgical preparation and monitoring of anesthetized rats to assess the cardiovascular and renal effects of intravenously administered dAVP.
Experimental Workflow:
Detailed Methodology:
-
Animal Preparation:
-
Anesthetize male Wistar rats (250-300g) with an intraperitoneal injection of Inactin (thiobutabarbital; 100 mg/kg).
-
Perform a tracheostomy to ensure a patent airway.
-
Cannulate the left femoral artery with PE-50 tubing connected to a pressure transducer for continuous monitoring of arterial blood pressure and heart rate.
-
Cannulate the left femoral vein with PE-50 tubing for intravenous infusion of dAVP or vehicle.
-
Cannulate the left ureter with PE-10 tubing for urine collection.
-
-
Baseline Measurements:
-
Allow the animal to stabilize for at least 60 minutes after surgery.
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) for 30 minutes.
-
Collect a baseline urine sample over a 30-minute period to determine basal urine flow rate and osmolality.
-
-
dAVP Administration:
-
Administer dAVP intravenously at the desired dose (e.g., 1 µg/kg body weight) as a bolus injection or a continuous infusion.
-
A control group should receive an equivalent volume of vehicle (e.g., 0.9% saline).
-
-
Post-Administration Monitoring:
-
Continuously record MAP and HR for at least 120 minutes post-dAVP administration.
-
Collect urine in timed intervals (e.g., every 30 minutes) for 120 minutes to determine urine flow rate and osmolality.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from baseline at various time points after dAVP administration.
-
Measure the volume of collected urine and determine the urine flow rate (µL/min).
-
Measure urine osmolality using a vapor pressure osmometer.
-
Compare the changes in cardiovascular and renal parameters between the dAVP-treated and control groups using appropriate statistical analyses.
-
Immunofluorescence Protocol for Aquaporin-2 Localization in Rat Kidney
This protocol details the steps for visualizing the subcellular localization of AQP2 in the renal collecting ducts of rats treated with dAVP.
-
Tissue Preparation:
-
Following in vivo experiments, perfuse the rat transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Excise the kidneys and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the kidneys by immersing them in 30% sucrose (B13894) in PBS at 4°C until they sink.
-
Embed the tissue in optimal cutting temperature (OCT) compound and freeze at -80°C.
-
Cut 5-µm thick cryosections and mount them on charged glass slides.
-
-
Immunostaining:
-
Wash the sections three times in PBS for 5 minutes each.
-
Perform antigen retrieval by incubating the slides in a citrate (B86180) buffer (pH 6.0) at 95°C for 20 minutes.
-
Cool the slides to room temperature and wash with PBS.
-
Block non-specific binding by incubating the sections in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with a primary antibody against AQP2 (e.g., rabbit anti-AQP2) diluted in blocking buffer overnight at 4°C.
-
Wash the sections three times in PBS for 5 minutes each.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the sections three times in PBS for 5 minutes each.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the sections using a confocal microscope.
-
Capture images of the collecting ducts, focusing on the subcellular localization of AQP2 (apical membrane vs. cytoplasm).
-
Quantify the apical-to-cytoplasmic fluorescence intensity ratio to assess the degree of AQP2 translocation.[7]
-
Conclusion
This compound is a powerful synthetic hormone with well-defined physiological effects, primarily governed by its selective agonism of the V2 receptor. Its potent antidiuretic properties, coupled with its influence on the cardiovascular and hemostatic systems, make it a valuable tool in both clinical practice and physiological research. The detailed experimental protocols provided in this guide offer a framework for the in-depth investigation of dAVP's in vivo actions, enabling researchers to further elucidate its complex physiological roles and explore its therapeutic potential.
References
- 1. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effect of desmopressin acetate on hindlimb perfusion pressure in rats: what is the mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Expansion Microscopy to follow the Cellular Itinerary of Renal Aquaporin-2- Oxford Instruments [andor.oxinst.com]
- 4. researchgate.net [researchgate.net]
- 5. mmpc.org [mmpc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding Affinity of Deaminovasopressin to Vasopressin Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of deaminovasopressin (dDAVP), a synthetic analog of the human hormone arginine vasopressin (AVP), to the three primary vasopressin receptor subtypes: V1a, V1b (also known as V3), and V2. This document details quantitative binding affinities, outlines common experimental methodologies for their determination, and illustrates the associated signaling pathways.
Quantitative Binding Affinity Data
Deaminovasopressin is traditionally recognized as a selective agonist for the vasopressin V2 receptor, valued for its potent antidiuretic effects without the significant vasoconstrictive properties associated with the V1a receptor.[1] However, studies have revealed that dDAVP also interacts with the V1b receptor, acting as a full agonist in humans.[1] The binding affinities, expressed as the inhibition constant (Ki) or the half-maximal effective concentration (EC50), vary across species.
The following tables summarize the binding and functional potency data for dDAVP at human and rat vasopressin receptor subtypes.
Table 1: Binding Affinity (Ki) of dDAVP for Human and Rat Vasopressin Receptors
| Receptor Subtype | Species | Ki (nM) | Reference(s) |
| V1aR | Human | 62.4 | [2] |
| Rat | 100 | [2] | |
| V1bR | Human | 5.84 | [1] |
| V2R | Human | 23.3 - 65.9 | [1][2] |
| Rat | 0.3 | [2] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency (EC50) of dDAVP at Human and Rat Vasopressin Receptors
| Receptor Subtype | Species | EC50 (nM) | Agonist Activity | Reference(s) |
| V1bR | Human | 11.4 | Full Agonist | [1] |
| Rat | 43.5 | Partial Agonist (0.7) | [1] | |
| V2R | Human | 23.9 | Full Agonist | [1] |
Note: EC50 represents the concentration of a drug that gives a half-maximal response. Intrinsic activity for the rat V1b receptor is reported as 0.7 relative to AVP.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the binding affinity (Ki) of an unlabeled compound like dDAVP is typically performed using a competitive radioligand binding assay.[3] This method measures the ability of the unlabeled test compound to displace a radiolabeled ligand from the receptor.
Principle
A fixed concentration of a radiolabeled ligand (e.g., [³H]AVP) and a receptor source are incubated with varying concentrations of the unlabeled competitor ligand (dDAVP). The amount of radioligand bound to the receptor decreases as the concentration of the competitor increases. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is the IC50 value. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Materials
-
Receptor Source: Cell membranes prepared from a stable cell line (e.g., Chinese Hamster Ovary, CHO) expressing a single human or rat vasopressin receptor subtype (V1a, V1b, or V2).[4]
-
Radioligand: A high-affinity radiolabeled vasopressin receptor ligand, such as [³H]Arginine Vasopressin ([³H]AVP).
-
Competitor Ligand: Deaminovasopressin (dDAVP).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding, and a vacuum filtration manifold.[5]
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Procedure
-
Membrane Preparation: Homogenize cultured cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[5]
-
Assay Setup: Perform the assay in triplicate in a 96-well plate or microcentrifuge tubes.[5][6]
-
Total Binding: Add receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of unlabeled AVP (e.g., 1 µM) to saturate the receptors.[6]
-
Competition: Add receptor membranes, radioligand, and varying concentrations of dDAVP.
-
-
Incubation: Incubate the plates for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[5]
-
Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of dDAVP.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
Vasopressin receptors are G protein-coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.[7][8]
Caption: V1a/V1b receptor signaling via the Gq/11-PLC pathway.
Caption: V2 receptor signaling via the Gs-Adenylyl Cyclase pathway.
Experimental Workflow
The following diagram illustrates the logical flow of a competition binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. 1-desamino-8-D-arginine vasopressin (DDAVP) as an agonist on V1b vasopressin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 8. Vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of [8-L-arginine] deaminovasopressin in Aquaporin-2 Trafficking: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the trafficking of aquaporin-2 (AQP2) in response to [8-L-arginine] deaminovasopressin (dAVP), a synthetic analog of the antidiuretic hormone vasopressin. Understanding this pathway is critical for research into water balance disorders and the development of novel therapeutic interventions.
Introduction: The dAVP-AQP2 Axis in Renal Water Reabsorption
The regulation of water reabsorption in the renal collecting duct is a fundamental physiological process for maintaining body fluid homeostasis. This process is primarily controlled by the peptide hormone arginine vasopressin (AVP) and its synthetic analog, dAVP.[1][2][3] dAVP exerts its effects by binding to the vasopressin V2 receptor (V2R) on the basolateral membrane of principal cells in the collecting duct, initiating a signaling cascade that culminates in the translocation of the AQP2 water channel to the apical plasma membrane.[4][5] This redistribution of AQP2 dramatically increases water permeability, allowing for the reabsorption of water from the urine back into the bloodstream.[3][6] Dysregulation of this pathway is implicated in various water balance disorders, including nephrogenic diabetes insipidus.[2]
This guide will delve into the core signaling pathways, present quantitative data on the molecular events, and provide detailed experimental protocols for studying the intricate trafficking of AQP2 in response to dAVP.
Signaling Pathways of dAVP-Mediated AQP2 Trafficking
The cellular response to dAVP is orchestrated by a complex network of signaling molecules. The canonical pathway involves the activation of the Gs protein-coupled V2 receptor, leading to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). However, other parallel and interacting pathways also play crucial roles.
The Canonical V2R-cAMP-PKA Signaling Pathway
Binding of dAVP to the V2R activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[4][7][8] The subsequent rise in intracellular cAMP activates PKA, a key kinase that phosphorylates AQP2 and other downstream targets to promote the translocation of AQP2-containing vesicles to the apical membrane.[6][7][9][10]
References
- 1. Quantitative apical membrane proteomics reveals vasopressin-induced actin dynamics in collecting duct cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell biology of vasopressin-regulated aquaporin-2 trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of aquaporin-2 trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative phosphoproteomics of vasopressin-sensitive renal cells: Regulation of aquaporin-2 phosphorylation at two sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TNF inhibits AQP2 expression via a miR137-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Culturing primary rat inner medullary collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomic approaches for the study of cell signaling in the renal collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of vasopressin-responsive collecting duct adenylyl cyclases in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypotonicity-induced Reduction of Aquaporin-2 Transcription in mpkCCD Cells Is Independent of the Tonicity Responsive Element, Vasopressin, and cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AQP2 trafficking in health and diseases: an updated overview - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Signal Transduction Pathways Activated by [8-L-arginine]deaminovasopressin (dDAVP)
Audience: Researchers, scientists, and drug development professionals.
Abstract
[8-L-arginine]deaminovasopressin (dDAVP or Desmopressin) is a synthetic analogue of the human antidiuretic hormone, arginine vasopressin (AVP). Engineered for greater stability and receptor selectivity, dDAVP is a potent agonist primarily for the vasopressin V2 receptor (V2R), with significantly reduced activity at V1a receptors, minimizing pressor effects.[1][2][3] This selectivity makes it a cornerstone therapy for conditions like central diabetes insipidus and certain bleeding disorders.[2][4] This technical guide provides a detailed examination of the molecular signaling cascades initiated by dDAVP, focusing on its canonical and non-canonical pathways. It includes quantitative data on receptor engagement and downstream signaling, detailed experimental protocols for studying these pathways, and visual diagrams to illustrate the complex molecular interactions.
Core Signaling Pathway: V2 Receptor-Gs-Adenylyl Cyclase-PKA Axis
The predominant mechanism of dDAVP action is through the activation of the Vasopressin V2 Receptor (V2R), a member of the G-protein coupled receptor (GPCR) superfamily.[3][5] In its primary target tissues, such as the principal cells of the kidney's collecting ducts and the vascular endothelium, the binding of dDAVP to V2R initiates a well-characterized signaling cascade.[1][5][6]
-
Receptor Binding and G-Protein Activation: dDAVP binds to the V2R on the basolateral membrane of target cells.[6] This conformational change facilitates the coupling and activation of the heterotrimeric Gs protein.[5][7] The activated Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.
-
Adenylyl Cyclase and cAMP Production: The GTP-bound Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][5] This leads to a rapid and significant increase in intracellular cAMP levels.
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to the regulatory subunits of Protein Kinase A (PKA). This binding causes a conformational change that releases the catalytic subunits of PKA in their active state.[6][8]
-
Phosphorylation of Downstream Targets: Activated PKA proceeds to phosphorylate a multitude of downstream protein targets on serine and threonine residues, leading to the ultimate cellular response.[6][8] In renal collecting duct cells, the most critical PKA substrate is the aquaporin-2 (AQP2) water channel.[8][9] PKA-mediated phosphorylation of AQP2 at specific serine residues (notably Ser256, Ser264, and Ser269) is essential for its translocation from intracellular vesicles to the apical plasma membrane.[10] This insertion of AQP2 channels dramatically increases water reabsorption from the urine.[1][2][8]
-
Transcriptional Regulation: Beyond acute trafficking events, the cAMP/PKA pathway also mediates long-term effects by influencing gene expression. Activated PKA can translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), which in turn increases the transcription of the AQP2 gene.[8]
Non-Canonical and Expanded Signaling Pathways
Recent research has revealed that V2R signaling is more complex than the linear Gs-cAMP pathway. The receptor can engage with other G-protein families and activate parallel signaling cascades.
-
Gq/11 and Calcium Mobilization: Studies have shown that the V2R can also couple to G-proteins of the Gq/11 family, leading to the activation of phospholipase C, generation of inositol (B14025) trisphosphate (IP3), and subsequent mobilization of intracellular calcium ([Ca2+]i).[11][12] This suggests a dual signaling capability for the V2R, linking it to both adenylyl cyclase and calcium mobilization pathways in tissues like the inner medullary collecting duct.[11]
-
β-Arrestin-Mediated Signaling: Following activation, the V2R is phosphorylated and recruits β-arrestins.[8] While classically viewed as a mechanism for receptor desensitization and internalization, β-arrestin can also act as a scaffold for signaling complexes. Sustained Gαs-mediated signaling from internalized endosomes has been observed, a process that can be dependent on β-arrestin.[12]
-
MAPK Pathway Modulation: Quantitative phosphoproteomic studies have demonstrated that dDAVP treatment in collecting duct cells leads to changes in the phosphorylation status of proteins in the mitogen-activated protein kinase (MAPK) pathway.[13] Specifically, dDAVP stimulation has been associated with a decrease in the activation of ERK1/2 and JNK1/2 kinases.[13]
-
Endothelial Cell Signaling (Hemostasis): In vascular endothelial cells, dDAVP binding to V2R also activates the cAMP/PKA pathway.[14] This leads to the exocytosis of von Willebrand factor (vWF) and coagulation factor VIII from their storage sites in Weibel-Palade bodies, which is the basis for its use in treating bleeding disorders.[4][15][16] Additionally, this pathway can activate endothelial Nitric Oxide Synthase (eNOS) via phosphorylation, contributing to vasodilation.[14][15]
Quantitative Data Summary
The interaction of dDAVP with its receptors and the subsequent downstream effects have been quantified in numerous studies. The following tables summarize key quantitative parameters.
| Parameter | Receptor | Value | Cell/Tissue System | Reference |
| Binding Affinity (Ki) | Human V2R | 65.9 nM | COS-1 cells | [17] |
| Binding Affinity (Ki) | Human V1bR | 5.84 nM | COS-1 cells | [17] |
| Functional Potency (EC50) | Human V2R (cAMP) | 23.9 nM | COS-1 cells | [17] |
| Functional Potency (EC50) | Human V1bR (Inositol) | 11.4 nM | COS-1 cells | [17] |
| Functional Potency (EC50) | Rat V1bR (Inositol) | 43.5 nM | COS-1 cells | [17] |
Table 1: Receptor Binding and Functional Potency of dDAVP. Note the unexpected higher binding affinity for V1bR, though dDAVP is functionally considered V2R-selective.
| Experimental Condition | Measured Parameter | Result | Reference |
| 0.1 nM dDAVP for 30 min (mpkCCD cells) | Phosphopeptides Increased | 273 phosphopeptides | [13] |
| 0.1 nM dDAVP for 30 min (mpkCCD cells) | Phosphopeptides Decreased | 254 phosphopeptides | [13] |
| 1 nM dDAVP for 30 min (Rat IMCD) | Phosphoproteome Analysis | Identification of multiple signaling pathway components | [18] |
Table 2: Phosphoproteomic Response to dDAVP Stimulation.
Detailed Experimental Protocols
Protocol: Western Blot for Phosphorylated AQP2 (pS256)
This protocol is designed to quantify the change in AQP2 phosphorylation at Serine 256 in response to dDAVP stimulation in cultured renal cells.
-
Cell Culture and Treatment:
-
Plate mouse collecting duct (mpkCCD) cells on permeable supports and grow to confluence.
-
Serum-starve the cells for 4 hours to reduce basal signaling activity.
-
Treat the basolateral side of the cells with 1 nM dDAVP or vehicle (e.g., PBS) for 30 minutes at 37°C.
-
-
Lysis and Protein Quantification:
-
Immediately place plates on ice and wash twice with ice-cold PBS.
-
Lyse cells by adding RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail).
-
Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to 1 µg/µL with Laemmli sample buffer and boil for 5 minutes.
-
Load 15-20 µg of protein per lane onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for AQP2 phosphorylated at Ser256 (e.g., rabbit anti-pS256-AQP2) diluted in blocking buffer.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
To normalize, strip the membrane and re-probe for total AQP2 or a loading control like GAPDH.
-
Protocol: Immunofluorescence for AQP2 Translocation
This protocol visualizes the movement of AQP2 from cytosolic vesicles to the apical membrane.
-
Cell Culture and Treatment:
-
Grow mpkCCD cells on collagen-coated, permeable filter supports or glass coverslips.
-
Serum-starve and treat with 1 nM dDAVP or vehicle as described in Protocol 4.1.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash 3x with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against total AQP2 (e.g., goat anti-AQP2) diluted in blocking buffer for 1-2 hours at room temperature.
-
Wash 3x with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Donkey anti-Goat Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Microscopy:
-
Mount the coverslip or filter onto a glass slide using an anti-fade mounting medium.
-
Image the cells using a confocal laser scanning microscope. Acquire Z-stacks to clearly distinguish between apical membrane and intracellular localization. Compare the vehicle-treated cells (displaying diffuse/punctate cytoplasmic staining) with dDAVP-treated cells (displaying sharp apical membrane staining).
-
Conclusion
The signal transduction pathways activated by dDAVP are centered on the V2 receptor and the subsequent activation of the Gs-cAMP-PKA cascade. This canonical pathway is fundamental to its antidiuretic and hemostatic effects. However, a growing body of evidence from phosphoproteomic and functional studies reveals a more intricate signaling network involving calcium mobilization, β-arrestin-mediated signaling, and cross-talk with other kinase cascades like the MAPK pathway. A thorough understanding of this complex network is crucial for the development of novel therapeutics targeting the vasopressin signaling system and for elucidating the full physiological and pathophysiological roles of V2R activation.
References
- 1. litfl.com [litfl.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors: molecular dynamics simulation of the agonist-bound state in the membrane-aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. childrensmn.org [childrensmn.org]
- 5. Vasopressin receptor 2 - Wikipedia [en.wikipedia.org]
- 6. Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular aspects of vasopressin receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New insights into the transcriptional regulation of aquaporin-2 and the treatment of X-linked hereditary nephrogenic diabetes insipidus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of AQP2 water channels by protein kinase A: therapeutic strategies for congenital nephrogenic diabetes insipidus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Evidence for dual signaling pathways for V2 vasopressin receptor in rat inner medullary collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. β-Arrestin-dependent and -independent endosomal G protein activation by the vasopressin type 2 receptor | eLife [elifesciences.org]
- 13. pnas.org [pnas.org]
- 14. Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular mechanisms of the hemostatic effects of desmopressin (DDAVP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. www1.wfh.org [www1.wfh.org]
- 17. 1-desamino-8-D-arginine vasopressin (DDAVP) as an agonist on V1b vasopressin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. esbl.nhlbi.nih.gov [esbl.nhlbi.nih.gov]
Investigating the Antidiuretic Properties of [8-L-arginine] Deaminovasopressin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[8-L-arginine] deaminovasopressin, commonly known as desmopressin (B549326) (DDAVP), is a synthetic analogue of the natural human antidiuretic hormone, arginine vasopressin (AVP).[1][2] Developed in the 1970s, desmopressin was structurally modified to exhibit a more potent and prolonged antidiuretic effect with significantly reduced vasopressor (V1 receptor-mediated) activity compared to its endogenous counterpart.[1][2][3] This selectivity for the vasopressin V2 receptor makes it a cornerstone therapy for central diabetes insipidus and a valuable agent in the management of nocturnal enuresis and certain bleeding disorders.[2][3][4] This guide provides an in-depth examination of the antidiuretic properties of desmopressin, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental protocols used for its evaluation.
Mechanism of Antidiuretic Action
The primary antidiuretic effect of desmopressin is mediated through its selective agonism of the vasopressin V2 receptors (V2R), which are Gs-protein coupled receptors located on the basolateral membrane of the collecting ducts and distal convoluted tubules in the kidneys.[3][4]
The binding of desmopressin to the V2R initiates a downstream signaling cascade:
-
V2 Receptor Activation : Desmopressin selectively binds to and activates the V2 receptors.[1][4][5]
-
G-protein Stimulation : This activation stimulates the associated Gs protein, which in turn activates the enzyme adenylyl cyclase.[4][5]
-
cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), leading to increased intracellular cAMP levels.[1][4][6]
-
Protein Kinase A (PKA) Activation : The elevated cAMP levels activate protein kinase A (PKA).[5][6]
-
Aquaporin-2 (AQP2) Translocation : PKA then phosphorylates aquaporin-2 (AQP2) water channels, which are stored in cytosolic vesicles within the collecting duct cells.[5][6]
-
Increased Water Permeability : This phosphorylation triggers the translocation and insertion of these AQP2 channels into the apical (luminal) membrane of the cells.[1][3][5]
-
Water Reabsorption : The presence of AQP2 channels in the apical membrane dramatically increases its permeability to water, allowing for enhanced reabsorption of water from the tubular fluid back into the bloodstream.[2][3][5]
This process results in a decrease in urine volume and an increase in urine osmolality, thus conserving body water.[4]
References
The Extra-Renal Effects of [8-L-arginine] Deaminovasopressin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
[8-L-arginine] deaminovasopressin (desmopressin, DDAVP), a synthetic analogue of the natural hormone vasopressin, is well-established for its antidiuretic effects in the management of diabetes insipidus. However, its extra-renal activities, particularly in the realms of hemostasis and fibrinolysis, represent a critical area of its therapeutic application and ongoing research. This technical guide provides an in-depth exploration of the molecular mechanisms, physiological consequences, and experimental investigation of desmopressin's extra-renal effects. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to facilitate a deeper understanding and further investigation of this multifaceted molecule.
Introduction
Desmopressin (B549326) is a synthetic peptide in which the N-terminal cysteine has been deaminated and the L-arginine at position 8 has been replaced by its D-isomer.[1] These modifications confer a longer half-life and a high selectivity for the vasopressin V2 receptor, with minimal activity at the V1 receptor responsible for vasoconstriction.[2] While its primary clinical use is in concentrating urine via V2 receptor activation in the renal collecting ducts, desmopressin exerts significant and clinically relevant effects outside of the kidney.[3] The principal extra-renal actions of desmopressin are centered on the vascular endothelium and platelets, leading to alterations in hemostasis and fibrinolysis.[2] This guide will elucidate these effects, providing a granular look at the underlying cellular and molecular biology.
Hemostatic and Fibrinolytic Effects of Desmopressin
The administration of desmopressin transiently enhances hemostasis and stimulates fibrinolysis. These dual effects are primarily mediated by its action on vascular endothelial cells, leading to the release of key proteins involved in these processes.
Impact on Coagulation Factors
Desmopressin administration leads to a rapid and significant increase in the plasma concentrations of von Willebrand Factor (vWF) and Factor VIII (FVIII).[4] This effect is particularly beneficial in the management of mild hemophilia A and type 1 von Willebrand disease.[5] The rise in vWF and FVIII levels is a direct consequence of the V2 receptor-mediated release of these factors from their storage sites within the Weibel-Palade bodies of endothelial cells.[2]
Fibrinolytic Pathway Modulation
Concurrently with its pro-hemostatic effects, desmopressin also stimulates the release of tissue plasminogen activator (t-PA) from endothelial cells.[6] t-PA is a key enzyme in the fibrinolytic system, responsible for the conversion of plasminogen to plasmin, which in turn degrades fibrin (B1330869) clots. Despite the increase in t-PA, the pro-hemostatic effects of elevated vWF and FVIII levels generally predominate.[2] Studies have shown that while desmopressin infusion leads to a notable increase in plasmin generation, most of the plasmin is rapidly complexed and inactivated by its inhibitor, alpha-2-antiplasmin, preventing systemic fibrinogenolysis.[7]
Quantitative Data on Desmopressin's Extra-Renal Effects
The following tables summarize the quantitative changes in key hemostatic and fibrinolytic parameters following the administration of desmopressin, as reported in various clinical studies.
Table 1: Effect of Desmopressin on von Willebrand Factor (vWF) and Factor VIII (FVIII) Levels
| Patient Population | Desmopressin Dose & Route | Parameter | Baseline Level (Mean ± SD or Median [IQR]) | Peak Level (Mean ± SD or Median [IQR]) | Fold Increase (Approx.) | Time to Peak | Reference |
| Type 1 VWD (n=122) | 0.3 µg/kg IV | vWF:Ag (IU/mL) | 0.44 [0.28-0.58] | 1.83 [1.20-2.54] | 4.2 | 1 hour | [8] |
| Type 1 VWD (n=122) | 0.3 µg/kg IV | FVIII:C (IU/mL) | 0.61 [0.48-0.86] | 2.76 [1.95-3.42] | 4.5 | 1 hour | [8] |
| VWD (n=26) | 0.3 µg/kg IV | vWF:Ag | Baseline | 3-fold increase from baseline | 3 | 60 minutes | [9] |
| VWD (n=26) | 0.3 µg/kg IV | FVIII | Baseline | 2 to 3-fold increase from baseline | 2-3 | 2 hours | [9] |
| Platelet Function Defects (n=15) | 0.3 µg/kg IV | vWF:Ag | Baseline | Peak at 120 minutes | - | 120 minutes | [9] |
| Platelet Function Defects (n=15) | 0.3 µg/kg IV | FVIII | Baseline | 2 to 3-fold increase from baseline | 2-3 | 2 hours | [9] |
| Moderate Hemophilia A (n=169) | Various | FVIII:C (IU/dL) | 1-5 | ≥30 in 40% of patients | 6-30+ | - | [10] |
Table 2: Effect of Desmopressin on Fibrinolytic Parameters and Bleeding Time
| Patient Population | Desmopressin Dose & Route | Parameter | Baseline Level (Mean ± SD) | Peak Level (Mean ± SD) | Fold Increase (Approx.) | Time to Peak | Reference |
| Healthy Controls & Diabetics (n=20) | 0.3 µg/kg IV | t-PA activity (IU/mL) | 0.14 ± 0.12 | 1.49 ± 0.79 | 10.6 | 30-45 minutes | [6] |
| Bleeding/Thrombotic Disorders (n=19) | 0.3-0.4 µg/kg IV | Plasmin-α2-PI Complex | Baseline | 4-fold increase from baseline | 4 | 30 minutes | [7] |
| Severe VWD with Cryoprecipitate (n=10) | 0.3 µg/kg IV | Bleeding Time (min) | >30 (14 ± 2 post-cryo) | 9 ± 2 | - | - | [11] |
| Cirrhotic Patients | 0.3 µg/kg IV | Bleeding Time | Prolonged | Significantly shortened | - | - | [2] |
Signaling Pathways
Endothelial Cell Signaling
The primary extra-renal mechanism of desmopressin is initiated by its binding to the V2 receptor on the surface of vascular endothelial cells.[2] This interaction triggers a cascade of intracellular events, culminating in the exocytosis of Weibel-Palade bodies, the storage granules for vWF and t-PA.[2]
Caption: Desmopressin signaling cascade in endothelial cells.
The binding of desmopressin to the V2 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12] Elevated cAMP levels activate Protein Kinase A (PKA), which is thought to phosphorylate key regulatory proteins involved in the trafficking and exocytosis of Weibel-Palade bodies.[5] The docking and fusion of these granules with the cell membrane are complex processes involving a number of proteins, including Rab27a, MyRIP, and myosin Va, which tether the Weibel-Palade bodies to the actin cytoskeleton.[13][14] Desmopressin also stimulates the production of nitric oxide (NO) in endothelial cells through a cAMP-mediated activation of endothelial nitric oxide synthase (eNOS).[1][12]
Platelet Signaling
While the primary hemostatic effect of desmopressin is indirect, through the release of vWF, there is evidence for a direct, albeit more subtle, effect on platelets. Desmopressin does not typically induce platelet aggregation on its own but appears to "prime" platelets, enhancing their response to other agonists like ADP and collagen.[15] This may be due to a direct interaction with platelets, possibly involving V2 receptors on the platelet surface, leading to an increase in intracellular sodium and calcium, which enhances the formation of procoagulant platelets.[16][17]
Caption: Proposed direct signaling of desmopressin on platelets.
Experimental Protocols
The investigation of desmopressin's extra-renal effects relies on a number of key laboratory assays. The following are generalized protocols for these essential experiments.
Desmopressin Challenge Test
This test is performed to assess an individual's response to desmopressin, particularly in the context of diagnosing and managing bleeding disorders.
Objective: To measure the increase in vWF and FVIII levels following desmopressin administration.
Procedure:
-
Baseline Sample Collection: Draw a baseline blood sample into a light blue top tube (3.2% sodium citrate).
-
Desmopressin Administration: Administer desmopressin intravenously at a dose of 0.3 µg/kg, diluted in 50 mL of 0.9% saline, over 15-30 minutes.
-
Post-Infusion Sample Collection: Collect blood samples at 30 minutes, 1 hour, 2 hours, and 4 hours post-infusion into light blue top tubes.
-
Sample Processing: For each time point, centrifuge the blood sample at >2500 x g for 10 minutes at room temperature. Carefully aspirate the plasma, avoiding the buffy coat, and transfer to a clean plastic tube.
-
Assay Performance: Perform vWF antigen and FVIII activity assays on the plasma samples from each time point.
von Willebrand Factor Antigen (vWF:Ag) Assay
A common method for quantifying vWF:Ag is the enzyme-linked immunosorbent assay (ELISA).
Principle: A sandwich ELISA where the vWF in the sample is captured by an antibody coated on a microplate, and then detected by a second, enzyme-linked antibody.
Generalized Protocol:
-
Coating: Coat a 96-well microplate with a capture antibody specific for vWF and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.
-
Sample Incubation: Add diluted plasma samples and standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for vWF.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a chromogenic substrate for HRP (e.g., TMB).
-
Reaction Termination: Stop the reaction with an acid solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Determine the vWF:Ag concentration in the samples by comparing their absorbance to the standard curve.
Factor VIII (FVIII) Coagulant Activity Assay
FVIII activity is typically measured using a one-stage clotting assay.
Principle: The ability of the patient's plasma to correct the clotting time of FVIII-deficient plasma is measured and compared to a reference plasma.
Generalized Protocol:
-
Reagent Preparation: Prepare FVIII-deficient plasma, activated partial thromboplastin (B12709170) time (aPTT) reagent, and calcium chloride.
-
Sample Dilution: Prepare serial dilutions of the patient's plasma and a reference plasma.
-
Incubation: In a coagulometer cuvette, mix the FVIII-deficient plasma, aPTT reagent, and a dilution of the patient or reference plasma. Incubate at 37°C.
-
Clotting Initiation: Add pre-warmed calcium chloride to initiate clotting.
-
Time Measurement: The coagulometer measures the time to clot formation.
-
Calculation: A standard curve is generated by plotting the clotting times of the reference plasma dilutions against their known FVIII concentrations. The FVIII activity in the patient's sample is determined from this curve.
Tissue Plasminogen Activator (t-PA) Antigen Assay
Similar to vWF:Ag, t-PA antigen is often quantified using an ELISA.
Principle: A sandwich ELISA to measure the total amount of t-PA protein in a plasma sample.
Generalized Protocol:
-
Coating: Coat a 96-well microplate with a monoclonal antibody against human t-PA.
-
Blocking: Wash and block the plate.
-
Sample Incubation: Add diluted plasma samples and standards to the wells and incubate.
-
Detection Antibody: Wash and add a polyclonal, HRP-conjugated anti-t-PA antibody.
-
Substrate Addition: Wash and add a chromogenic substrate.
-
Reaction Termination: Stop the reaction.
-
Data Acquisition and Calculation: Read the absorbance and calculate the t-PA antigen concentration from a standard curve.
Conclusion
The extra-renal effects of desmopressin are of significant clinical and scientific interest. Its ability to transiently boost the levels of vWF and FVIII provides a valuable therapeutic option for individuals with certain bleeding disorders. Furthermore, the study of its action on endothelial cells has provided important insights into the mechanisms of regulated exocytosis. The detailed understanding of its signaling pathways and the availability of robust experimental protocols are essential for the continued exploration of desmopressin's therapeutic potential and for the development of novel drugs targeting these pathways. This guide has aimed to provide a comprehensive overview of these aspects, serving as a foundational resource for the scientific and drug development communities.
References
- 1. Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Effects on coagulation and fibrinolysis of desmopressin in patients undergoing total hip replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www1.wfh.org [www1.wfh.org]
- 5. Global estimation of the bleeding episodes treatable with desmopressin in von Willebrand disease and hemophilia A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desmopressin stimulates parallel norepinephrine and tissue plasminogen activator release in normal subjects and patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasmin generation and fibrin(ogen)olysis following desmopressin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. von Willebrand factor and factor VIII levels after desmopressin are associated with bleeding phenotype in type 1 VWD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of desmopressin effects on haemostasis in children with congenital bleeding disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Desmopressin in moderate hemophilia A patients: a treatment worth considering | Haematologica [haematologica.org]
- 11. DDAVP shortens the prolonged bleeding times of patients with severe von Willebrand disease treated with cryoprecipitate. Evidence for a mechanism of action independent of released von Willebrand factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Desmopressin Stimulates Nitric Oxide Production in Human Lung Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] The interplay between the Rab27A effectors Slp4-a and MyRIP controls hormone-evoked Weibel-Palade body exocytosis. | Semantic Scholar [semanticscholar.org]
- 14. Weibel Palade Bodies: Unique Secretory Organelles of Endothelial Cells that Control Blood Vessel Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo effects of desmopressin on platelet function | Haematologica [haematologica.org]
- 16. The Endothelial‐Independent Effect of Desmopressin, In Vitro, on Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of desmopressin on platelet function: a selective enhancement of procoagulant COAT platelets in patients with primary platelet function defects. [boris-portal.unibe.ch]
Navigating the Biological Fate of Desmopressin: An In-depth Technical Guide to its Pharmacokinetics and Metabolism in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of [8-L-arginine] deaminovasopressin (desmopressin), a synthetic analogue of the natural hormone vasopressin. By summarizing key findings from various animal models, this document aims to be a critical resource for researchers and professionals involved in drug development and preclinical studies.
Pharmacokinetic Profiles across Species
Desmopressin (B549326) exhibits distinct pharmacokinetic characteristics across different animal models. These variations are crucial for the extrapolation of preclinical data to human clinical trials. The following tables summarize the key pharmacokinetic parameters observed in piglets and rats.
Table 1: Population Pharmacokinetic Parameters of Desmopressin in Piglets
A study in growing piglets, serving as a model for the pediatric population, revealed a two-compartmental pharmacokinetic profile for desmopressin administered as a sublingual melt tablet (120 μg). The absorption process was characterized by a dual, sequential input.[1][2]
| Parameter | Description | Value |
| CL/F (L/h) | Apparent Clearance | 1.34 |
| Vc/F (L) | Apparent Volume of Distribution (Central) | 10.9 |
| Q/F (L/h) | Apparent Inter-compartmental Clearance | 1.63 |
| Vp/F (L) | Apparent Volume of Distribution (Peripheral) | 16.5 |
| ka1 (h-1) | First-order Absorption Rate Constant (Depot 1) | 0.81 |
| D1 (h) | Duration of Zero-order Input (Depot 1) | 0.44 |
| ka2 (h-1) | First-order Absorption Rate Constant (Depot 2) | 0.81 |
| Tlag2 (h) | Lag Time for Absorption (Depot 2) | 1.51 |
Data from a population pharmacokinetic model in growing piglets. Body weight was a significant covariate on clearance and the apparent volume of distribution of the central compartment.[1][2]
Table 2: Secondary Pharmacokinetic Parameters of Desmopressin in Growing Piglets
| Age Group | AUC (pg·h/mL) | T1/2el (h) |
| 8 days | 148.5 ± 41.2 | 4.6 ± 0.8 |
| 4 weeks | 119.8 ± 29.5 | 5.9 ± 1.1 |
| 7 weeks | 98.3 ± 21.4 | 6.5 ± 1.3 |
| 6 months | 75.6 ± 18.9 | 7.2 ± 1.5 |
AUC: Area under the plasma concentration-time curve; T1/2el: Elimination half-life.[2]
Table 3: In Vitro Stability of Desmopressin Prodrugs in Rat Jejunum
A study investigating the stability of three aliphatic carboxylic acid esters of desmopressin in rat gastrointestinal media provides insights into its potential metabolism in the gut. The prodrugs were quantitatively converted to the parent desmopressin.[3]
| Prodrug | Medium | Half-life (t1/2) |
| Pivalate (B1233124) ester (I) | 10% Rat Jejunal Fluid | 10.3 ± 0.3 min |
| 10% Rat Jejunal Homogenate | 1.5 ± 0.1 min | |
| n-hexanoyl ester (II) | 10% Rat Jejunal Fluid | 1.1 ± 0.2 min |
| 5% Rat Jejunal Homogenate | 3.2 ± 0.2 min | |
| n-octanoyl ester (III) | 10% Rat Jejunal Fluid | 1.4 ± 0.1 min |
| 5% Rat Jejunal Homogenate | < 30 sec |
The degradation of the pivalate ester was significantly decreased in the presence of a type B esterase inhibitor, indicating enzymatic conversion to desmopressin.[3]
Metabolism and Elimination
Current evidence suggests that desmopressin undergoes minimal metabolism in the body. In vitro studies using human liver microsome preparations have shown no significant metabolism of desmopressin, suggesting that hepatic metabolism in vivo is unlikely to be a major elimination pathway.[7] The primary route of elimination is renal, with a significant portion of the administered dose being excreted unchanged in the urine.[7]
One study identified a potential metabolite, des-(amino,arginine8,glycineamide9)-vasopressin, when desmopressin was incubated with rabbit nasal mucosa homogenates in vitro.[8] This degradation is thought to be catalyzed by an intracellular post-proline cleavage enzyme.[8] However, this metabolite was not detected in human plasma after intranasal administration, suggesting this metabolic pathway may not be significant in vivo in humans or could be species-specific.[8] Another in vitro study demonstrated that desmopressin can be degraded by the enzyme α-chymotrypsin, with phenylalanine being one of the degradation products.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key animal studies.
Pharmacokinetic Study in Growing Piglets
-
Animal Model: 32 male conventional piglets at ages 8 days, 4 weeks, 7 weeks, and 6 months (n=8 per group).[1][2]
-
Drug Administration: A single 120 μg desmopressin oral lyophilisate tablet (Minirin® Melt) was placed under the tongue. The snout was held closed for 30 seconds to ensure dissolution.[1][2]
-
Fasting: Animals were deprived of feed for 1 hour before and 1.5 hours after drug administration.[1][2]
-
Blood Sampling: Venous blood samples (1 mL) were collected from a catheter at 0 (pre-dose), 5, 15, 30, 60 minutes, and 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-administration.[1][2]
-
Sample Processing: Blood samples were collected in EDTA-K3 tubes, kept on ice, and centrifuged. Plasma was separated and stored at -80°C until analysis.[9]
-
Analytical Method: Desmopressin plasma concentrations were determined using a validated radioimmunoassay (RIA).[2][9]
In Vitro Stability Study in Rat Jejunum
-
Objective: To investigate the in vitro stability and metabolism of three desmopressin prodrugs in rat gastrointestinal media.[3]
-
Media Preparation: Jejunal fluid and homogenates were prepared from male Wistar rats.[3]
-
Experimental Setup: The degradation of the desmopressin prodrugs was studied in 10% rat jejunal fluid and 5% or 10% rat jejunal homogenate. The experiments followed first-order kinetics.[3]
-
Inhibition Study: The effect of paraoxon, a type B esterase inhibitor, was evaluated to confirm the role of esterases in the degradation of the pivalate ester prodrug.[3]
-
Single-Pass Perfusion Experiment: The disappearance of the pivalate ester prodrug from the gut lumen was also assessed in a single-pass perfusion experiment in the rat jejunum.[3]
Visualizing the Pathways and Processes
Diagrams are provided below to illustrate key concepts related to desmopressin's mechanism of action and the experimental workflow for its pharmacokinetic analysis.
References
- 1. alpha-Chymotrypsin-catalyzed degradation of desmopressin (dDAVP): influence of pH, concentration and various cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Stability and perfusion studies of Desmopressin (dDAVP) and prodrugs in the rat jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vetlexicon.com [vetlexicon.com]
- 5. wjgnet.com [wjgnet.com]
- 6. Desmopressin Acetate for Veterinary Use - Wedgewood Pharmacy [wedgewood.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Evaluation of the degradation of desamino1,D-arginine8-vasopressin by nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Population Pharmacokinetic Modeling of a Desmopressin Oral Lyophilisate in Growing Piglets as a Model for the Pediatric Population [frontiersin.org]
Methodological & Application
Application Notes and Protocols for In Vitro Bioassay of [8-L-Arginine] Deaminovasopressin (Desmopressin) Activity
Introduction
[8-L-arginine] deaminovasopressin, commonly known as desmopressin (B549326) or DDAVP, is a synthetic analogue of the human antidiuretic hormone, arginine vasopressin (AVP).[1][2] Structurally modified to exhibit a longer half-life and greater specificity for the vasopressin V2 receptor, desmopressin is a key therapeutic agent for central diabetes insipidus and certain bleeding disorders like von Willebrand disease and mild hemophilia A.[3][4][5] Its therapeutic efficacy is primarily mediated through the activation of V2 receptors, which are Gs protein-coupled receptors.[6][7][8] Upon binding, desmopressin initiates a signaling cascade that elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP), leading to increased water reabsorption in the kidneys and the release of von Willebrand Factor (vWF) and Factor VIII from endothelial cells.[1][2][9]
These application notes provide detailed protocols for quantifying the in vitro biological activity of desmopressin by measuring its ability to stimulate the V2 receptor signaling pathway. The primary assay focuses on the quantification of intracellular cAMP accumulation in a recombinant cell line, providing a direct measure of V2 receptor activation. A secondary assay protocol describes the measurement of Factor VIII release from endothelial cells, a key downstream hemostatic effect.
Signaling Pathway of Desmopressin
The biological activity of desmopressin is initiated by its binding to the V2 receptor on the cell surface. This interaction activates the associated Gs protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which acts as a second messenger. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit the specific cellular responses.[1][2][9]
Experimental Workflow
The general workflow for the in vitro bioassay of desmopressin involves cell culture, treatment with desmopressin, measurement of the biological response, and data analysis.
Protocol 1: Cell-Based cAMP Accumulation Bioassay
This protocol describes a method to determine the potency of desmopressin by measuring its ability to induce cAMP production in a cell line stably expressing the human vasopressin V2 receptor.
Materials and Reagents
-
HEK293 cells stably expressing the human V2 receptor (HEK293-V2R)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Desmopressin acetate (B1210297) standard
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates, white, clear bottom
-
Cell lysis buffer (as per cAMP assay kit instructions)
Experimental Protocol
-
Cell Culture and Seeding:
-
Culture HEK293-V2R cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain selection.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and seed them into 96-well plates at a density of 20,000-40,000 cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Desmopressin Treatment:
-
Prepare a stock solution of desmopressin acetate in sterile water or an appropriate buffer.
-
Perform serial dilutions of the desmopressin stock solution in stimulation buffer (e.g., Hanks' Balanced Salt Solution or serum-free media) containing a phosphodiesterase inhibitor like IBMX (typically 0.5 mM) to prevent cAMP degradation.
-
Aspirate the culture medium from the 96-well plates and wash the cells once with PBS.
-
Add the diluted desmopressin solutions to the respective wells. Include a negative control (stimulation buffer with IBMX only) and a positive control (e.g., a saturating concentration of a known agonist like Arginine Vasopressin).
-
-
Incubation and Cell Lysis:
-
Incubate the plates at 37°C for 30 minutes.
-
After incubation, aspirate the treatment solutions and lyse the cells according to the protocol of the chosen cAMP assay kit.
-
-
cAMP Quantification:
-
Quantify the intracellular cAMP levels using a competitive immunoassay format such as HTRF or ELISA, following the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve generated with known cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the desmopressin concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) value.
-
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Desmopressin EC50 (cAMP assay) | 0.1 - 10 nM | [7][10] |
| AVP EC50 (cAMP assay) | 0.01 - 1 nM | [7] |
| Fold increase in cAMP | 10 - 100 fold over baseline | [11] |
Protocol 2: In Vitro Factor VIII Release Bioassay
This protocol outlines a method to assess the biological activity of desmopressin by measuring the release of Factor VIII from endothelial cells.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a suitable endothelial cell line
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Desmopressin acetate standard
-
24-well cell culture plates
-
Factor VIII ELISA kit or chromogenic assay kit
Experimental Protocol
-
Cell Culture and Seeding:
-
Culture HUVECs in EGM supplemented with FBS and antibiotics.
-
Seed the cells into 24-well plates and grow them to confluence.
-
-
Desmopressin Treatment:
-
Prepare serial dilutions of desmopressin in serum-free medium.
-
Wash the confluent cell monolayers with PBS.
-
Add the desmopressin dilutions to the wells and incubate at 37°C for 1-4 hours. Include a negative control (medium only).
-
-
Supernatant Collection:
-
After incubation, carefully collect the supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells and debris.
-
-
Factor VIII Quantification:
-
Measure the concentration of Factor VIII in the collected supernatants using a Factor VIII ELISA or a chromogenic activity assay, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the provided Factor VIII standards.
-
Calculate the concentration of Factor VIII in each sample.
-
Plot the Factor VIII concentration against the desmopressin concentration to observe the dose-response relationship.
-
Quantitative Data Summary
| Parameter | Expected Outcome | Reference |
| Increase in Factor VIII | Dose-dependent increase | [1][3] |
| Time to peak release | 1 - 4 hours | [12][13] |
| Fold increase in Factor VIII | 2 - 4 fold over baseline | [14] |
Dose-Response Relationship
The biological activity of desmopressin is concentration-dependent, typically following a sigmoidal dose-response curve. This relationship is fundamental for determining the potency (EC50) of a given desmopressin formulation.
References
- 1. wjgnet.com [wjgnet.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. drugs.com [drugs.com]
- 4. Desmopressin - Wikipedia [en.wikipedia.org]
- 5. ouh.nhs.uk [ouh.nhs.uk]
- 6. litfl.com [litfl.com]
- 7. innoprot.com [innoprot.com]
- 8. V2 (Vasopressin) Receptors Mnemonic for USMLE [pixorize.com]
- 9. What is the mechanism of Desmopressin Acetate? [synapse.patsnap.com]
- 10. A cAMP-biosensor-based assay for measuring plasma arginine–vasopressin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DDAVP (1-desamino-8-D-arginine-vasopressin) treatment of central diabetes insipidus--mechanism of prolonged antidiuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labcorp.com [labcorp.com]
- 13. droracle.ai [droracle.ai]
- 14. Deamino-8-D-arginine vasopressin shortens the bleeding time in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling of [8-L-arginine] deaminovasopressin for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
[8-L-arginine] deaminovasopressin (dAVP), a synthetic analogue of the human antidiuretic hormone arginine vasopressin (AVP), exhibits high affinity and selectivity for the vasopressin V2 receptor. This property makes it an invaluable tool in the study of vasopressin receptor pharmacology, physiology, and the development of novel therapeutics. Radiolabeled dAVP is essential for in vitro and in vivo binding studies to determine receptor affinity (Kd), density (Bmax), and to characterize the binding of novel ligands. This document provides detailed techniques and protocols for the radiolabeling of dAVP and its application in receptor binding assays.
Two primary methods for radiolabeling dAVP are described: tritiation ([³H]) and iodination ([¹²⁵I]). Tritiation offers the advantage of a long half-life and minimal structural perturbation, while iodination can achieve very high specific activities, enabling highly sensitive detection.
Data Presentation
The following tables summarize key quantitative data for radiolabeled dAVP and related vasopressin analogues from binding studies.
Table 1: Binding Affinity (Kd/Ki) of Radiolabeled dAVP and Related Ligands
| Radioligand | Receptor Subtype | Tissue/Cell Line | Kd/Ki (nM) | Reference |
| [³H]dDAVP | V2 | Rat Kidney Medullopapillary Membranes | 0.76 (Kd) | [1] |
| dAVP (unlabeled) | V1b | Human V1b receptor-expressing COS-1 cells | 5.84 (Ki) | [2] |
| dAVP (unlabeled) | V2 | Human V2 receptor-expressing COS-1 cells | 65.9 (Ki) | [2] |
Table 2: Receptor Density (Bmax) and Agonist Potency (EC50)
| Ligand | Receptor Subtype | Tissue/Cell Line | Bmax | EC50 (nM) | Reference |
| dAVP | Human V1b | Human V1b receptor-expressing COS-1 cells | Not Reported | 11.4 | [2] |
| dAVP | Human V2 | Human V2 receptor-expressing COS-1 cells | Not Reported | 23.9 | [2] |
| dAVP | Rat V1b | Rat V1b receptor-expressing COS-1 cells | Not Reported | 43.5 | [2] |
Experimental Protocols
Protocol 1: Radiolabeling of dAVP with Tritium (B154650) ([³H])
Tritiation of dAVP is achieved through the catalytic reductive dehalogenation of a diiodo-dAVP precursor. This method yields a high specific activity radioligand.[3][4]
1.1. Synthesis of Diiodo-[Tyr²]-dAVP Precursor
The synthesis of the diiodo-precursor is a critical first step and is typically performed using solid-phase peptide synthesis (SPPS).
-
Step 1: Solid-Phase Peptide Synthesis. The linear peptide sequence of dAVP is assembled on a suitable resin (e.g., Rink Amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Step 2: Incorporation of Diiodotyrosine. During the synthesis, 3,5-diiodo-L-tyrosine is incorporated at the second position of the peptide chain.
-
Step 3: Cyclization. After assembly of the linear peptide, an intramolecular disulfide bond is formed between the cysteine residues at positions 1 and 6 to create the cyclic structure of dAVP.
-
Step 4: Cleavage and Deprotection. The diiodo-dAVP is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Step 5: Purification. The crude diiodo-dAVP is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
1.2. Catalytic Reductive Dehalogenation (Tritiation)
-
Step 1: Reaction Setup. In a specialized radiochemistry facility, dissolve the purified diiodo-[Tyr²]-dAVP in a suitable solvent (e.g., dimethylformamide).
-
Step 2: Addition of Catalyst. Add a palladium catalyst (e.g., 10% Pd on carbon).
-
Step 3: Introduction of Tritium Gas. Introduce tritium gas (³H₂) into the reaction vessel under a controlled atmosphere.
-
Step 4: Reaction. Allow the reaction to proceed for a specified time (typically several hours) at room temperature with stirring. The tritium gas will displace the iodine atoms on the tyrosine residue.
-
Step 5: Quenching and Catalyst Removal. After the reaction is complete, carefully remove the excess tritium gas and filter the reaction mixture to remove the palladium catalyst.
-
Step 6: Purification of [³H]dAVP. The tritiated dAVP is purified by RP-HPLC to separate it from any unreacted precursor and byproducts. The specific activity of the final product should be determined. A specific radioactivity of 629 TBq/mmol has been reported for a tritiated vasopressin analogue prepared by this method.[3][4]
Protocol 2: Radiolabeling of dAVP with Iodine-125 ([¹²⁵I])
Iodination of dAVP is typically performed on the tyrosine residue at position 2 using an oxidizing agent like Chloramine-T.
-
Step 1: Reagent Preparation.
-
dAVP stock solution (1 mg/mL in 0.01 M acetic acid).
-
Sodium phosphate (B84403) buffer (0.5 M, pH 7.5).
-
Na[¹²⁵I] solution.
-
Chloramine-T solution (1 mg/mL in water, freshly prepared).
-
Sodium metabisulfite (B1197395) solution (2 mg/mL in water, freshly prepared).
-
-
Step 2: Iodination Reaction.
-
In a shielded fume hood, combine the following in a microcentrifuge tube:
-
5 µL of dAVP stock solution.
-
10 µL of 0.5 M sodium phosphate buffer, pH 7.5.
-
1 mCi of Na[¹²⁵I].
-
-
Initiate the reaction by adding 10 µL of Chloramine-T solution.
-
Gently vortex for 30-60 seconds.
-
-
Step 3: Quenching the Reaction.
-
Add 20 µL of sodium metabisulfite solution to stop the reaction.
-
-
Step 4: Purification of [¹²⁵I]dAVP.
-
Purify the reaction mixture using a desalting column (e.g., Sephadex G-10) pre-equilibrated with an appropriate buffer (e.g., 0.1 M acetic acid containing 0.1% BSA).
-
Collect fractions and measure the radioactivity of each fraction to identify the peak corresponding to [¹²⁵I]dAVP.
-
Alternatively, RP-HPLC can be used for purification to achieve higher purity.
-
-
Step 5: Assessment of Specific Activity and Radiochemical Purity.
-
Determine the specific activity (Ci/mmol) and radiochemical purity of the final product.
-
Protocol 3: Vasopressin Receptor Binding Assay
This protocol describes a saturation binding experiment to determine the Kd and Bmax of radiolabeled dAVP for vasopressin receptors.
-
Step 1: Membrane Preparation.
-
Homogenize the tissue of interest (e.g., rat kidney medulla for V2 receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).
-
-
Step 2: Saturation Binding Assay.
-
Set up a series of tubes for total binding and non-specific binding.
-
Total Binding: Add increasing concentrations of radiolabeled dAVP (e.g., [³H]dAVP) to tubes containing the membrane preparation (e.g., 50-100 µg of protein) in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Non-specific Binding: In a parallel set of tubes, add the same components as for total binding, but also include a high concentration of unlabeled dAVP (e.g., 1 µM) to saturate the specific binding sites.
-
The final assay volume is typically 250-500 µL.
-
-
Step 3: Incubation.
-
Incubate the tubes at a specific temperature and for a sufficient time to reach equilibrium (e.g., 60-120 minutes at 25°C).[1]
-
-
Step 4: Separation of Bound and Free Ligand.
-
Rapidly filter the contents of each tube through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Step 5: Measurement of Radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter for ³H or a gamma counter for ¹²⁵I.
-
-
Step 6: Data Analysis.
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Saturation Curve: Plot the specific binding against the concentration of radiolabeled dAVP.
-
Scatchard Analysis: Transform the data by plotting specific binding/free radioligand concentration versus specific binding. The slope of the resulting line is -1/Kd, and the x-intercept is the Bmax. Alternatively, and more accurately, use non-linear regression analysis of the saturation curve to directly determine Kd and Bmax.
-
Mandatory Visualizations
Caption: Workflow for the radiolabeling of dAVP.
Caption: Experimental workflow for a receptor binding assay.
Caption: Simplified V2 receptor signaling pathway.
References
- 1. Mapping the binding site of arginine vasopressin to V1a and V1b vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmain.com [pharmain.com]
- 3. Solid phase synthesis of (1-deamino,4-valine)-8-D-arginine-vasopressin (DVDAVP), a highly potent and specific antidiuretic agent possessing protracted effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absolute quantitative autoradiography of low concentrations of [125I]-labeled proteins in arterial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing a Sensitive Immunoassay for [8-L-arginine] Deaminovasopressin (dAVP) Quantification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
[8-L-arginine] deaminovasopressin (dAVP), a synthetic analogue of the endogenous hormone arginine vasopressin (AVP), exhibits potent antidiuretic effects with reduced vasopressor activity. This makes it a valuable therapeutic agent for conditions such as diabetes insipidus and certain bleeding disorders. Accurate quantification of dAVP in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a comprehensive guide to developing a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of dAVP. The protocols outlined below cover immunogen preparation, antibody production, and a detailed competitive ELISA procedure, along with expected performance characteristics.
Signaling Pathway of Vasopressin and its Analogues
dAVP, like AVP, primarily exerts its effects through binding to vasopressin receptors (V1a, V1b, and V2), which are G-protein coupled receptors. The antidiuretic action of dAVP is predominantly mediated by the V2 receptor in the kidney's collecting duct principal cells. Binding of dAVP to the V2 receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] This increase in intracellular cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of aquaporin-2 (AQP2) water channels and their translocation to the apical membrane.[1] This process increases water reabsorption from the urine, thus concentrating the urine and reducing its volume.
References
Elucidating Renal Water Reabsorption: Application Notes and Protocols for Utilizing [8-L-arginine] Deaminovasopressin (dAVP)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of [8-L-arginine] deaminovasopressin (dAVP), a synthetic analog of the antidiuretic hormone arginine vasopressin (AVP), in the study of renal water reabsorption. These guidelines are intended to assist researchers in designing and executing robust experiments to investigate the molecular mechanisms governing water balance in the kidney.
Introduction
The regulation of water reabsorption in the kidney is a fundamental physiological process crucial for maintaining body fluid homeostasis. The peptide hormone arginine vasopressin (AVP) plays a pivotal role in this process by controlling the water permeability of the renal collecting ducts. This compound, commonly known as desmopressin (B549326) or dAVP, is a potent and selective agonist for the vasopressin V2 receptor (V2R). Its resistance to degradation by peptidases results in a prolonged antidiuretic effect compared to native AVP, making it an invaluable tool for studying renal water transport mechanisms.
dAVP's primary action is to stimulate the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of principal cells in the collecting duct, thereby increasing water reabsorption from the filtrate back into the bloodstream. Dysregulation of this pathway is implicated in various disorders, including nephrogenic diabetes insipidus and the syndrome of inappropriate antidiuretic hormone secretion (SIADH).
Mechanism of Action: The dAVP Signaling Pathway
dAVP exerts its effects by activating a well-defined signaling cascade within the principal cells of the renal collecting duct.
Caption: dAVP signaling cascade in renal principal cells.
The binding of dAVP to the V2 receptor on the basolateral membrane of principal cells activates the stimulatory G protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP.[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[2] PKA then phosphorylates AQP2, which is predominantly located in intracellular vesicles, at the serine 256 residue.[3][4] This phosphorylation event is a critical trigger for the translocation of AQP2-containing vesicles to the apical plasma membrane, where they fuse and insert AQP2, thereby increasing water permeability and promoting water reabsorption.[2][5]
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of dAVP on key parameters of renal water reabsorption.
Table 1: In Vivo Effects of dAVP on Urine Osmolality and Volume in Rats
| Treatment Group | Dose/Duration | Urine Osmolality (mOsm/kg H₂O) | Urine Volume (mL/day) |
| Control | Vehicle | 850 ± 50 | 25 ± 3 |
| dAVP | 0.5 ng/h for 6 days | 2500 ± 200[6] | 5 ± 1[6] |
| dAVP | 20 ng/h for 6 days | Significantly Increased[5] | Significantly Decreased[5] |
| dAVP | 0.1 µg/h for 7 days | No significant change in CRF rats | No significant reduction in CRF rats[7] |
Data are presented as mean ± SEM. CRF: Chronic Renal Failure.
Table 2: In Vitro Effects of dAVP on Intracellular cAMP Levels in Renal Collecting Duct Cells
| Cell Type | dAVP Concentration | Treatment Duration | Fold Increase in cAMP (vs. Vehicle) |
| mpkCCD | 10⁻¹¹ M | 15 min | ~2.5[8] |
| mpkCCD | 10⁻¹⁰ M | 15 min | ~4.0[8] |
| Rat IMCD | 10⁻⁹ M | 10 min | Significantly Increased[3] |
mpkCCD: mouse cortical collecting duct cell line; IMCD: inner medullary collecting duct.
Table 3: Quantitative Analysis of dAVP-Induced AQP2 Translocation and Expression
| Experimental Model | dAVP Treatment | Measurement | Result |
| mpkCCD cells | 0.1 nM for 30-120 hours | AQP2 protein levels (Western blot) | Time-dependent increase, significant after 4 hours[9] |
| mpkCCD cells | dDAVP | AQP2 localization (Immunofluorescence) | Shift from cytoplasm to apical membrane[5] |
| mpkCCD cells | 0.1 nM dDAVP | AQP2 translation rate | >10-fold increase[10] |
| Rat IMCD | 1 nM dDAVP for 30 min | Phosphorylated AQP2 (Ser256) | Increased[11] |
| Rat IMCD | 1 nM dDAVP for 30 min | Phosphorylated AQP2 (Ser261) | Decreased[11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of dAVP-mediated renal water reabsorption.
Experimental Workflow Diagrams
Caption: In Vivo Experimental Workflow.
References
- 1. cAMP-dependent effects of vasopressin and calcitonin on cytosolic calcium in rat CCD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of AQP2 in Collecting Duct : An emphasis on the Effects of Angiotensin II or Aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative phosphoproteomics of vasopressin-sensitive renal cells: Regulation of aquaporin-2 phosphorylation at two sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation events and the modulation of aquaporin 2 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apelin-13 Regulates Vasopressin-Induced Aquaporin-2 Expression and Trafficking in Kidney Collecting Duct Cells | Cell Physiol Biochem [cellphysiolbiochem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Proteomics and AQP2 Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamics of aquaporin-2 serine-261 phosphorylation in response to short-term vasopressin treatment in collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Desmopressin (DDAVP) in Animal Models of Diabetes Insipidus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmopressin (B549326) (1-deamino-8-D-arginine vasopressin, DDAVP) is a synthetic analog of the endogenous antidiuretic hormone, vasopressin. Due to its high selectivity for the vasopressin V2 receptor and its prolonged half-life, DDAVP is a cornerstone in the management of central diabetes insipidus (CDI). Animal models of diabetes insipidus are indispensable tools for studying the pathophysiology of the disease and for the preclinical evaluation of therapeutic agents like DDAVP. These models can be broadly categorized into those with deficient vasopressin production (central DI) and those with renal resistance to vasopressin (nephrogenic DI). This document provides detailed application notes and protocols for the use of DDAVP in common animal models of diabetes insipidus.
Key Animal Models of Diabetes Insipidus
Several animal models are utilized to mimic human diabetes insipidus, each with distinct advantages and applications.
-
Brattleboro Rat: This is a genetic model of autosomal recessive CDI characterized by a single nucleotide deletion in the vasopressin gene, leading to a complete absence of vasopressin synthesis.[1] These rats exhibit severe polyuria, polydipsia, and hypernatremia.[1][2]
-
Surgical Models (e.g., Hypophysectomy): Surgical removal of the posterior pituitary gland (hypophysectomy) or compression of the pituitary stalk in animals like dogs and rats induces central diabetes insipidus by disrupting vasopressin storage and release.[2][3][4]
-
Drug-Induced Models (e.g., Lithium): Chronic administration of lithium is a common method to induce nephrogenic diabetes insipidus (NDI) in rodents.[4][5][6] Lithium impairs the signaling cascade downstream of the V2 receptor, primarily by downregulating aquaporin-2 (AQP2) water channels in the collecting ducts.[5][7]
Quantitative Data on DDAVP Efficacy
The efficacy of DDAVP in treating central diabetes insipidus is demonstrated by significant improvements in water balance and urine concentration. The following tables summarize key quantitative data from studies in different animal models.
Table 1: Effect of DDAVP on Water Intake and Urine Output in Brattleboro Rats
| Parameter | Untreated Brattleboro Rats (Mean ± SEM) | DDAVP-Treated Brattleboro Rats (Mean ± SEM) | Reference |
| Water Intake (ml/24h) | 142 ± 12 | 34 ± 6 | [8] |
| Urine Output (ml/24h) | 115 ± 7 | 22 ± 5 | [8] |
Table 2: Prophylactic Effect of DDAVP on Post-Hypophysectomy Diabetes Insipidus in Dogs
| Parameter | Control Group (Post-Surgery Day 1) | DDAVP Treatment Group (Post-Surgery) | Reference |
| Daily Water Consumption (ml/kg/day) | 337.6 | Within normal ranges | [3] |
| Daily Urine Volume (ml/kg/day) | 258.5 | Within normal ranges | [3] |
| Plasma Sodium (mEq/l) | 155 or higher (persisted for 12h) | Did not show hypernatremia | [3][9] |
Experimental Protocols
Protocol 1: Induction of Central Diabetes Insipidus by Hypophysectomy in Dogs and DDAVP Treatment
Objective: To create a surgical model of central DI in dogs and assess the prophylactic efficacy of DDAVP.
Materials:
-
Adult male dogs
-
Anesthesia (e.g., pentobarbital)
-
Surgical instruments for transsphenoidal hypophysectomy
-
Desmopressin acetate (B1210297) (DDAVP) solution (e.g., 4 µ g/dose )
-
Metabolic cages for urine and water intake measurement
-
Blood collection supplies
Procedure:
-
Pre-operative Acclimation: House dogs in individual metabolic cages for at least one week to acclimate and obtain baseline measurements of daily water consumption and urine volume.
-
Hypophysectomy:
-
Anesthetize the dog following standard veterinary procedures.
-
Perform a transsphenoidal hypophysectomy to remove the pituitary gland.[3]
-
-
Post-operative Care and Grouping:
-
Provide appropriate post-operative care, including monitoring for recovery from anesthesia.
-
Divide the animals into a control group (receiving no DDAVP) and a treatment group.
-
-
DDAVP Administration:
-
Data Collection:
-
Measure daily water consumption and urine volume for all animals for at least 20 days post-surgery.
-
Collect blood samples at regular intervals (e.g., 4, 8, 12, 16 hours, and then daily) to monitor plasma sodium concentration.
-
-
Endpoint Analysis: Compare the daily water intake, urine output, and plasma sodium levels between the control and DDAVP-treated groups.
Protocol 2: Characterization and DDAVP Treatment of Brattleboro Rats
Objective: To assess the effect of DDAVP on the established central DI phenotype of Brattleboro rats.
Materials:
-
Homozygous Brattleboro (DI) rats
-
Age-matched Long-Evans (LE) or heterozygous (HZ) Brattleboro rats as controls
-
DDAVP solution for administration in drinking water
-
Metabolic cages
-
Equipment for measuring urine osmolality
Procedure:
-
Animal Housing and Baseline Measurement:
-
House individual rats in metabolic cages.
-
Measure baseline 24-hour water intake and urine output for at least three consecutive days.
-
-
DDAVP Administration:
-
Prepare a solution of DDAVP in the drinking water to achieve a specific daily dose. The concentration should be adjusted based on the average daily water consumption of each rat to ensure consistent dosing.
-
Provide the DDAVP-containing water as the sole source of fluid for the treatment group. The control group receives regular tap water.
-
-
Chronic Treatment and Monitoring:
-
Continue the treatment for a predetermined period (e.g., several weeks or lifetime).[8]
-
Monitor daily water intake and urine output.
-
Collect urine samples periodically to measure urine osmolality.
-
-
Data Analysis: Compare water intake, urine output, and urine osmolality between untreated and DDAVP-treated Brattleboro rats, as well as with control rats.
Protocol 3: Induction of Nephrogenic Diabetes Insipidus with Lithium in Rats
Objective: To induce a model of NDI in rats using lithium and to demonstrate the lack of response to DDAVP.
Materials:
-
Adult male Sprague-Dawley rats
-
Lithium chloride (LiCl)
-
Standard rat chow
-
DDAVP solution for injection
-
Metabolic cages
-
Blood and urine collection supplies
Procedure:
-
Induction of NDI:
-
Confirmation of NDI:
-
After the induction period, measure 24-hour urine volume and osmolality.
-
Collect a blood sample to measure plasma osmolality and vasopressin levels. NDI is confirmed by high urine output, low urine osmolality, and normal to elevated plasma vasopressin levels.[5]
-
-
DDAVP Challenge:
-
Administer a single dose of DDAVP (e.g., via subcutaneous injection).
-
Monitor urine volume and osmolality for several hours post-injection.
-
-
Outcome Assessment: In rats with lithium-induced NDI, there will be a minimal or no increase in urine osmolality and no significant decrease in urine output following the DDAVP challenge, confirming renal resistance to vasopressin.[5]
Signaling Pathways and Experimental Workflows
The biological effects of DDAVP are mediated through a well-defined signaling cascade following its binding to the V2 receptor in the principal cells of the kidney's collecting ducts.
Caption: DDAVP signaling pathway in renal collecting duct cells.
The experimental workflow for inducing central diabetes insipidus and evaluating DDAVP involves a series of sequential steps from animal model creation to data analysis.
Caption: Experimental workflow for DDAVP efficacy testing.
References
- 1. The vasopressin deficient Brattleboro rats: a natural knockout model used in the search for CNS effects of vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of Central Diabetes Insipidus: Human relevance of acquired beyond hereditary syndromes and the role of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Animal models for diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Development of lithium-induced nephrogenic diabetes insipidus is dissociated from adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydronephrosis: prevention by restoration of urinary concentrating ability using desamino-8D-arginine vasopressin (DDAVP) in Brattleboro rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prophylactic efficacy of desmopressin acetate for diabetes insipidus after hypophysectomy in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of [8-L-arginine] deaminovasopressin (Desmopressin) in Chronic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
[8-L-arginine] deaminovasopressin, commonly known as desmopressin (B549326) or DDAVP, is a synthetic analogue of the natural antidiuretic hormone vasopressin.[1] It exhibits potent antidiuretic effects with minimal pressor activity, making it a valuable compound for a variety of therapeutic applications.[1] Desmopressin selectively activates the vasopressin V2 receptor, primarily located in the renal collecting ducts and endothelial cells.[2] This selective action makes it a cornerstone in the management of central diabetes insipidus and certain bleeding disorders.[1][2] These application notes provide detailed protocols for the long-term administration of desmopressin in chronic preclinical studies, focusing on key experimental designs and monitoring parameters.
Mechanism of Action
Desmopressin's primary mechanism of action involves binding to the vasopressin V2 receptor (V2R), a Gs-protein coupled receptor.[2] This interaction initiates a signaling cascade that includes the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] In renal collecting duct cells, elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane.[3] This increases water reabsorption, leading to more concentrated urine and reduced urine output.[3] In endothelial cells, V2R activation stimulates the release of von Willebrand factor (vWF) and Factor VIII, enhancing hemostasis.[4]
Signaling Pathway Diagram
Caption: Desmopressin (DDAVP) signaling pathway in renal collecting duct cells.
Experimental Protocols for Chronic Studies
Rodent Models (Rats)
1. Long-Term Continuous Infusion Study (4-6 weeks)
-
Objective: To assess the chronic effects of continuous desmopressin administration on renal function and coagulation.
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).
-
Housing: Individual metabolic cages to allow for daily urine collection.
-
Experimental Groups:
-
Drug Administration:
-
Surgically implant osmotic minipumps for continuous subcutaneous infusion.[3]
-
-
Monitoring Schedule:
-
Daily: Measure water intake, urine volume, and body weight.
-
Weekly: Collect 24-hour urine for osmolality, creatinine, and electrolyte analysis. Collect blood samples (via tail vein) for serum sodium, creatinine, and coagulation panel (aPTT, vWF antigen).
-
End of Study (Week 4 or 6): Euthanize animals, collect terminal blood samples, and harvest kidneys for histopathological examination.
-
2. Experimental Workflow Diagram
Caption: Workflow for a chronic desmopressin infusion study in rats.
Canine Models
1. Long-Term Oral Administration Study (3-6 months)
-
Objective: To evaluate the long-term safety and efficacy of oral desmopressin on cardiovascular and renal parameters.
-
Animal Model: Healthy adult Beagle dogs.
-
Housing: Individual pens with ad libitum access to water.
-
Experimental Groups:
-
Group 1: Placebo control.
-
Group 2: Desmopressin (e.g., 0.1-0.2 mg, orally, twice daily).[1]
-
-
Drug Administration: Administer tablets orally at consistent times each day.
-
Monitoring Schedule:
-
Daily: Clinical observations for any adverse effects.
-
Weekly: Measure 24-hour water intake and urine output for the first month, then bi-weekly.
-
Monthly:
-
Collect blood for complete blood count (CBC), serum biochemistry (including electrolytes and creatinine), and coagulation panel (aPTT, vWF:Ag).
-
Measure blood pressure and heart rate.
-
Perform urinalysis.
-
-
Bimonthly: Conduct echocardiography to assess cardiac function.
-
Key Experimental Methodologies
1. Assessment of Renal Function
-
Urine Osmolality: Measure using a freezing point depression osmometer. A significant increase in urine osmolality is expected with desmopressin treatment.[5][6]
-
Creatinine Clearance: Calculate from serum creatinine, urine creatinine, and 24-hour urine volume to estimate glomerular filtration rate (GFR).
-
Histopathology: Following termination of the study, fix kidney tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to evaluate for any morphological changes.
2. Assessment of Coagulation Parameters
-
Activated Partial Thromboplastin Time (aPTT): Measure using a coagulometer to assess the intrinsic and common coagulation pathways.
-
von Willebrand Factor Antigen (vWF:Ag): Quantify using an enzyme-linked immunosorbent assay (ELISA) to measure the level of vWF in plasma.[7]
-
Factor VIII Activity: Determine using a one-stage clotting assay.[7]
3. Assessment of Cardiovascular Parameters (Canine)
-
Blood Pressure and Heart Rate: Monitor using a non-invasive oscillometric device or telemetry.[5]
-
Echocardiography: Perform standard M-mode, 2D, and Doppler echocardiography to assess cardiac dimensions, systolic and diastolic function.
Data Presentation
Table 1: Expected Effects of Chronic Desmopressin Administration in Rats
| Parameter | Control (Saline) | Low-Dose DDAVP (5 ng/h) | High-Dose DDAVP (20 ng/h) |
| Urine Volume (mL/24h) | High | Significantly Decreased | Significantly Decreased |
| Urine Osmolality (mOsm/kg) | Low | Significantly Increased | Significantly Increased |
| Serum Sodium (mmol/L) | Normal | Normal to Slightly Decreased | Potential for Hyponatremia |
| vWF:Ag (% of baseline) | ~100% | Increased | Markedly Increased |
| aPTT (seconds) | Normal | No significant change | No significant change |
Table 2: Monitoring Schedule for Chronic Canine Desmopressin Study
| Time Point | Renal Function | Coagulation Panel | Cardiovascular |
| Baseline | Urinalysis, Serum Creatinine, BUN | aPTT, vWF:Ag, Factor VIII | Blood Pressure, Heart Rate, Echocardiogram |
| Month 1 | Urinalysis, Serum Creatinine, BUN | aPTT, vWF:Ag, Factor VIII | Blood Pressure, Heart Rate |
| Month 2 | Urinalysis, Serum Creatinine, BUN | aPTT, vWF:Ag, Factor VIII | Blood Pressure, Heart Rate, Echocardiogram |
| Month 3 | Urinalysis, Serum Creatinine, BUN | aPTT, vWF:Ag, Factor VIII | Blood Pressure, Heart Rate |
| Month 4 | Urinalysis, Serum Creatinine, BUN | aPTT, vWF:Ag, Factor VIII | Blood Pressure, Heart Rate, Echocardiogram |
| Month 5 | Urinalysis, Serum Creatinine, BUN | aPTT, vWF:Ag, Factor VIII | Blood Pressure, Heart Rate |
| Month 6 | Urinalysis, Serum Creatinine, BUN | aPTT, vWF:Ag, Factor VIII | Blood Pressure, Heart Rate, Echocardiogram |
Safety Considerations
-
Hyponatremia: The most significant potential adverse effect of long-term desmopressin administration is hyponatremia due to water retention.[8] It is crucial to monitor serum sodium levels regularly, especially in the initial phase of the study and in older animals.[2] Fluid intake should be carefully monitored, but water restriction is generally not recommended unless clinically indicated.
-
Thrombosis: While rare, there have been reports of thrombotic events in patients receiving desmopressin.[8] Therefore, monitoring coagulation parameters is an important safety assessment in chronic studies.
-
Cardiovascular Effects: Although desmopressin has minimal pressor activity, transient changes in blood pressure and heart rate have been reported.[8] Regular cardiovascular monitoring is recommended, particularly in long-term canine studies.
References
- 1. Diabetes Insipidus in Animals - Endocrine System - MSD Veterinary Manual [msdvetmanual.com]
- 2. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chronic dDAVP infusion in rats decreases the expression of P2Y2 receptor in inner medulla and P2Y2 receptor-mediated PGE2 release by IMCD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desmopressin and vasopressin increase locomotor activity in the rat via a central mechanism: implications for nocturnal enuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of AVP and DDAVP on plasma renin activity and electrolyte excretion in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Restoration of urine concentrating ability and accumulation of medullary osmolytes after chronic diuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of desmopressin (DDAVP) response in adult patients with type 1 von Willebrand disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
Application Notes and Protocols: Dose-Response Analysis of [8-L-arginine] deaminovasopressin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
[8-L-arginine] deaminovasopressin, commonly known as desmopressin (B549326) or DDAVP, is a synthetic analog of the human antidiuretic hormone vasopressin. It exhibits high selectivity for the vasopressin V2 receptor (V2R), with some activity at the V1b receptor (V1BR), and minimal effects on the V1a receptor (V1AR). This selectivity makes it a valuable tool for studying V2R-mediated signaling pathways and for the development of therapeutic agents targeting conditions such as diabetes insipidus, certain bleeding disorders, and potentially cancer.[1][2][3] This document provides detailed protocols for conducting a dose-response analysis of desmopressin in cell culture, along with a summary of its effects on key cellular processes.
Signaling Pathways of this compound
Desmopressin primarily exerts its effects through the activation of G protein-coupled receptors, leading to distinct downstream signaling cascades.
V2 Receptor Signaling Pathway
Activation of the V2 receptor, a Gs protein-coupled receptor, by desmopressin stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][4] This second messenger then activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the cellular response.
V1b Receptor Signaling Pathway
The V1b receptor is a Gq/11 protein-coupled receptor. Upon agonist binding, it activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Quantitative Data Summary
The following table summarizes the dose-response of this compound in various in vitro assays.
| Cell Line | Assay Type | Parameter | Value | Reference |
| N/A | Receptor Binding | EC50 (V1b Receptor) | 11.4 nM | [1] |
| N/A | Receptor Binding | EC50 (V2 Receptor) | 23.9 nM | [1] |
| F3II (murine mammary carcinoma) | MTT Assay (72h) | % Inhibition at >250 ng/ml | ~20% | |
| F3II (murine mammary carcinoma) | Colony Formation | IC50 | 700 nM (~0.7 µM) | [5][6] |
| MCF-7 (human breast carcinoma) | Cell Proliferation (72h) | % Inhibition at >500 nM | up to 26% | |
| MDA-MB-231 (human breast carcinoma) | Cell Proliferation (72h) | % Inhibition at >500 nM | up to 26% | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the dose-response of this compound in cell culture.
Experimental Workflow for Dose-Response Analysis
Cell Culture and Maintenance
-
Cell Lines: Use cell lines known to express vasopressin receptors, such as F3II, MCF-7, or MDA-MB-231 cells.
-
Culture Medium: Maintain cells in the recommended culture medium (e.g., DMEM for F3II cells) supplemented with fetal bovine serum (FBS) and antibiotics.[8]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture cells upon reaching 80-90% confluency using standard trypsinization methods.
Preparation of this compound
-
Stock Solution: Prepare a high-concentration stock solution of desmopressin in a suitable solvent (e.g., sterile water or PBS).
-
Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the dose-response analysis.
cAMP Accumulation Assay
This assay measures the intracellular levels of cAMP produced in response to V2 receptor activation.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Pre-incubation: On the day of the assay, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes.
-
Treatment: Add the prepared serial dilutions of desmopressin to the wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the desmopressin concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Intracellular Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration following V1b receptor activation.
-
Cell Seeding: Seed cells in a black, clear-bottom multi-well plate suitable for fluorescence measurements.
-
Dye Loading: On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Treatment: Place the plate in a fluorescence plate reader equipped with injectors. Add the serial dilutions of desmopressin to the wells.
-
Measurement: Immediately measure the fluorescence intensity over time to capture the transient calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the logarithm of the desmopressin concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,500 cells/well).[8]
-
Treatment: After 24 hours, add the serial dilutions of desmopressin to the wells.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the desmopressin concentration to determine the IC50 value.
Clonogenic (Colony Formation) Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
-
Cell Seeding: Seed cells at a very low density (e.g., 300 cells/cm²) in multi-well plates.[6]
-
Treatment: Add the serial dilutions of desmopressin to the culture medium.
-
Incubation: Incubate the cells for an extended period (e.g., 7-14 days) to allow for colony formation, replacing the medium with fresh medium containing the respective desmopressin concentrations every few days.
-
Staining: Fix the colonies with a solution such as 10% formalin and stain them with a dye like crystal violet.[6]
-
Counting: Count the number of colonies (typically defined as containing >50 cells) in each well.
-
Data Analysis: Calculate the percentage of colony formation relative to the untreated control. Plot this percentage against the logarithm of the desmopressin concentration to determine the IC50 value.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers interested in the in vitro dose-response analysis of this compound. By utilizing these methods, scientists can effectively characterize the potency and efficacy of this compound and its analogs, contributing to a deeper understanding of vasopressin receptor signaling and the development of novel therapeutics.
References
- 1. Insight into the Effect of the Vasopressin Analog Desmopressin on Lung Colonization by Mammary Carcinoma Cells in BALB/c Mice | Anticancer Research [ar.iiarjournals.org]
- 2. Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo effects of desmopressin on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of tumor angiogenesis induced by desmopressin in a breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
Application Notes & Protocols for Assessing the Hemostatic Effects of [8-L-arginine] deaminovasopressin (DDAVP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the hemostatic effects of [8-L-arginine] deaminovasopressin (desmopressin or DDAVP). DDAVP is a synthetic analogue of the natural hormone vasopressin and is utilized for its hemostatic properties, particularly in the management of certain bleeding disorders.[1] Its primary mechanism of action involves the release of von Willebrand factor (VWF) and coagulation factor VIII (FVIII) from endothelial cells.[1][2] This document outlines the key in vivo and in vitro methods to evaluate the efficacy and mechanism of DDAVP.
I. Introduction to DDAVP's Hemostatic Effects
DDAVP exerts its hemostatic effects primarily by acting on the vasopressin V2 receptors on endothelial cells.[3] This interaction triggers a signaling cascade that leads to the exocytosis of Weibel-Palade bodies, which are storage granules containing VWF and FVIII.[3] The subsequent increase in plasma concentrations of VWF and FVIII enhances platelet adhesion and coagulation, respectively, thereby improving hemostasis.[1] DDAVP is particularly effective in patients with mild hemophilia A and type 1 von Willebrand disease (VWD), where there are measurable baseline levels of FVIII and VWF.[1] The response to DDAVP can vary among individuals, necessitating pre-treatment testing to determine its efficacy for a specific patient.
II. In Vivo Assessment: The DDAVP Challenge Test
The DDAVP challenge test is a crucial clinical investigation to determine an individual's response to the drug and its suitability as a therapeutic agent.[4][5] The test involves administering a standardized dose of DDAVP and subsequently measuring the changes in plasma levels of FVIII and VWF over a specific period.[4]
Experimental Protocol: DDAVP Challenge Test
1. Patient Preparation:
-
Ensure the patient is in a state of normal hydration.[4]
-
For 10 days prior to the test, the patient should not take aspirin (B1665792) or any medications containing aspirin.[5]
-
For 3 days before the test, non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and naproxen (B1676952) should be avoided.[5]
-
A baseline blood sample is collected before DDAVP administration to measure initial FVIII activity, VWF antigen (VWF:Ag), and VWF activity (e.g., ristocetin (B1679390) cofactor activity, VWF:RCo).[4]
2. DDAVP Administration:
-
DDAVP is administered intravenously at a dose of 0.3 mcg/kg body weight.[4]
-
For adults and children weighing more than 10 kg, the DDAVP dose is diluted in 50 mL of sterile physiological saline. For children 10 kg or less, it is diluted in 10 mL of saline.[4]
-
The diluted DDAVP solution is infused over 15-30 minutes.[4]
-
Blood pressure and pulse should be monitored during the infusion.[4]
3. Post-Infusion Blood Sampling:
-
Blood samples are collected at specific time points post-infusion to assess the peak and duration of the response. Common time points include 30 minutes, 1 hour, 2 hours, and 4 hours after the start of the infusion.[4][6] Some protocols may extend to 24 hours.[7]
4. Laboratory Analysis:
-
Each blood sample is analyzed for:
5. Data Interpretation:
-
A successful response is typically defined by a significant increase in FVIII and VWF levels from baseline. For example, a complete response may be defined as FVIII activity and/or VWF:Ag levels exceeding 50 U/dL.[8]
III. In Vitro Assessment of DDAVP's Effects
In vitro assays are essential for elucidating the cellular and molecular mechanisms of DDAVP's action and for preclinical drug development. These studies often involve endothelial cell cultures and platelet function tests.
A. Endothelial Cell Response to DDAVP
These experiments aim to directly measure the release of VWF from endothelial cells upon stimulation with DDAVP.
Experimental Protocol: VWF Release from Cultured Endothelial Cells
1. Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are a common model.[9] Human Lung Microvascular Endothelial Cells (HLMVECs) can also be used.[7]
-
Cells are grown to confluence in appropriate culture media and conditions (e.g., on surfaces coated with an attachment factor in a humidified atmosphere with 5% CO2 at 37°C).[7]
2. DDAVP Stimulation:
-
The confluent endothelial cell monolayer is washed with a serum-free medium.
-
Cells are then incubated with varying concentrations of DDAVP (e.g., 1 to 100 nM) for different time periods (e.g., 30 minutes to 24 hours).[7][10]
-
A control group of cells is incubated with the vehicle solution without DDAVP.
3. Supernatant Collection and Analysis:
-
After incubation, the cell culture supernatant is collected.
-
The concentration of VWF antigen in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
B. Platelet Function Analysis
While DDAVP's primary effect is on endothelial cells, it can also influence platelet function. Various assays can be employed to assess these effects.
Experimental Protocol: Platelet Function Analysis using PFA-100
The Platelet Function Analyzer (PFA-100) is a system that simulates high-shear stress conditions to evaluate platelet adhesion and aggregation.[11]
1. Sample Collection and Preparation:
-
Whole blood is collected in a 3.2% sodium citrate (B86180) (blue-top) tube.[12]
-
The sample must be processed within four hours of collection and should not be centrifuged.[12][13]
2. PFA-100 Analysis:
-
The instrument aspirates the whole blood sample through a small aperture in a membrane coated with either collagen and epinephrine (B1671497) (Col/Epi) or collagen and ADP (Col/ADP).[14]
-
The time it takes for a stable platelet plug to form and occlude the aperture is measured as the Closure Time (CT).[14]
-
The test is first performed with the Col/Epi cartridge. If the CT is prolonged, the Col/ADP test is then performed.[14]
3. Interpretation:
-
A normal Col/Epi closure time (typically <183 seconds) suggests normal platelet function under high shear stress.[14]
-
A prolonged Col/Epi CT with a normal Col/ADP CT may indicate aspirin-induced platelet dysfunction.[14]
-
Prolongation of both CTs can indicate other platelet function defects or low von Willebrand factor levels.[14]
Experimental Protocol: Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for assessing platelet aggregation.[15]
1. Sample Preparation:
-
Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed (e.g., 200 x g for 8 minutes).[16]
-
Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2500 x g for 10 minutes) and is used as a reference.[16]
2. Aggregometry:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.[17]
-
A baseline light transmission is established.
-
A platelet agonist (e.g., ADP, collagen, ristocetin) is added to induce aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a photocell. The change in light transmission is recorded over time.[17]
-
To assess the effect of DDAVP, PRP can be pre-incubated with DDAVP before the addition of the agonist.
3. Interpretation:
-
The extent and rate of aggregation are measured and compared between DDAVP-treated and control samples.
IV. Key Laboratory Assays
A. von Willebrand Factor Antigen (VWF:Ag) ELISA
Principle: This assay quantifies the amount of VWF protein in a plasma sample using a sandwich ELISA format.[18]
Protocol: 1. Plate Coating:
-
96-well microtiter plates are coated with a capture antibody specific for human VWF (e.g., rabbit anti-human von Willebrand factor) and incubated overnight.[19]
2. Sample and Standard Incubation:
-
Plasma samples and a series of VWF standards are diluted and added to the wells.[19]
-
The plate is incubated to allow VWF to bind to the capture antibody.[19]
3. Detection:
-
The wells are washed, and a second, enzyme-conjugated antibody (e.g., horseradish peroxidase-conjugated anti-human VWF) is added.[18]
-
After another incubation and wash step, a substrate solution is added, which develops a color in proportion to the amount of bound VWF.[18]
4. Measurement:
-
The absorbance is read using a microplate reader, and the concentration of VWF:Ag in the samples is determined by comparison to the standard curve.[18]
B. Factor VIII (FVIII) Activity Assay (One-Stage Clotting Assay)
Principle: This is a functional assay that measures the ability of FVIII in the patient's plasma to correct the clotting time of FVIII-deficient plasma.[20]
Protocol: 1. Sample Preparation:
-
Patient's platelet-poor plasma is diluted.
2. Clotting Reaction:
-
The diluted patient plasma is mixed with FVIII-deficient plasma, an activated partial thromboplastin (B12709170) time (aPTT) reagent (containing phospholipids (B1166683) and an activator), and calcium chloride.[20]
3. Measurement:
-
The time to clot formation is measured on a coagulometer.
-
The FVIII activity is determined by comparing the patient's clotting time to a reference curve generated using calibrators with known FVIII activity.[20]
Data Presentation
The following tables summarize quantitative data on the hemostatic effects of DDAVP from various studies.
Table 1: Effect of DDAVP on Factor VIII and VWF Levels in Patients with Type 1 von Willebrand Disease
| Time Point | Median Factor VIII (IU/dL) | Median VWF:Ag (IU/dL) | Median VWF:RCo (IU/dL) |
| Baseline | 71 | 54 | 54 |
| 30 minutes | 175 | 111 | 127 |
| 60 minutes | 218 | 138 | 139 |
| 90 minutes | 212 | 134 | 130 |
| Data from a retrospective analysis of 89 patients with Type 1 VWD who received a single intravenous dose of 0.3 μg/kg DDAVP.[21] |
Table 2: DDAVP Response in Different Subtypes of von Willebrand Disease (1 hour post-administration)
| VWD Subtype | Median VWF:Ag (U/dL) ± SD | Median VWF:Act (U/dL) ± SD |
| Type 1 | 121.20 ± 35.39 | 106.93 ± 42.38 |
| Type 2A | 140.28 ± 59.77 | - |
| Type 2B | 170.79 ± 65.23 | 73.06 ± 32.41 |
| Type 2M | 151.30 ± 54.82 | - |
| Data from a meta-analysis assessing DDAVP response.[8] |
Table 3: In Vitro VWF Release from Endothelial Cells
| Condition | VWF Release (% of baseline) |
| Control Plasma | 5-17% |
| Post-DDAVP Plasma | 22-46% |
| Supernatant of Monocytes + DDAVP | 118% |
| Supernatant of Control Monocytes | 58% |
| Data from an in vitro study using human umbilical vein endothelial cells.[9] |
Visualizations
Diagram 1: Signaling Pathway of DDAVP in Endothelial Cells
Caption: DDAVP signaling pathway in endothelial cells leading to VWF and FVIII release.
Diagram 2: Experimental Workflow for a DDAVP Challenge Test
Caption: Workflow of a clinical DDAVP challenge test.
Diagram 3: In Vitro Endothelial Cell Response Workflow
Caption: Workflow for assessing DDAVP-induced VWF release from endothelial cells.
References
- 1. www1.wfh.org [www1.wfh.org]
- 2. Repeated infusions of DDAVP induce low response of FVIII and vWF but not of plasminogen activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A decreased and less sustained desmopressin response in hemophilia A carriers contributes to bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. patient.uwhealth.org [patient.uwhealth.org]
- 6. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 7. Desmopressin Stimulates Nitric Oxide Production in Human Lung Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. DDAVP-induced release of von Willebrand factor from endothelial cells in vitro: the effect of plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Desmopressin (DDAVP) enhances platelet adhesion to the extracellular matrix of cultured human endothelial cells through increased expression of tissue factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet Function Testing: PFA-100 [practical-haemostasis.com]
- 12. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 13. Platelet function screening (PFA-100) | Synnovis [synnovis.co.uk]
- 14. pathology.vcu.edu [pathology.vcu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 18. Von Willebrand Factor Immunological Assays [practical-haemostasis.com]
- 19. cls.ucl.ac.uk [cls.ucl.ac.uk]
- 20. labcorp.com [labcorp.com]
- 21. Quantitative analysis of desmopressin (DDAVP) response in adult patients with type 1 von Willebrand disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying DDAVP-Induced Factor VIII Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmopressin (1-deamino-8-D-arginine vasopressin or DDAVP) is a synthetic analog of the hormone vasopressin. It is a crucial therapeutic agent for managing bleeding episodes in individuals with mild hemophilia A and type 1 von Willebrand disease (VWD).[1][2] Its hemostatic effect is primarily attributed to its ability to induce the release of von Willebrand factor (vWF) and consequently Factor VIII (FVIII) from endothelial cells.[2][3] Understanding the cellular and molecular mechanisms governing this process is vital for optimizing therapeutic strategies and developing novel drugs.
These application notes provide a comprehensive experimental design for studying DDAVP-induced FVIII release, encompassing in vitro and in vivo models. Detailed protocols for key assays and visualizations of the underlying signaling pathways and experimental workflows are included to facilitate robust and reproducible research in this area.
Signaling Pathways of DDAVP-Induced vWF and FVIII Release
DDAVP primarily acts on the vasopressin V2 receptor (V2R) on endothelial cells, initiating a signaling cascade that leads to the exocytosis of Weibel-Palade bodies (WPBs), the storage granules for vWF.[4][5] FVIII, which is stabilized by vWF in circulation, is subsequently released. An alternative, indirect pathway involving monocytes has also been proposed.
Direct Endothelial Cell Signaling Pathway
The canonical signaling pathway in endothelial cells involves the binding of DDAVP to V2R, a G-protein coupled receptor. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] Elevated cAMP levels then activate two main effector pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (Epac) pathway, which converge to promote the release of WPBs.[7][8][9]
Indirect Monocyte-Mediated Pathway
An alternative hypothesis suggests that DDAVP may act on monocytes, stimulating them to release a secondary messenger that in turn induces vWF release from endothelial cells.[10][11] This pathway may be particularly relevant in experimental systems using human umbilical vein endothelial cells (HUVECs), which have been reported to lack V2R expression.[4]
Experimental Workflow
A comprehensive study of DDAVP-induced FVIII release should involve a multi-pronged approach, combining in vitro and in vivo experiments.
References
- 1. rch.org.au [rch.org.au]
- 2. www1.wfh.org [www1.wfh.org]
- 3. Monocyte-endothelium-smooth muscle cell interaction in co-culture: proliferation and cytokine productions in response to advanced glycation end products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasopressin-induced von Willebrand factor secretion from endothelial cells involves V2 receptors and cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration of DDAVP did not improve the pharmacokinetics of FVIII concentrate in a clinically significant manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Epac-Rap1 signaling pathway controls cAMP-mediated exocytosis of Weibel-Palade bodies in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exocytosis of Weibel–Palade bodies: how to unpack a vascular emergency kit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DDAVP-induced release of von Willebrand factor from endothelial cells in vitro: the effect of plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to drive human monocyte-to-macrophage polarization in vitro using tumor conditioned media - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: [8-L-arginine] deaminovasopressin (dDAVP) as a Selective V2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
[8-L-arginine] deaminovasopressin, commonly known as desmopressin (B549326) or dDAVP, is a synthetic analogue of the endogenous hormone arginine vasopressin (AVP). Structural modifications, specifically deamination of the N-terminal cysteine and substitution of L-arginine at position 8 with D-arginine, confer a high degree of selectivity for the vasopressin V2 receptor (V2R) and enhanced resistance to enzymatic degradation.[1] This selectivity makes dDAVP an invaluable tool in research for elucidating the physiological and pharmacological roles of the V2 receptor, with minimal confounding effects from V1a or V1b receptor activation.
The V2 receptor, a Gs-protein coupled receptor (GPCR), is primarily known for its role in regulating water homeostasis in the kidneys.[2] Upon agonist binding, the V2 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This signaling cascade has been a focal point of research in areas such as renal physiology, cardiovascular function, and hemostasis.
These application notes provide detailed protocols for utilizing dDAVP as a selective V2 receptor agonist in in vitro research settings, including receptor binding and functional assays.
Data Presentation: Quantitative Pharmacology of dDAVP
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of dDAVP for human and rat vasopressin receptor subtypes, highlighting its V2 receptor selectivity.
Table 1: Binding Affinity (Ki, nM) of dDAVP for Human and Rat Vasopressin Receptors
| Receptor Subtype | Human Ki (nM) | Rat Ki (nM) |
| V2 | 23.3 - 65.9[3][4] | 0.3[3][5] |
| V1a | 62.4[3] | 100 - 250[3][5] |
| V1b | 5.84[4] | - |
Note: A lower Ki value indicates higher binding affinity.
Table 2: Functional Potency (EC50, nM) of dDAVP at Human Vasopressin Receptors
| Receptor Subtype | Functional Assay | Human EC50 (nM) |
| V2 | cAMP Accumulation | 23.9[4] |
| V1b | Inositol Turnover | 11.4[4] |
Note: A lower EC50 value indicates greater potency.
Signaling Pathway
dDAVP binding to the V2 receptor initiates a well-characterized signaling cascade. The diagram below illustrates the canonical V2 receptor signaling pathway.
Caption: Canonical V2 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the interaction of dDAVP with the V2 receptor.
Caption: Experimental Workflow for V2R Agonist Characterization.
Experimental Protocols
Protocol 1: V2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of dDAVP for the V2 receptor using membranes prepared from cells expressing the receptor and a radiolabeled ligand (e.g., [3H]-Arginine Vasopressin).
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human V2 receptor.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
Competitor: dDAVP.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled AVP (e.g., 1 µM).
-
Apparatus: 96-well plates, glass fiber filters (e.g., Whatman GF/C), filtration manifold, scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of 1 µM unlabeled AVP.
-
Competition: 50 µL of serially diluted dDAVP (e.g., from 10^-12 M to 10^-5 M).
-
-
Radioligand Addition: Add 50 µL of [3H]-AVP (at a concentration near its Kd for the V2 receptor) to all wells.
-
Membrane Addition: Add 100 µL of the V2 receptor membrane preparation to all wells. The optimal protein concentration should be determined empirically.
-
Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold.
-
Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding and competition counts.
-
Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the dDAVP concentration.
-
Determine the IC50 value (the concentration of dDAVP that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: dDAVP-Stimulated cAMP Accumulation Assay
This protocol measures the functional potency (EC50) of dDAVP by quantifying the accumulation of intracellular cAMP in whole cells expressing the V2 receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human V2 receptor.
-
Agonist: dDAVP.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luciferase-based biosensor assays).
-
Apparatus: 96-well cell culture plates, plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the V2 receptor-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and wash the cells with stimulation buffer. Pre-incubate the cells with 100 µL of stimulation buffer (containing IBMX) for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add 50 µL of serially diluted dDAVP (e.g., from 10^-12 M to 10^-6 M) to the wells. Include a vehicle control (buffer only).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each well from the standard curve.
-
Plot the cAMP concentration against the logarithm of the dDAVP concentration.
-
Determine the EC50 value (the concentration of dDAVP that produces 50% of the maximal response) and the Emax (maximal effect) using non-linear regression analysis (sigmoidal dose-response curve).
Conclusion
This compound (dDAVP) is a potent and selective V2 receptor agonist, making it an indispensable tool for investigating V2 receptor pharmacology and physiology. The protocols and data presented here provide a framework for researchers to effectively utilize dDAVP in their studies, enabling the detailed characterization of V2 receptor-mediated signaling pathways and the screening of novel compounds targeting this important receptor. Careful optimization of experimental conditions is recommended to ensure robust and reproducible results.
References
- 1. Investigation of mechanism of desmopressin binding in vasopressin V2 receptor versus vasopressin V1a and oxytocin receptors: molecular dynamics simulation of the agonist-bound state in the membrane-aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-desamino-8-D-arginine vasopressin (DDAVP) as an agonist on V1b vasopressin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. V1a- and V2-type vasopressin receptors mediate vasopressin-induced Ca2+ responses in isolated rat supraoptic neurones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
a optimizing storage conditions for [8-L-arginine] deaminovasopressin to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage and handling of [8-L-arginine] deaminovasopressin (desmopressin) to prevent degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for desmopressin (B549326) solutions?
A1: The optimal storage conditions for desmopressin solutions depend on the formulation and intended duration of storage. For diluted solutions, storage at refrigerated temperatures is generally recommended to maintain stability. A study demonstrated that a 0.01 mg/mL desmopressin acetate (B1210297) solution, diluted from a commercial nasal spray with 0.9% sodium chloride and stored in clear glass vials, remained stable for up to 180 days at both 5°C and 25°C.[1][2] However, for long-term storage, refrigeration is preferable. Some commercial nasal spray formulations may be stored at room temperature.[3][4][5] Always refer to the manufacturer's instructions for specific formulations.
Q2: What are the main degradation pathways for desmopressin?
A2: Desmopressin is susceptible to degradation through several pathways, including:
-
Deamidation: This can occur at Gln or Asn residues, converting amides into carboxylic acids.[6]
-
Disulfide Bond Cleavage: The disulfide bond in the cyclic part of the peptide can be cleaved under certain conditions.[6][7]
-
Enzymatic Degradation: Enzymes like α-chymotrypsin can degrade desmopressin, with maximal activity observed in the pH range of 7.40-8.00.[8]
-
pH-Dependent Degradation: Desmopressin is unstable in acidic and basic environments and is most stable at a pH between 4 and 5.[9]
-
Thiol-Disulphide Exchange: Reactions with molecules like glutathione (B108866) can lead to degradation, particularly at pH 4 and 5.5.[7]
-
Photodegradation and Thermal Degradation: Exposure to sunlight and high temperatures can accelerate the decomposition of desmopressin.[9]
Q3: How should I handle desmopressin in the laboratory to minimize degradation?
A3: To minimize degradation, desmopressin should be handled with care. It has been noted that desmopressin can adsorb to or react with different materials. Therefore, using specific materials for handling, such as glass tubes or neutral graduated micro test tubes and specific types of filters (e.g., Chromafil® Xtra PTFE-45/25 0.45 μm syringe filter), is recommended.[10] When preparing solutions, use appropriate buffers to maintain a stable pH (ideally between 4 and 5).[9] Protect solutions from light and store them at the recommended temperature. For solid compounds, it is crucial to protect them from moisture due to the hygroscopic nature of arginine.
Q4: What analytical methods are suitable for assessing the stability of desmopressin?
A4: Several analytical methods can be used to assess the stability of desmopressin and quantify its degradation products:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying desmopressin acetate.[1][2][11] A fluorescence detector can also be used after derivatization with agents like Ortho-Phthalaldehyde (OPA) for quantification at nanogram levels.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a sensitive and specific method for the determination of desmopressin in biological matrices like human plasma.[10]
-
Spectrophotometry: In the presence of its acid-induced degradation products, various spectrophotometric techniques can be used for the determination of desmopressin without prior separation.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of desmopressin due to improper storage or handling. | 1. Verify the storage conditions (temperature, light exposure) of your stock solutions. 2. Prepare fresh solutions from a solid compound stored under optimal conditions. 3. Check the pH of your experimental buffer; ensure it is within the stable range for desmopressin (pH 4-5).[9] 4. Use appropriate vials and filters to prevent adsorption.[10] |
| Inconsistent or variable experimental results | Inconsistent concentration of desmopressin in aliquots or degradation over the course of the experiment. | 1. Ensure thorough mixing of stock solutions before preparing dilutions. 2. Prepare fresh dilutions for each experiment. 3. If the experiment is lengthy, consider the stability of desmopressin under the experimental conditions (temperature, media). |
| Appearance of unexpected peaks in HPLC analysis | Presence of degradation products. | 1. Characterize the degradation products using LC-MS/MS to identify the degradation pathway. 2. Review your storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, extreme pH, or high temperature).[9] |
| Drug "not working" in in-vivo studies | This could be due to degradation, but also to physiological factors in the animal model. | 1. First, rule out degradation by verifying the integrity of the administered desmopressin using an appropriate analytical method. 2. Consider factors such as the route of administration and potential enzymatic degradation in the biological system.[8] |
Data Presentation
Table 1: Summary of Desmopressin Stability Under Different Conditions
| Condition | Concentration | Solvent/Matrix | Storage Temperature | Duration | Stability Outcome | Reference |
| Diluted Solution | 0.01 mg/mL | 0.9% Sodium Chloride | 5°C and 25°C | 180 days | Stable | [1][2] |
| In Human Plasma | Quality Control Levels | Human Plasma | Room Temperature (21°C - 24°C) | 120 hours | Stable | [10] |
| In Human Plasma | Quality Control Levels | Human Plasma | Auto-sampler (10°C) | 96 hours | Stable | [10] |
| In Human Plasma | Quality Control Levels | Human Plasma | -20°C ± 5°C | 30 days | Stable | [10] |
| Standard Solution | Not specified | Not specified | Room Temperature | 88 hours | Stable | [11] |
| Test Sample Solution | Not specified | Not specified | Room Temperature | 48 hours | Stable | [11] |
Experimental Protocols
Protocol 1: Stability Assessment of Desmopressin using HPLC-UV
This protocol is based on methodologies described for the stability testing of diluted desmopressin solutions.[1][2]
1. Objective: To quantify the concentration of desmopressin over time under specific storage conditions.
2. Materials:
-
Desmopressin acetate standard
-
Desmopressin sample solution
-
HPLC grade water and acetonitrile (B52724)
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
C18 analytical column
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
4. Procedure:
-
Sample Preparation: Prepare desmopressin solutions at the desired concentration in the appropriate matrix (e.g., 0.9% NaCl). Store aliquots under the conditions being tested (e.g., 5°C, 25°C, protected from light).
-
Analysis: At specified time points (e.g., 0, 30, 60, 90, 180 days), withdraw an aliquot of the sample. Inject the sample into the HPLC system.
-
Quantification: Create a calibration curve using freshly prepared desmopressin standards of known concentrations. Determine the concentration of desmopressin in the stability samples by comparing their peak areas to the calibration curve.
5. Data Analysis: Plot the concentration of desmopressin as a percentage of the initial concentration versus time to assess the stability profile.
Protocol 2: Analysis of Desmopressin Degradation using LC-MS/MS
This protocol is based on methodologies for quantifying desmopressin in biological samples.[10]
1. Objective: To identify and quantify desmopressin and its potential degradation products.
2. Materials:
-
Desmopressin standard and samples
-
Internal standard (e.g., desmopressin-d8)
-
Solid-phase extraction (SPE) cartridges (e.g., ion exchange)
-
LC-MS/MS system with an electrospray ionization (ESI) source
3. Procedure:
-
Sample Preparation (from plasma):
-
Thaw plasma samples at room temperature.
-
Add internal standard to each sample.
-
Perform solid-phase extraction to clean up the sample and concentrate the analyte.
-
Elute the desmopressin and internal standard from the SPE cartridge.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a suitable C18 column and a gradient mobile phase (e.g., water and acetonitrile with formic acid).
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for desmopressin and its expected degradation products in multiple reaction monitoring (MRM) mode. For desmopressin, double charged ions [M+2H]²⁺ can be monitored.[10]
-
-
Quantification: Quantify desmopressin and its degradation products by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.
Visualizations
Caption: Major degradation pathways for desmopressin.
Caption: Workflow for a typical desmopressin stability study.
Caption: Troubleshooting logic for desmopressin experiments.
References
- 1. Stability of Diluted Desmopressin Acetate Intranasal Solution at 0.01 mg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Desmopressin (nasal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Characterisation of the thiol-disulphide chemistry of desmopressin by LC, mu-LC, LC-ESI-MS and Maldi-Tof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alpha-Chymotrypsin-catalyzed degradation of desmopressin (dDAVP): influence of pH, concentration and various cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Animal Responses to [8-L-arginine] deaminovasopressin (DDAVP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability observed in animal responses to [8-L-arginine] deaminovasopressin, also known as desmopressin (B549326) or DDAVP.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DDAVP?
A1: Desmopressin (DDAVP) is a synthetic analog of the natural antidiuretic hormone, vasopressin. It selectively binds to the vasopressin V2 receptor, which is a Gs-protein coupled receptor.[1] This binding initiates a signaling cascade that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] In the kidneys, this leads to the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, increasing water reabsorption and concentrating the urine.[2] In vascular endothelial cells, the same pathway stimulates the release of von Willebrand factor (vWF) and coagulation factor VIII (FVIII) from storage sites.[1][2]
Q2: Why am I observing significant variability in the antidiuretic response to DDAVP in my animal models?
A2: Variability in the antidiuretic response is a common challenge. Several factors can contribute to this inconsistency. The differential diagnosis for persistent polyuria includes central diabetes insipidus (lack of ADH), nephrogenic diabetes insipidus (kidney unresponsiveness to ADH), and psychogenic polydipsia (excessive water intake).[3][4] A therapeutic trial with DDAVP can help differentiate these conditions; a positive response (reduced water intake by >50%) suggests central diabetes insipidus.[5]
Troubleshooting Inconsistent Antidiuretic Response:
-
Animal Species: Different species can have varied sensitivity and metabolic handling of DDAVP.
-
Underlying Conditions: Rule out primary renal disease or other metabolic disorders that cause polyuria before initiating a DDAVP trial.[4]
-
Hydration Status: Ensure animals are not dehydrated before the experiment, as this can confound results.[3] However, for diagnostic tests, a period of water deprivation may be required under strict monitoring.[3]
-
Dosage and Administration: The route of administration (e.g., intravenous, subcutaneous, conjunctival) and the dose must be consistent and appropriate for the species.[5] In dogs, intranasal preparations are often administered into the conjunctival sac.[5]
-
Monitoring: Monitor water intake for 2-3 days before the trial to establish a baseline.[5] During the trial, continue to monitor water consumption and urine specific gravity or osmolality.[4] Be aware of the risk of hyponatremia if an animal continues to drink excessively after DDAVP administration.[5]
Q3: My experiment aims to study hemostasis, but the increase in Factor VIII and vWF after DDAVP administration is inconsistent. What are the potential causes?
A3: The hemostatic response to DDAVP is known to have large inter-individual variability.[6][7] The primary determinants of response are the baseline levels of FVIII and vWF and the specific bleeding disorder subtype being modeled.[7][8]
Key Factors Influencing Hemostatic Response:
-
Species Differences: The response to DDAVP is notably less pronounced in dogs compared to humans.[9] Studies in Doberman Pinschers with von Willebrand disease (vWD) and normal dogs show only modest increases in vWF:Ag.[9][10]
-
Baseline Factor Levels: Animals with extremely low or absent baseline levels of FVIII and vWF (modeling severe hemophilia A or severe vWD) will not respond to DDAVP, as the drug works by releasing existing stores.[6][7]
-
Genetic Variants: Specific mutations in the FVIII and vWF genes can affect the storage, secretion, and clearance of these factors, thereby altering the response to DDAVP.[7]
-
Site of Factor Synthesis: Research in hemophilia A dogs treated with liver-directed gene therapy showed that DDAVP increased vWF but not FVIII levels.[11] This suggests that the FVIII released by DDAVP is synthesized and stored in endothelial cells, not taken up from circulation.[11] If your model involves ectopic FVIII expression (e.g., from hepatocytes), a DDAVP response should not be expected for FVIII.[11]
Experimental Protocols & Data
Protocol: DDAVP Challenge Test in a Canine Model
This protocol is a generalized workflow for assessing the hemostatic or antidiuretic response to DDAVP. Adjustments for specific research questions are necessary.
Data Presentation: DDAVP Dose-Response in Canines
The following tables summarize quantitative data from studies on the hemostatic effects of intravenous DDAVP in conscious dogs.
Table 1: Dose-Dependent Increase in FVIII and vWF in Normal Dogs [12]
| DDAVP Dose (µg/kg) | Mean Increase in FVIII:C (units/dL) at 10 min | Mean Increase in vWF:Ag (units/dL) at 10 min | Maximum Mean Increase in vWF Activity (units/dL) at 10 min |
| 0.1 | ~15 | ~30 | ~50 |
| 0.5 | ~25 | ~60 | ~100 |
| 1.0 | ~30 | ~75 | 141 |
| 2.0 | 32 | 81 | ~130 |
| Concentrations are relative to a standard canine plasma pool (100 units/dL). |
Table 2: Comparative Response in Normal vs. Gene Therapy-Treated Hemophilia A Dogs [11]
| Animal Group | DDAVP Dose (µg/kg) | Peak Fold Increase in FVIII:C | Peak Fold Increase in vWF:Ag |
| Normal Dogs (n=4) | 5.0 | ~1.5x | ~1.5x |
| HA Dogs with Liver Gene Therapy | 5.0 | No significant increase | ~1.6x to 2.5x |
| This study highlights that the source of FVIII production is critical for a DDAVP response. |
References
- 1. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. litfl.com [litfl.com]
- 3. Diabetes Insipidus in Animals - Endocrine System - MSD Veterinary Manual [msdvetmanual.com]
- 4. dvm360.com [dvm360.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. researchgate.net [researchgate.net]
- 7. DDAVP response and its determinants in bleeding disorders: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Desmopresssin in Normal Dogs and Dogs with von Willebrand's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. DDAVP-induced increases in coagulation factor VIII and von Willebrand factor in the plasma of conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
a improving the solubility of [8-L-arginine] deaminovasopressin for in vitro assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of [8-L-arginine] deaminovasopressin (desmopressin) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of desmopressin (B549326)?
A1: Desmopressin acetate (B1210297) is a synthetic analog of vasopressin and is generally considered to have high solubility.[1][2] It is soluble in water, alcohol, and glacial acetic acid.[3] The solubility can be influenced by the salt form and the solvent used.
Q2: In which solvents can I dissolve desmopressin for my experiments?
A2: Desmopressin can be dissolved in a variety of solvents. For aqueous-based assays, water is a primary choice, with a reported solubility of up to 4 mg/mL. For stock solutions, organic solvents such as DMSO and dimethylformamide can be used.[4] Desmopressin acetate has also been dissolved in a mixture of water and methanol (B129727) (1:1).[5]
Q3: My desmopressin is not dissolving in water. What could be the issue?
A3: If you are experiencing difficulty dissolving desmopressin in water, consider the following:
-
Sonication: Applying sonication can aid in the dissolution process.[6]
-
pH: The pH of your aqueous solution can impact solubility. Desmopressin (trifluoroacetate salt) is soluble in PBS at a pH of 7.2.[4]
-
Salt Form: Different salt forms of desmopressin may have varying solubility characteristics.
Q4: Can I store desmopressin in an aqueous solution?
A4: It is not recommended to store aqueous solutions of desmopressin for more than one day.[4] However, a study has shown that a 0.01 mg/mL solution of desmopressin acetate diluted in 0.9% sodium chloride can be stable for up to 180 days when stored in clear glass vials at 5°C and 25°C.[7] For long-term storage, it is best to store the compound as a crystalline solid at -20°C.[4]
Q5: I observed precipitation after diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?
A5: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for many compounds. To mitigate this:
-
Lower the final concentration of the organic solvent: Ensure that the residual amount of the organic solvent is insignificant, as it may have physiological effects at low concentrations.[4]
-
Use a different solvent system: Consider preparing the stock solution in a solvent more compatible with your final assay buffer.
-
Incorporate surfactants or other excipients: In some formulations, surfactants have been used to create more stable solutions and prevent precipitation.[8][9]
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing desmopressin solutions for in vitro assays.
| Problem | Potential Cause | Suggested Solution |
| Desmopressin powder does not dissolve in water. | Insufficient agitation or unfavorable conditions. | Use sonication to aid dissolution.[6] Ensure the water is purified and at an appropriate pH. |
| Precipitation occurs when diluting a stock solution. | The compound is not soluble in the final buffer system at the desired concentration. | Decrease the final concentration of the drug. Ensure the concentration of any organic solvent from the stock is minimal in the final solution.[4] Consider using a different buffer or adding a solubilizing agent. |
| Inconsistent results in bioassays. | Degradation of desmopressin in the prepared solution. | Prepare fresh aqueous solutions for each experiment.[4] If using a diluted solution in saline, ensure its stability has been verified for the storage conditions.[7] |
| Difficulty achieving a high concentration for stock solutions. | Limited solubility in the chosen solvent. | Refer to the solubility data table below to select a more appropriate solvent. For example, DMSO allows for a higher stock concentration than dimethylformamide.[4] |
Solubility Data Summary
| Compound Form | Solvent | Solubility | Reference |
| Desmopressin | Water | up to 4 mg/mL | |
| Desmopressin | Water | 25 mg/mL (with sonication) | [6] |
| Desmopressin Acetate | Water | High Solubility | [1][3] |
| Desmopressin Acetate | Alcohol | Soluble | [3] |
| Desmopressin Acetate | Glacial Acetic Acid | Soluble | [3] |
| Desmopressin (trifluoroacetate salt) | DMSO | ~ 5 mg/mL | [4] |
| Desmopressin (trifluoroacetate salt) | Dimethylformamide | ~ 1 mg/mL | [4] |
| Desmopressin (trifluoroacetate salt) | PBS (pH 7.2) | ~ 2 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Desmopressin Solution
This protocol is suitable for direct use in many cell-based assays.
Materials:
-
Desmopressin (as acetate or trifluoroacetate (B77799) salt)
-
Sterile, purified water or 0.9% Sodium Chloride solution
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the required amount of desmopressin powder in a sterile tube.
-
Add the calculated volume of sterile water or 0.9% sodium chloride to achieve the desired concentration (e.g., 1 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Use the solution immediately. It is not recommended to store aqueous solutions for extended periods unless stability has been validated.[4]
Protocol 2: Preparation of a Concentrated Desmopressin Stock in DMSO
This protocol is for creating a concentrated stock solution that can be diluted into aqueous buffers for experiments.
Materials:
-
Desmopressin (trifluoroacetate salt)
-
Anhydrous DMSO
-
Inert gas (e.g., argon or nitrogen) - optional
-
Vortex mixer
-
Sterile, amber glass vials or tubes suitable for DMSO
Procedure:
-
Weigh the required amount of desmopressin powder in a sterile vial.
-
Under a stream of inert gas (optional, to minimize moisture absorption by DMSO), add the calculated volume of anhydrous DMSO to achieve a concentration of up to 5 mg/mL.[4]
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
-
When preparing for an experiment, dilute the stock solution into the aqueous assay buffer. Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced artifacts in the assay.
Visualizations
Caption: Troubleshooting workflow for desmopressin solubility.
Caption: Simplified V2 receptor signaling pathway for desmopressin.
References
- 1. Development and evaluation of a composite dosage form containing desmopressin acetate for buccal administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Desmopressin Acetate [drugfuture.com]
- 6. Desmopressin | TargetMol [targetmol.com]
- 7. Stability of Diluted Desmopressin Acetate Intranasal Solution at 0.01 mg/mL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Development and in vitro evaluation of an oral SEDDS for desmopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Measuring Low Concentrations of DDAVP in Plasma
Welcome to the technical support center for the analysis of Desmopressin (DDAVP) in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative measurement of low concentrations of DDAVP.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately measuring low concentrations of DDAVP in plasma?
Measuring low concentrations of DDAVP, a synthetic peptide analog of vasopressin, presents several analytical challenges. Due to its low therapeutic dosage, circulating levels in plasma are typically in the picogram per milliliter (pg/mL) range. This necessitates highly sensitive and specific analytical methods. Key challenges include:
-
Low Endogenous Levels: Requiring assays with very low limits of detection (LOD) and quantification (LLOQ).
-
Matrix Effects: Interference from other components in the complex plasma matrix can suppress or enhance the instrument signal, leading to inaccurate quantification.[1]
-
Sample Preparation: Efficient extraction of DDAVP from plasma proteins and removal of interfering substances is critical for reliable results.[2][3]
-
Analyte Stability: DDAVP is a peptide and can be susceptible to degradation by proteases in the plasma and during sample processing and storage.[4]
Q2: Which analytical methods are most suitable for quantifying low DDAVP concentrations in plasma?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of DDAVP in plasma due to its high sensitivity, specificity, and robustness.[2][5] Variations of this technique, such as Ultra-Performance Liquid Chromatography (UPLC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS), offer further improvements in chromatographic resolution and mass accuracy.[3] While immunoassays like ELISA exist, they may lack the specificity and sensitivity required for pharmacokinetic studies at low concentrations.[6]
Q3: What are the critical considerations for sample collection and handling to ensure DDAVP stability?
Proper sample handling is crucial to prevent the degradation of DDAVP. Key recommendations include:
-
Anticoagulant: Use of EDTA as an anticoagulant is common.
-
Immediate Processing: Blood samples should be centrifuged promptly at a low temperature (e.g., 4°C) to separate the plasma.[7]
-
Storage: Plasma samples should be stored at -20°C or, for long-term stability, at -80°C.[3]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to analyte degradation.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of DDAVP in plasma using LC-MS/MS.
High Background Noise or Poor Signal-to-Noise Ratio
Problem: The baseline in your chromatogram is noisy, or the peak for DDAVP is not distinct from the baseline.
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Prepare fresh mobile phases and reconstitution solutions using high-purity solvents (e.g., LC-MS grade).[10] |
| Matrix Effects | Optimize the sample preparation procedure to remove more interfering substances. This could involve trying a different solid-phase extraction (SPE) sorbent or adding a protein precipitation step.[1] |
| Dirty Ion Source | Clean the ion source of the mass spectrometer according to the manufacturer's instructions.[10] |
| Column Bleed | Use a high-quality, stable LC column and ensure the mobile phase pH is within the column's recommended range.[10] |
Low or No Analyte Signal
Problem: You are not seeing a peak for DDAVP, or the peak intensity is much lower than expected.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) protocol. Ensure the pH of the loading, washing, and elution solutions are appropriate for the charge state of DDAVP and the SPE sorbent chemistry. |
| Analyte Degradation | Ensure proper sample handling and storage conditions have been maintained. Consider adding protease inhibitors to the collection tubes if degradation is suspected.[4] |
| Incorrect MS/MS Transition | Verify the precursor and product ion masses for DDAVP and the internal standard in your acquisition method. |
| Poor Ionization | Optimize the ion source parameters, such as electrospray voltage, gas flows, and temperature.[1] |
Poor Peak Shape (Tailing, Splitting, or Broadening)
Problem: The chromatographic peak for DDAVP is not symmetrical or is wider than expected.
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent or replace it if flushing does not improve the peak shape.[11] |
| Inappropriate Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column.[11] |
| Secondary Interactions | Ensure the mobile phase pH is appropriate to control the ionization state of DDAVP and minimize interactions with the stationary phase.[11] |
| Column Void | A void at the head of the column can cause peak splitting. This may require column replacement.[11] |
Experimental Protocols
Detailed Methodology for DDAVP Quantification using UPLC-MS/MS
This protocol is a synthesized example based on common practices reported in the literature.[9]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition an Oasis WCX (Weak Cation Exchange) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Dilute 200 µL of plasma with an acidic solution (e.g., 4% phosphoric acid in water) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a basic solution (e.g., 0.1 M ammonium (B1175870) hydroxide) to remove neutral and acidic interferences.
-
Elution: Elute DDAVP with an acidic organic solvent (e.g., 2% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
2. UPLC-MS/MS Analysis
-
LC System: ACQUITY UPLC System or equivalent.
-
Column: ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate DDAVP from endogenous components (e.g., initial 5% B, ramp to 95% B).
-
Flow Rate: 0.4 mL/min.
-
MS System: Xevo TQ-S or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
MRM Transition: Monitor the appropriate precursor to product ion transition for DDAVP (e.g., m/z 535 -> 328) and its internal standard.
Quantitative Data Summary
The following tables summarize the performance characteristics of various published methods for DDAVP quantification in plasma.
Table 1: Lower Limits of Quantification (LLOQ) for DDAVP in Plasma
| Analytical Method | LLOQ (pg/mL) | Reference |
| UPLC-MS/MS | 1 | |
| LC-HRMS | 20 | [3] |
| LC-MS/MS | 60 | [9] |
Table 2: Precision and Accuracy of a Validated LC-HRMS Method
| QC Level | Concentration (pg/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |
| LLOQ | 20 | < 13.8 | < 13.8 | 85-115 | [3] |
| Low | 60 | < 11.6 | < 11.6 | 85-115 | [3] |
| Medium | 800 | < 11.6 | < 11.6 | 85-115 | [3] |
| High | 1600 | < 11.6 | < 11.6 | 85-115 | [3] |
Visualizations
Caption: Experimental workflow for DDAVP quantification in plasma.
Caption: Troubleshooting decision tree for DDAVP LC-MS/MS analysis.
References
- 1. shimadzu.at [shimadzu.at]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Liquid Chromatography High‐Resolution Mass Spectrometry Method for Blood Desmopressin Quantification and Its Application in Hemophilia A Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and perfusion studies of Desmopressin (dDAVP) and prodrugs in the rat jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. zefsci.com [zefsci.com]
- 11. agilent.com [agilent.com]
Technical Support Center: Protocol Refinement for Consistent Results in DDAVP-Treated Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reliable results when working with DDAVP (Desmopressin) in cell lines. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during in vitro studies.
I. Troubleshooting Guide
This guide provides solutions to common problems encountered during DDAVP treatment of cell lines.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low response to DDAVP (e.g., no increase in vWF or Factor VIII release) | 1. Cell line lacks V2 receptors (V2R): Not all cell lines, including some primary cells like Human Umbilical Vein Endothelial Cells (HUVECs), express the V2 receptor necessary for a direct DDAVP response.[1] 2. Indirect mechanism of action: DDAVP's effect on some endothelial cells may be indirect, requiring the presence of other cell types like monocytes.[2] 3. Inactive DDAVP: Improper storage or handling of the DDAVP stock solution can lead to degradation. 4. Suboptimal DDAVP concentration: The concentration of DDAVP may be too low to elicit a response. | 1. Verify V2R expression: Confirm V2R expression in your cell line using RT-PCR or Western blotting. If V2R is absent, consider transfecting the cells with a V2R expression vector.[1] 2. Co-culture experiments: If an indirect effect is suspected, consider co-culture experiments with relevant cell types (e.g., monocytes) to assess their role in mediating the DDAVP response.[2] 3. Proper DDAVP handling: Prepare fresh DDAVP solutions from a reliable source. Store stock solutions as recommended by the manufacturer, typically at 2-8°C and protected from light. For diluted solutions in media, stability should be confirmed, though studies suggest stability for extended periods when properly stored.[3] 4. Dose-response experiment: Perform a dose-response curve to determine the optimal DDAVP concentration for your specific cell line and experimental endpoint. Concentrations ranging from 100 nM to 1 µM have been used in various studies. |
| High variability between experiments | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum concentration can affect cellular responses. 2. Lot-to-lot variability of DDAVP or serum: Different batches of DDAVP or fetal bovine serum (FBS) can have varying potency or contain interfering substances. 3. Tachyphylaxis: Repeated or prolonged exposure to DDAVP can lead to desensitization of the V2 receptors and a diminished response. | 1. Standardize cell culture: Use cells within a consistent passage number range, seed at a consistent density, and ensure they reach a similar confluency before treatment. If applicable, consider serum starvation prior to DDAVP treatment to reduce variability from serum components. 2. Quality control: Test each new lot of DDAVP and FBS for its effect on a control cell line before use in critical experiments. 3. Manage DDAVP exposure: For repeated treatments, allow for a sufficient recovery period between doses to avoid tachyphylaxis. The optimal recovery time may need to be determined empirically. |
| Unexpected cytostatic or cytotoxic effects | 1. High DDAVP concentration: While generally considered safe, very high concentrations of DDAVP may have off-target effects. 2. Cell line sensitivity: Some cell lines, particularly certain cancer cell lines, may be sensitive to DDAVP-induced signaling pathways that can lead to reduced proliferation.[2] | 1. Titrate DDAVP concentration: Determine the optimal concentration that elicits the desired biological response without causing significant cell death or growth inhibition. 2. Cell viability assays: Routinely perform cell viability assays (e.g., MTT, trypan blue exclusion) in parallel with your primary endpoint measurements to monitor the health of your cells. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DDAVP in cell lines?
A1: DDAVP is a synthetic analog of the hormone vasopressin and acts as a selective agonist for the vasopressin V2 receptor (V2R).[4] In cells expressing V2R, such as certain endothelial and cancer cell lines, DDAVP binding initiates a signaling cascade through Gs-protein coupling, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[5] This pathway can trigger various cellular responses, most notably the release of von Willebrand factor (vWF) and Factor VIII from endothelial cells.[4][6]
Q2: How should I prepare and store DDAVP for in vitro experiments?
A2: DDAVP is typically supplied as a sterile solution. For cell culture experiments, it should be diluted in sterile, serum-free culture medium or a buffered salt solution to the desired final concentration immediately before use. Stock solutions should be stored according to the manufacturer's instructions, generally at 2-8°C and protected from light. While diluted solutions in glass vials have been shown to be stable for extended periods, it is best practice to use freshly prepared dilutions for each experiment to ensure consistency.[3]
Q3: What are typical concentrations and treatment times for DDAVP in cell culture?
A3: The effective concentration and treatment time for DDAVP can vary depending on the cell line and the specific endpoint being measured. Published studies have used a range of concentrations, typically from the nanomolar (nM) to the low micromolar (µM) range (e.g., 100 nM to 1 µM).[1] Treatment times can range from a few minutes for rapid signaling events to 72 hours or longer for cell proliferation or viability assays.[1] It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q4: Can serum in the culture medium interfere with DDAVP activity?
A4: Serum contains various growth factors and other components that could potentially influence cellular signaling pathways and modulate the response to DDAVP. To minimize this variability and to study the direct effects of DDAVP, it is often recommended to perform experiments in serum-free or low-serum conditions. If serum is required for cell viability, consider a period of serum starvation before DDAVP treatment.
Q5: What is tachyphylaxis and how can I avoid it in my experiments?
A5: Tachyphylaxis is the rapid decrease in the response to a drug after repeated administration. In the context of DDAVP, this is thought to be due to the desensitization or downregulation of the V2 receptors upon continuous or frequent stimulation. To avoid tachyphylaxis in your in vitro experiments, it is advisable to use a single dose of DDAVP where possible. If repeated treatments are necessary, a sufficient washout period between doses should be incorporated to allow for receptor re-sensitization. The optimal duration of this washout period may need to be determined empirically for your specific cell system.
III. Experimental Protocols
A. Protocol for DDAVP Treatment of Endothelial Cells (HUVECs) for vWF Release
Objective: To measure the release of von Willebrand factor (vWF) from Human Umbilical Vein Endothelial Cells (HUVECs) following DDAVP treatment. Note: As many HUVEC lines do not endogenously express V2R, this protocol assumes the use of HUVECs that have been transfected to express the V2 receptor.[1]
Materials:
-
HUVECs (V2R-transfected)
-
Endothelial Cell Growth Medium
-
DDAVP stock solution
-
Serum-free culture medium
-
Phosphate-Buffered Saline (PBS)
-
vWF ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed V2R-transfected HUVECs in 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells in Endothelial Cell Growth Medium at 37°C in a humidified 5% CO2 incubator.
-
Serum Starvation (Optional but Recommended): Once cells are confluent, gently wash the monolayer twice with PBS and replace the growth medium with serum-free medium. Incubate for 2-4 hours.
-
DDAVP Preparation: Prepare fresh dilutions of DDAVP in serum-free medium to achieve the desired final concentrations (e.g., a range from 10 nM to 1 µM). Include a vehicle control (serum-free medium without DDAVP).
-
DDAVP Treatment: Carefully remove the medium from the wells and add the DDAVP dilutions or vehicle control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 1 hour for acute release).
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well without disturbing the cell monolayer.
-
vWF ELISA: Quantify the amount of vWF in the collected supernatants using a commercial vWF ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the vWF concentration to the total protein content of the cells in each well or express the results as a fold change over the vehicle control.
B. Protocol for Assessing the Cytostatic Effect of DDAVP on Breast Cancer Cell Lines
Objective: To evaluate the effect of DDAVP on the proliferation of V2R-expressing breast cancer cell lines (e.g., MCF-7).
Materials:
-
V2R-expressing breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
DDAVP stock solution
-
MTT reagent (or other cell proliferation assay reagent)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the breast cancer cells in 96-well plates at a low density (e.g., 2,000-5,000 cells/well) in complete growth medium.
-
Cell Adhesion: Allow the cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
DDAVP Preparation: Prepare a serial dilution of DDAVP in complete growth medium to achieve the desired final concentrations (e.g., a range from 100 nM to 10 µM). Include a vehicle control (complete growth medium without DDAVP).
-
DDAVP Treatment: Remove the existing medium and add the DDAVP dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
Cell Proliferation Assay (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control for each DDAVP concentration.
IV. Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on the effects of DDAVP.
Table 1: Effect of DDAVP on von Willebrand Factor (vWF) Release from Endothelial Cells
| Cell Line | DDAVP Concentration | Treatment Duration | Fold Increase in vWF Release (vs. Control) | Reference |
| HUVEC (V2R-transfected) | 0.1 µM | 1 hour | ~2.4-fold | [1] |
| HUVEC (with monocyte supernatant) | - | 2 hours | ~2.2-fold (supernatant from DDAVP-treated monocytes) | [2] |
Table 2: Cytostatic Effects of DDAVP on Cancer Cell Lines
| Cell Line | DDAVP Concentration | Treatment Duration | Endpoint | Result | Reference |
| F3II Mammary Carcinoma | 1 µM | 72 hours | Cell Proliferation (MTT) | ~15-20% inhibition | [1] |
| F3II Mammary Carcinoma | 700 nM | 7 days | Colony Formation | IC50 | [1] |
| MCF-7 Breast Cancer | >500 nM | 72 hours | Cell Proliferation | Up to 26% reduction | [7] |
| MDA-MB-231 Breast Cancer | 1.5 µM | 7 days | Clonogenic Growth | 75% inhibition | [7] |
V. Visualizations
A. Signaling Pathways
References
- 1. Vasopressin-induced von Willebrand factor secretion from endothelial cells involves V2 receptors and cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DDAVP-induced release of von Willebrand factor from endothelial cells in vitro: the effect of plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Administration of DDAVP did not improve the pharmacokinetics of FVIII concentrate in a clinically significant manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Desmopressin induces endothelial P-selectin expression and leukocyte rolling in postcapillary venules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of desmopressin (DDAVP) response in adult patients with type 1 von Willebrand disease - PubMed [pubmed.ncbi.nlm.nih.gov]
a identifying sources of interference in [8-L-arginine] deaminovasopressin ELISA kits
Welcome to the technical support center for [8-L-arginine] deaminovasopressin (desmopressin, DDAVP) ELISA kits. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve potential sources of interference in their experiments.
Frequently Asked Questions (FAQs)
General Troubleshooting
Q1: Why am I getting no signal or a weak signal?
A weak or absent signal can stem from several factors throughout the ELISA process. First, verify that all reagents were prepared correctly and added in the proper sequence as outlined in the kit protocol.[1] Ensure that all reagents have reached room temperature before use, typically for 15-20 minutes.[2] Improperly stored or expired reagents can also lead to a loss of signal, so check the expiration dates and storage conditions of all kit components.[2]
Procedural errors such as inadequate incubation times or temperatures can also be a cause.[1][2] For competitive ELISAs, ensure the antigen was properly coated on the plate, as this is a critical step for signal generation.[1] If you are coating your own plates, use a plate validated for ELISAs, not a tissue culture plate.[1] Finally, confirm that your plate reader is set to the correct wavelength for the substrate used.[3]
Q2: What is causing high background in my assay?
High background can obscure results and is often caused by non-specific binding of antibodies or insufficient washing.[3][4] To address this, increase the number of washes or the duration of soak times between washes.[2][4] Ensure that the blocking buffer is effective and fresh; you may need to try a different blocking agent if the issue persists.[2][4]
Cross-contamination between wells is another potential source of high background.[2] Use fresh pipette tips for each reagent and sample, and be careful not to splash reagents between wells.[1] Also, ensure that the substrate solution has not been contaminated or exposed to light for extended periods.[2]
Q3: My replicate data shows high variability. What could be the cause?
High variability between replicates often points to inconsistencies in pipetting or washing. Ensure your pipettes are properly calibrated and that you are using the correct pipetting technique to dispense consistent volumes.[1] Inadequate mixing of reagents before use can also lead to variability.[1]
Uneven temperature across the plate during incubation can cause "edge effects," where the outer wells behave differently from the inner wells. To prevent this, use a plate sealer during incubations and avoid stacking plates in the incubator. Ensure that washing is uniform across all wells; an automated plate washer can help improve consistency.
Identifying and Mitigating Interference
Q4: How do I identify and mitigate matrix effects?
The sample matrix, which includes all components of the sample other than the analyte, can interfere with the assay and lead to inaccurate results.[5][6] Common sources of matrix effects include endogenous components like phospholipids, carbohydrates, and proteins, as well as the sample's pH and salt concentration.[5]
Two key experiments to identify matrix effects are Spike and Recovery and Linearity of Dilution .
-
Spike and Recovery: A known amount of the analyte (desmopressin) is added ("spiked") into a sample and a standard diluent. The recovery of the spiked analyte in the sample matrix is then compared to the recovery in the standard diluent. A recovery rate between 80-120% is generally considered acceptable and indicates that the matrix is not significantly interfering with the assay.[7][8][9]
-
Linearity of Dilution: A sample is serially diluted and the concentration of the analyte is measured at each dilution. The concentrations, when corrected for the dilution factor, should be consistent across the dilution series.[9][10] If the corrected concentrations are not linear, it suggests the presence of interfering substances in the sample matrix.[9]
To mitigate matrix effects, you can try further diluting your samples in the assay buffer.[5] This can dilute the interfering components to a level where they no longer affect the assay. It is crucial to find the minimum required dilution (MRD) that restores linearity and acceptable spike recovery.[9][10]
Q5: What are common cross-reactants in a desmopressin (B549326) ELISA?
Cross-reactivity occurs when substances with a similar structure to desmopressin bind to the assay antibodies, leading to inaccurate measurements.[11] In a competitive ELISA, this can lead to an overestimation or underestimation of the desmopressin concentration.
For a desmopressin ELISA, potential cross-reactants include other vasopressin analogues and structurally similar peptides.[12] While many commercial kits are designed to have high specificity for desmopressin with no significant cross-reactivity with its analogues, it is crucial to verify this for your specific assay and sample type.[13][14][15][16] If you suspect cross-reactivity, you may need to perform additional validation experiments with potential cross-reacting compounds.
Q6: How can heterophilic antibodies interfere with my desmopressin ELISA?
Heterophilic antibodies are human antibodies that can bind to the antibodies used in an immunoassay, even in the absence of the target analyte.[17] In a competitive ELISA, if heterophilic antibodies bind to the capture or detection antibodies, they can prevent the binding of the desmopressin or the labeled conjugate, leading to falsely low or high results.[18]
The presence of heterophilic antibodies is a known issue in immunoassays, and their interference can be complex.[11][17] If you suspect heterophilic antibody interference, you can try using a commercial heterophilic antibody blocking reagent in your sample diluent.[19][20] These blockers are designed to neutralize the interfering antibodies without affecting the specific binding of the assay.[19]
Troubleshooting Guides
Table 1: General Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No/Weak Signal | Reagents not added or prepared incorrectly. | Verify all steps in the protocol were followed correctly.[1] |
| Expired or improperly stored reagents. | Check expiration dates and storage conditions.[2] | |
| Insufficient incubation times/temperatures. | Adhere to the recommended incubation parameters.[1] | |
| Plate reader settings are incorrect. | Ensure the correct wavelength is selected for the substrate.[3] | |
| High Background | Insufficient washing. | Increase the number and/or duration of wash steps.[2] |
| Ineffective blocking. | Use a fresh, high-quality blocking buffer.[4] | |
| Cross-contamination between wells. | Use fresh pipette tips for each reagent and sample.[1] | |
| Contaminated substrate. | Use fresh, colorless substrate solution.[2] | |
| High Variability | Inconsistent pipetting. | Calibrate pipettes and use proper pipetting technique.[1] |
| Inadequate mixing of reagents. | Thoroughly mix all reagents before use.[1] | |
| Uneven plate temperature (edge effect). | Use a plate sealer and avoid stacking plates during incubation. | |
| Non-uniform washing. | Ensure all wells are washed consistently; consider an automated washer. |
Table 2: Interference Troubleshooting
| Problem | Possible Cause | Recommended Action |
| Inaccurate Results | Matrix Effect: Endogenous substances in the sample are interfering with the assay.[5] | Perform Spike and Recovery and Linearity of Dilution experiments.[7][9] |
| Increase the sample dilution to find the Minimum Required Dilution (MRD).[9][10] | ||
| Cross-Reactivity: Structurally similar molecules are binding to the assay antibodies.[11] | Review the kit's cross-reactivity data. Test for cross-reactivity with potential interfering compounds. | |
| Heterophilic Antibodies: Patient antibodies are binding to the assay antibodies.[17] | Add a commercial heterophilic antibody blocking reagent to the sample diluent.[19] |
Experimental Protocols
Protocol 1: Spike and Recovery
This experiment assesses for matrix effects by adding a known amount of analyte to a sample and measuring its recovery.
Materials:
-
Desmopressin ELISA kit
-
Sample(s) to be tested
-
Standard diluent from the kit
-
High-concentration desmopressin standard
Procedure:
-
Prepare Spiked and Unspiked Samples:
-
Unspiked Sample: Aliquot your sample.
-
Spiked Sample: To another aliquot of your sample, add a known amount of high-concentration desmopressin standard. The final concentration of the spike should be in the mid-range of the standard curve.
-
Spiked Diluent (Control): Add the same amount of desmopressin standard to the standard diluent.
-
-
Assay: Run the unspiked sample, spiked sample, and spiked diluent in the ELISA according to the kit protocol.
-
Calculate Recovery:
Protocol 2: Linearity of Dilution
This experiment determines if the sample can be serially diluted while maintaining a consistent, corrected analyte concentration.
Materials:
-
Desmopressin ELISA kit
-
Sample with a detectable endogenous level of desmopressin (or a spiked sample)
-
Standard diluent from the kit
Procedure:
-
Prepare Serial Dilutions: Create a series of dilutions of your sample (e.g., 1:2, 1:4, 1:8, 1:16) using the standard diluent.
-
Assay: Run the neat (undiluted) sample and all dilutions in the ELISA according to the kit protocol.
-
Calculate Linearity:
-
For each dilution, calculate the corrected concentration: Corrected Concentration = Measured Concentration x Dilution Factor
-
Compare the corrected concentrations across the dilution series. They should be consistent.
-
Linearity (%) = (Corrected Concentration of a given dilution / Corrected Concentration of the previous dilution) x 100
-
Acceptable linearity is generally when the corrected values are within 80-120% of each other.[9][10]
-
Visualizations
Caption: Workflow for Spike & Recovery and Linearity of Dilution experiments.
Caption: Logical workflow for troubleshooting interference in ELISA.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 4. biocompare.com [biocompare.com]
- 5. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 6. The Matrix Effect During Elisa Testing - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. woongbee.com [woongbee.com]
- 8. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. biosensis.com [biosensis.com]
- 10. cygnustechnologies.com [cygnustechnologies.com]
- 11. biochemia-medica.com [biochemia-medica.com]
- 12. mdpi.com [mdpi.com]
- 13. mybiosource.com [mybiosource.com]
- 14. mybiosource.com [mybiosource.com]
- 15. mybiosource.com [mybiosource.com]
- 16. elkbiotech.com [elkbiotech.com]
- 17. antibodiesinc.com [antibodiesinc.com]
- 18. d163axztg8am2h.cloudfront.net [d163axztg8am2h.cloudfront.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. myadlm.org [myadlm.org]
Technical Support Center: Stability of [8-L-arginine] deaminovasopressin (Desmopressin)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of [8-L-arginine] deaminovasopressin (desmopressin) in various buffer solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of desmopressin (B549326) potency in solution. | Inappropriate pH of the buffer solution. Desmopressin is known to be unstable in basic and strongly acidic conditions.[1] | Adjust the buffer to a pH range of 4.0-5.0, which has been shown to be optimal for desmopressin stability.[1][2] |
| Use of an unsuitable buffer. Phosphate (B84403) buffers at neutral pH (e.g., 7.4) can contribute to the degradation of desmopressin. | Consider using a phosphate buffer at pH 4.5 or switching to an alternative buffer system like citrate (B86180) or acetate (B1210297) in the optimal pH range.[3] | |
| High storage temperature. Elevated temperatures accelerate the degradation of desmopressin.[1] | Store desmopressin solutions at refrigerated temperatures (2-8°C) unless otherwise specified by your experimental protocol. | |
| Exposure to light. Photolytic degradation can occur upon exposure to light.[3] | Protect desmopressin solutions from light by using amber vials or by covering the container with aluminum foil. | |
| Inconsistent results in stability studies. | Oxidative degradation. The presence of oxidizing agents can lead to the degradation of the peptide. | Degas buffer solutions and consider adding an antioxidant if compatible with your experimental design. Forced degradation studies show significant degradation with hydrogen peroxide.[3] |
| Enzymatic degradation. If using biological matrices or if there is microbial contamination, enzymes like α-chymotrypsin can degrade desmopressin. | Work in a sterile environment. For in vitro studies involving enzymes, consider the pH optimum of the enzyme (e.g., pH 7.4-8.0 for α-chymotrypsin).[4] | |
| Thiol-disulfide exchange. The presence of reducing agents like glutathione (B108866) can break the disulfide bond in desmopressin. | If working with samples containing reducing agents, be aware of this degradation pathway, which is pH-dependent. | |
| Precipitation or aggregation of desmopressin. | Suboptimal formulation. The concentration of desmopressin and the ionic strength of the buffer can influence its solubility and tendency to aggregate. | Optimize the formulation by adjusting the peptide concentration and the ionic strength of the buffer. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing desmopressin in a buffer solution?
A1: The optimal pH for desmopressin stability in aqueous solutions is between 4.0 and 5.0.[1][2] Both acidic and basic conditions outside of this range can accelerate its degradation.[1]
Q2: Which buffer system is recommended for desmopressin solutions?
A2: While specific comparative data is limited, desmopressin has been found to be more stable in phosphate buffer at pH 4.5 than at pH 7.4.[3] Given the optimal pH range of 4.0-5.0, citrate and acetate buffers are also commonly used for peptide formulations in this pH range and would be suitable candidates for stability testing.
Q3: How does temperature affect the stability of desmopressin?
A3: High temperatures significantly accelerate the degradation of desmopressin.[1] Forced degradation studies have shown that at 105°C for 72 hours, there is a notable loss of the active substance.[3] Therefore, it is crucial to store desmopressin solutions at controlled, and often refrigerated, temperatures.
Q4: What are the primary degradation pathways for desmopressin?
A4: The main degradation pathways for desmopressin include:
-
Hydrolysis: Accelerated by acidic and basic conditions.[3]
-
Oxidation: Can be induced by oxidizing agents.[3]
-
Deamidation: A common degradation pathway for peptides.[5]
-
Disulfide bond cleavage: Can occur in the presence of reducing agents.[5]
-
Enzymatic degradation: Proteases like α-chymotrypsin can cleave the peptide bond.[4]
-
Photodegradation: Exposure to light can cause degradation.[3]
Q5: Are there any specific handling precautions I should take when working with desmopressin solutions?
A5: Yes, to ensure the stability of desmopressin solutions, it is recommended to:
-
Store solutions at refrigerated temperatures.
-
Protect solutions from light.[3]
-
Work in a sterile environment to prevent microbial contamination and enzymatic degradation.
-
Avoid aggressive agitation to minimize the risk of aggregation.
Data Presentation
Table 1: Summary of Forced Degradation Studies of Desmopressin
The following table summarizes the results from a forced degradation study, indicating the percentage of desmopressin degraded under various stress conditions.
| Stress Condition | Reagent/Parameter | Duration | % Degradation |
| Acid Hydrolysis | 5N HCl | 1 hour | 11.7% |
| 5N HCl | 24 hours | 73.3% | |
| Base Hydrolysis | 2N NaOH | 24 hours | 96.7% |
| Oxidation | 50% H₂O₂ | 5 hours | 21.7% |
| 50% H₂O₂ | 24 hours | 100% | |
| Thermal Degradation | 105°C | 72 hours | 16.9% |
| Photolytic Degradation | 1.2 million lux hours | - | No significant degradation |
| Humidity | 25°C / 92% RH | 72 hours | No significant degradation |
Data adapted from a study by Rashid Azeez, et al. (2023).[3]
Experimental Protocols
Stability-Indicating HPLC Method for Desmopressin
This protocol describes a general method for the quantification of desmopressin and the detection of its degradation products.
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Inertsil C18 (250mm x 4.6mm, 5.0µm).[6]
-
Mobile Phase: A mixture of methanol (B129727) and phosphate buffer pH 4.5 (25:75 v/v).[6]
-
Flow Rate: 1.2 mL/minute.[6]
-
Detection Wavelength: 220 nm.[6]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
-
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of desmopressin in the mobile phase at a concentration of 100 µg/mL. Further dilute to a working concentration of 10 µg/mL.
-
Sample Solution: Dilute the desmopressin formulation with the mobile phase to achieve an expected concentration of 10 µg/mL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard solution and record the chromatogram. The retention time for desmopressin is approximately 6.6 minutes under these conditions.[6]
-
Inject the sample solution and record the chromatogram.
-
Calculate the concentration of desmopressin in the sample by comparing the peak area with that of the standard.
-
Forced Degradation Study Protocol
This protocol outlines the conditions for inducing the degradation of desmopressin to test the stability-indicating properties of an analytical method.
-
Acid Hydrolysis:
-
To a solution of desmopressin, add 5N HCl.
-
Incubate at room temperature and sample at various time points (e.g., 0, 1, and 24 hours).[3]
-
Neutralize the samples with an appropriate amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To a solution of desmopressin, add 2N NaOH.
-
Incubate at room temperature and sample at various time points (e.g., 0 and 24 hours).[3]
-
Neutralize the samples with an appropriate amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To a solution of desmopressin, add 50% H₂O₂.
-
Incubate at room temperature and sample at various time points (e.g., 0, 5, and 24 hours).[3]
-
-
Thermal Degradation:
-
Expose a solid or liquid sample of desmopressin to a temperature of 105°C for 72 hours.[3]
-
-
Photolytic Degradation:
-
Expose a sample of desmopressin to light providing an overall illumination of 1.2 million lux hours.[3]
-
A control sample should be protected from light.
-
-
Analysis:
-
Analyze all stressed and control samples using a validated stability-indicating HPLC method.
-
Assess the purity of the desmopressin peak and identify any degradation products.
-
Visualizations
Desmopressin Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of desmopressin loaded in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. alpha-Chymotrypsin-catalyzed degradation of desmopressin (dDAVP): influence of pH, concentration and various cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
a how to prevent receptor desensitization with prolonged DDAVP exposure in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering V2 receptor (V2R) desensitization with prolonged DDAVP (Desmopressin) exposure in vitro.
Frequently Asked Questions (FAQs)
Q1: What is receptor desensitization and why is it happening in my experiments with DDAVP?
A1: Receptor desensitization is a process where a receptor's response to a constant stimulus decreases over time. In the case of the V2 receptor, a G-protein coupled receptor (GPCR), prolonged exposure to the agonist DDAVP leads to a reduction in downstream signaling, primarily the production of cyclic AMP (cAMP).[1][2] This occurs through a series of cellular events designed to prevent overstimulation.
The primary mechanism involves:
-
Receptor Phosphorylation: Upon prolonged activation by DDAVP, G protein-coupled receptor kinases (GRKs), particularly GRK2, phosphorylate the intracellular domains of the V2 receptor.[3][4][5]
-
β-arrestin Recruitment: This phosphorylation increases the receptor's affinity for β-arrestin proteins (β-arrestin-1 and β-arrestin-2).[6][7]
-
Signal Termination: The binding of β-arrestin sterically hinders the coupling of the receptor to its Gs protein, thereby attenuating cAMP production.[6]
-
Receptor Internalization: β-arrestin also acts as a scaffold protein, recruiting components of the endocytic machinery, like clathrin, which leads to the internalization of the V2 receptor from the cell surface into endosomes.[7][8]
This process effectively reduces the number of functional receptors available to bind to DDAVP, leading to a diminished cellular response.
Q2: I'm observing a rapid decline in cAMP levels after initial stimulation with DDAVP. How can I confirm this is due to V2R desensitization?
A2: To confirm that the observed decline in cAMP is due to V2R desensitization, you can perform the following control experiments:
-
Homologous vs. Heterologous Desensitization: Pre-treat your cells with DDAVP for a defined period (e.g., 60 minutes) to induce desensitization.[2] Then, wash out the DDAVP and re-stimulate with either DDAVP or an agonist for a different GPCR that also signals through adenylyl cyclase (e.g., isoproterenol (B85558) for β-adrenergic receptors, if expressed in your cell line). If the response to DDAVP is blunted while the response to the other agonist is normal, this indicates homologous desensitization, specific to the V2R.[2]
-
Phosphorylation Assay: Assess the phosphorylation status of the V2 receptor after prolonged DDAVP exposure using immunoprecipitation followed by western blotting with a phospho-serine/threonine antibody. An increase in phosphorylation will correlate with desensitization.
-
β-arrestin Recruitment Assay: Utilize techniques like Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) with tagged V2R and β-arrestin constructs to directly measure their interaction upon DDAVP stimulation.
-
Receptor Internalization Assay: Monitor the localization of a fluorescently-tagged V2 receptor using confocal microscopy. A shift from plasma membrane to intracellular vesicles after prolonged DDAVP treatment indicates internalization.
Q3: What are the main strategies to prevent or reduce V2R desensitization in my in vitro experiments?
A3: The primary strategies to mitigate V2R desensitization revolve around interfering with the key steps of phosphorylation and β-arrestin recruitment. These include:
-
Inhibition of G Protein-Coupled Receptor Kinases (GRKs): Using small molecule inhibitors of GRKs, particularly GRK2, can prevent the initial phosphorylation step required for β-arrestin binding.[3][4][9]
-
Utilizing Biased Agonists: Employing V2R agonists that are "biased" towards the Gs-cAMP signaling pathway and have low efficacy for β-arrestin recruitment can lead to sustained signaling with reduced desensitization.[10]
-
Modulating β-arrestin Levels: In some experimental setups, siRNA-mediated knockdown of β-arrestin 1 and/or 2 can be used to reduce the machinery responsible for desensitization and internalization.[1]
Troubleshooting Guides
Issue: Markedly reduced cAMP response after repeated DDAVP stimulation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| V2R Desensitization | Co-incubate cells with DDAVP and a GRK2 inhibitor (e.g., βARK1 inhibitor). | A sustained or less attenuated cAMP response compared to DDAVP alone. |
| Receptor Downregulation | Perform a time-course experiment (e.g., 0-24 hours) with DDAVP and measure total V2R protein levels by Western blot. | Determine if total receptor levels are decreasing over the long term. |
| Cellular Health | Check cell viability using a standard assay (e.g., Trypan Blue, MTT) after prolonged DDAVP exposure. | Ensure that the observed effect is not due to cytotoxicity. |
Issue: Loss of cell surface V2 receptors after prolonged DDAVP incubation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| β-arrestin-mediated Internalization | Transfect cells with siRNA targeting β-arrestin 2 and repeat the DDAVP stimulation. | Reduced internalization of V2R as observed by microscopy or cell surface ELISA. |
| Clathrin-mediated Endocytosis | Treat cells with an inhibitor of clathrin-mediated endocytosis (e.g., chlorpromazine, dynasore) alongside DDAVP. | Inhibition of V2R internalization. Note: These inhibitors can have off-target effects. |
Experimental Protocols
Protocol 1: Inhibition of V2R Desensitization using a GRK2 Inhibitor
Objective: To demonstrate that inhibition of GRK2 can rescue the cAMP response to prolonged DDAVP stimulation.
Materials:
-
Cell line expressing V2 receptors (e.g., HEK293-V2R, MDCK-V2R)
-
DDAVP
-
GRK2 inhibitor (e.g., βARK1 inhibitor/CMPD101)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell culture medium and reagents
Procedure:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubate the cells with the GRK2 inhibitor at various concentrations (e.g., 1-30 µM) or vehicle control for 30-60 minutes at 37°C.
-
Add a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to all wells to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of DDAVP (e.g., EC80) for a time course (e.g., 5, 15, 30, 60, 120 minutes).
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your cAMP assay kit.
-
Plot cAMP concentration against time for each condition (DDAVP alone vs. DDAVP + GRK2 inhibitor).
Data Presentation:
| Time (min) | cAMP Response (DDAVP alone) | cAMP Response (DDAVP + GRK2 Inhibitor) |
| 5 | Baseline High | Baseline High |
| 15 | Decreasing | Sustained High |
| 30 | Further Decrease | Sustained High |
| 60 | Low | Moderate/High |
| 120 | Very Low | Moderate |
Protocol 2: Assessing V2R Internalization via Immunofluorescence
Objective: To visualize the internalization of V2 receptors upon prolonged DDAVP exposure.
Materials:
-
Cell line expressing a tagged V2 receptor (e.g., HA-V2R, GFP-V2R)
-
DDAVP
-
Primary antibody against the tag (if applicable)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Grow cells on glass coverslips.
-
Treat cells with DDAVP (e.g., 100 nM) or vehicle for different time points (e.g., 0, 15, 60 minutes).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize (or not, for surface staining) the cells with a detergent (e.g., 0.1% Triton X-100).
-
Incubate with the primary antibody, followed by the fluorescent secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a confocal microscope.
Visualizations
Caption: V2 Receptor Desensitization Pathway.
Caption: Troubleshooting Workflow for Reduced cAMP Response.
References
- 1. pnas.org [pnas.org]
- 2. In vitro desensitization of isolated nephron segments to vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. What are GRK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Multifaceted role of β-arrestins in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of β-arrestins and arrestin domain-containing proteins in G protein-coupled receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Therapeutic potentials of nonpeptidic V2R agonists for partial cNDI-causing V2R mutants | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to the Specificity of a Novel [8-L-arginine] Deaminovasopressin Antibody
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new [8-L-arginine] deaminovasopressin (dAVP) antibody, comparing its specificity and performance against other commercially available alternatives. The following sections detail the experimental protocols used for validation and present a comparative analysis of the results.
Introduction
This compound, a synthetic analogue of the human antidiuretic hormone arginine vasopressin (AVP), is a crucial peptide hormone with significant therapeutic applications. Accurate quantification and detection of dAVP are vital for research and clinical purposes, demanding highly specific antibodies. This guide outlines the rigorous specificity testing of a newly developed dAVP antibody, providing researchers with the necessary data to evaluate its suitability for their applications.
Experimental Protocols
To ensure a thorough validation of the new dAVP antibody, a series of established immunoassays were performed. The methodologies for these key experiments are detailed below.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA was employed to determine the antibody's binding affinity and to assess its cross-reactivity with related peptides.
Methodology:
-
Plate Coating: A 96-well microtiter plate was coated with a dAVP-carrier protein conjugate and incubated overnight at 4°C.
-
Blocking: The plate was washed and blocked with a solution of 5% non-fat dry milk in phosphate-buffered saline (PBS) to prevent non-specific binding.
-
Competition: A fixed concentration of the new dAVP antibody was pre-incubated with varying concentrations of either dAVP standard or potential cross-reactants (Arginine Vasopressin, Oxytocin (B344502), Lysine Vasopressin) before being added to the coated wells.
-
Incubation and Washing: The plate was incubated for 2 hours at room temperature, followed by a series of washes with PBS containing 0.05% Tween-20.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody was added to the wells and incubated for 1 hour.
-
Substrate Addition: After another washing step, a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution was added, and the plate was incubated in the dark.
-
Signal Measurement: The reaction was stopped with sulfuric acid, and the optical density was measured at 450 nm using a microplate reader. The concentration of dAVP is inversely proportional to the signal intensity.
Caption: Workflow of the competitive ELISA for dAVP antibody specificity.
Western Blot Analysis
Western blotting was performed to assess the antibody's ability to detect dAVP under denaturing conditions and to confirm its specificity against a panel of related peptides.
Methodology:
-
Sample Preparation: Synthetic peptides (dAVP, AVP, Oxytocin) were resolved on a 4-20% Tris-Tricine gel, suitable for separating small peptides.
-
Electrophoresis and Transfer: The separated peptides were transferred to a 0.2 µm polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the new dAVP antibody at an optimized dilution.
-
Washing: The membrane was washed three times with TBST.
-
Secondary Antibody Incubation: The membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the membrane was incubated with an enhanced chemiluminescence (ECL) substrate, and the signal was detected using a chemiluminescence imaging system.
Surface Plasmon Resonance (SPR) Analysis
SPR analysis was conducted to obtain real-time kinetic data on the binding affinity of the new dAVP antibody.
Methodology:
-
Chip Preparation: The new dAVP antibody was immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: Varying concentrations of dAVP, AVP, and Oxytocin were injected over the sensor surface.
-
Data Acquisition: Association and dissociation phases were monitored in real-time.
-
Kinetic Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Data Presentation
The quantitative data from the validation experiments are summarized in the following tables for easy comparison.
Table 1: Antibody Affinity (KD) Determined by SPR
| Antibody | Ligand | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |
| New dAVP Antibody | dAVP | 1.5 x 10^5 | 2.0 x 10^-4 | 1.3 x 10^-9 |
| Competitor A | dAVP | 1.2 x 10^5 | 3.5 x 10^-4 | 2.9 x 10^-9 |
| Competitor B | dAVP | 1.0 x 10^5 | 5.0 x 10^-4 | 5.0 x 10^-9 |
Table 2: Cross-Reactivity Profile by Competitive ELISA
| Antibody | dAVP | Arginine Vasopressin (AVP) | Oxytocin | Lysine Vasopressin (LVP) |
| New dAVP Antibody | 100% | < 0.1% | < 0.01% | < 0.5% |
| Competitor A | 100% | 1.5% | 0.2% | 2.0% |
| Competitor B | 100% | 0.8% | 0.1% | 1.5% |
Table 3: Summary of Western Blot Specificity
| Antibody | dAVP | Arginine Vasopressin (AVP) | Oxytocin |
| New dAVP Antibody | Strong Signal | No Signal | No Signal |
| Competitor A | Strong Signal | Faint Signal | No Signal |
| Competitor B | Strong Signal | Faint Signal | No Signal |
Visualization of Key Concepts
Caption: Principle of specific antibody-antigen binding.
Caption: Summary of the specificity validation results.
Conclusion
The comprehensive validation demonstrates the superior specificity and high affinity of the new this compound antibody. The competitive ELISA results indicate minimal cross-reactivity with structurally similar peptides like arginine vasopressin and oxytocin.[1][2] This high degree of specificity is further corroborated by the Western Blot analysis, where the antibody exclusively detected dAVP. Furthermore, the Surface Plasmon Resonance analysis confirmed a high binding affinity, as evidenced by the low equilibrium dissociation constant (KD).
In comparison to commercially available alternatives, the new dAVP antibody exhibits significantly lower cross-reactivity and comparable or higher affinity. This makes it an exceptional tool for researchers and drug development professionals who require precise and reliable detection and quantification of this compound in various experimental settings.
References
A Comparative Analysis of [8-L-arginine] deaminovasopressin and Arginine Vasopressin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the efficacy of [8-L-arginine] deaminovasopressin, commonly known as Desmopressin (B549326) (DDAVP), and the endogenous hormone Arginine Vasopressin (AVP). This comparison focuses on their receptor binding affinities, and their physiological effects on water retention and blood pressure, supported by experimental data.
Executive Summary
Arginine vasopressin (AVP) is a nonapeptide hormone synthesized in the hypothalamus that plays crucial roles in regulating the body's osmotic balance and blood pressure.[1] Desmopressin is a synthetic analogue of AVP, engineered to exhibit greater selectivity for the vasopressin V2 receptor, resulting in potent antidiuretic effects with significantly reduced pressor activity.[2][3] This selective action makes desmopressin a preferred therapeutic agent for conditions requiring antidiuresis without the cardiovascular side effects associated with AVP.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences in receptor binding affinity and physiological responses between Desmopressin and Arginine Vasopressin.
| Compound | V1a Receptor (Kd, nM) | V2 Receptor (Kd, nM) | Antidiuretic-to-Pressor Ratio |
| Arginine Vasopressin (AVP) | 1.7[4] | 0.4[4] | 1:1[3] |
| Desmopressin (DDAVP) | 250[4] | 0.3[4] | 2000-4000:1[3] |
Table 1: Receptor Binding Affinity and Potency Ratio. Kd values represent the dissociation constant, with lower values indicating higher binding affinity.
| Treatment | Baseline Urine Volume (L/day) | Post-treatment Urine Volume (L/day) |
| Pitressin (Vasopressin) | 5.4 | 1.1 |
| Desmopressin (DDAVP) | 5.4 | 1.6 |
Table 2: Effect on Daily Urine Volume in Children with Central Diabetes Insipidus. Data adapted from a comparative study.
Physiological Effects: A Head-to-Head Comparison
Antidiuretic Efficacy
Both AVP and desmopressin exert their antidiuretic effects by binding to V2 receptors in the collecting ducts of the kidneys.[5][6] This binding initiates a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells, thereby increasing water reabsorption.[5][7]
Studies have demonstrated that desmopressin can lead to a significant increase in urine osmolality. In patients with complete central diabetes insipidus, desmopressin can increase urine osmolality by over 100%, and in partial central diabetes insipidus, by up to 50%.[8] While both AVP and desmopressin are effective antidiuretics, the prolonged half-life and high V2 receptor selectivity of desmopressin make it a more clinically favorable option for long-term management of central diabetes insipidus.
Vasopressor Efficacy
The pressor effects of vasopressin are mediated through the V1a receptor, which is found on vascular smooth muscle cells.[9] Activation of the V1a receptor by AVP leads to vasoconstriction and an increase in blood pressure.[1]
Desmopressin, due to its significantly lower affinity for the V1a receptor, has minimal pressor activity at therapeutic doses.[2][3] This key difference is a major advantage of desmopressin in clinical settings where an increase in blood pressure is undesirable. In patients with autonomic insufficiency, who are reliant on the pressor effects of endogenous AVP to maintain blood pressure, the administration of a V1a inhibitor leads to a significant drop in blood pressure upon standing, highlighting the importance of the V1a receptor in blood pressure regulation.[10]
Signaling Pathways
The distinct physiological effects of AVP and desmopressin are a direct result of their differential activation of V1a and V2 receptor signaling pathways.
Caption: Arginine Vasopressin (AVP) V1a Receptor Signaling Pathway.
Caption: Vasopressin V2 Receptor Signaling Pathway for Antidiuresis.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Kd) of Arginine Vasopressin and Desmopressin for V1a and V2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues known to express the target vasopressin receptor subtype (e.g., rat liver for V1a, rat kidney medulla for V2).
-
Radioligand: A radiolabeled ligand, such as [3H]Arginine Vasopressin, is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor (either AVP or Desmopressin).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) is determined. The Kd for the unlabeled ligand is then calculated using the Cheng-Prusoff equation.
Caption: Experimental Workflow for Radioligand Binding Assay.
In Vivo Measurement of Antidiuretic Effect in Rats
Objective: To quantify the antidiuretic effects of Arginine Vasopressin and Desmopressin in a rat model.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. The animals are housed in metabolic cages to allow for the collection of urine.
-
Hydration State: To induce a state of water diuresis, rats are often given a water load (e.g., via oral gavage) before the experiment.
-
Drug Administration: AVP or Desmopressin is administered, typically via subcutaneous or intravenous injection, at various doses. A control group receives a vehicle injection.
-
Urine Collection: Urine is collected at regular intervals (e.g., every 30-60 minutes) for a specified period (e.g., 4-6 hours) after drug administration.
-
Measurement: The volume of urine collected at each time point is recorded. The osmolality of the urine samples is measured using an osmometer.
-
Data Analysis: The effects of AVP and Desmopressin on urine volume and osmolality are compared to the control group and to each other. Dose-response curves can be generated to compare the potency of the two compounds.
In Vivo Measurement of Blood Pressure in Rats
Objective: To assess the vasopressor effects of Arginine Vasopressin and Desmopressin in a rat model.
Methodology:
-
Animal Preparation: Rats are anesthetized, and a catheter is surgically implanted into a major artery, such as the carotid or femoral artery, for direct blood pressure measurement. A second catheter may be placed in a vein (e.g., jugular vein) for drug administration.
-
Blood Pressure Monitoring: The arterial catheter is connected to a pressure transducer, which is linked to a data acquisition system to continuously record arterial blood pressure. Mean Arterial Pressure (MAP) is calculated from the systolic and diastolic pressure readings.
-
Drug Administration: After a baseline blood pressure reading is established, AVP or Desmopressin is administered intravenously at different doses.
-
Data Recording: Blood pressure is continuously monitored before, during, and after drug administration to record any changes.
-
Data Analysis: The change in MAP from baseline is calculated for each dose of AVP and Desmopressin. These values are then compared to determine the relative pressor effects of the two compounds.
Caption: Experimental Workflow for In Vivo Blood Pressure Measurement.
Conclusion
The comparative analysis of this compound and arginine vasopressin clearly demonstrates the successful molecular engineering of desmopressin to achieve a highly selective therapeutic agent. Its potent antidiuretic activity, mediated by the V2 receptor, combined with its negligible pressor effects due to low V1a receptor affinity, establishes desmopressin as a superior alternative to AVP for the treatment of central diabetes insipidus and other conditions where antidiuresis is desired without cardiovascular side effects. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced pharmacology of these and other vasopressin analogues.
References
- 1. Vasopressin - Wikipedia [en.wikipedia.org]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. litfl.com [litfl.com]
- 4. V1a- and V2-type vasopressin receptors mediate vasopressin-induced Ca2+ responses in isolated rat supraoptic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. V2 (Vasopressin) Receptors Mnemonic for USMLE [pixorize.com]
- 6. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. Arginine Vasopressin Disorder (Diabetes Insipidus) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Cross-Reactivity of [8-L-arginine] deaminovasopressin in Vasopressin Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of [8-L-arginine] deaminovasopressin (dAVP), also known as desmopressin, in various vasopressin immunoassays. Understanding the specificity of these assays is critical for the accurate quantification of endogenous arginine vasopressin (AVP) in the presence of its synthetic analog, dAVP, a common therapeutic agent. This document summarizes quantitative data from commercially available kits and scientific literature, details relevant experimental protocols, and provides visual diagrams of key biological and experimental pathways.
Data Summary: Cross-Reactivity of dAVP in Vasopressin Immunoassays
The following table summarizes the reported cross-reactivity of dAVP in different vasopressin immunoassays. The data highlights a generally low to negligible cross-reactivity, a crucial factor for specific AVP measurement in clinical and research settings.
| Immunoassay Type | Assay Name/Manufacturer | Cross-Reactivity of this compound (dAVP) | Reference |
| Radioimmunoassay (RIA) | Phoenix Pharmaceuticals, Inc. Vasopressin RIA Kit | 0.8% | [1] |
| Radioimmunoassay (RIA) | BÜHLMANN Laboratories AG Direct Vasopressin RIA | <0.01% | |
| Radioimmunoassay (RIA) | In-house developed RIA | 1% | [2] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Various Commercial Kits | No significant cross-reactivity reported, but specific percentage data is often not provided by manufacturers. | [3][4][5] |
Experimental Protocols
Accurate assessment of immunoassay specificity is underpinned by robust experimental design. Below are detailed methodologies for two common types of immunoassays used for vasopressin quantification.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISAs are frequently used for the quantification of small molecules like vasopressin. The principle relies on the competition between the unlabeled antigen in the sample and a labeled antigen for a limited number of antibody binding sites.
Methodology:
-
Coating: A microtiter plate is coated with a capture antibody, typically a goat anti-rabbit IgG.
-
Sample and Reagent Addition: Standards or samples containing unknown amounts of AVP are added to the wells. Subsequently, a fixed amount of AVP conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and a specific rabbit anti-vasopressin primary antibody are added.
-
Competitive Binding: The plate is incubated to allow the unlabeled AVP from the sample and the AVP-enzyme conjugate to compete for binding to the primary antibody. Higher concentrations of AVP in the sample result in less binding of the AVP-enzyme conjugate.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme bound to the plate converts the substrate into a colored product.
-
Signal Detection: The reaction is stopped, and the absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of AVP in the sample.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of AVP in the samples is then determined by interpolating their absorbance values on the standard curve.
Radioimmunoassay (RIA)
RIA is a highly sensitive technique that utilizes a radiolabeled antigen to compete with the unlabeled antigen in the sample for binding to a limited amount of antibody.
Methodology:
-
Reagent Preparation: Standards with known concentrations of AVP and samples are prepared. A specific anti-vasopressin antibody and radiolabeled AVP (e.g., with Iodine-125) are diluted to their optimal concentrations in an assay buffer.
-
Competitive Binding: A mixture of the sample or standard, the specific antibody, and the radiolabeled AVP is incubated. During this incubation period, the unlabeled AVP in the sample and the radiolabeled AVP compete for the binding sites on the antibody.
-
Separation of Bound and Free Antigen: After incubation, a separation reagent (e.g., a second antibody that precipitates the primary antibody-antigen complex, or charcoal to adsorb the free antigen) is added to separate the antibody-bound AVP from the free AVP.
-
Radioactivity Measurement: The radioactivity of the bound fraction (the precipitate) is measured using a gamma counter.
-
Data Analysis: A standard curve is constructed by plotting the percentage of bound radiolabeled AVP as a function of the concentration of the unlabeled AVP standards. The concentration of AVP in the samples is then determined from this standard curve. The amount of radioactivity is inversely proportional to the concentration of AVP in the sample.
Visualizing Key Pathways
To aid in the understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: Vasopressin V2 Receptor Signaling Pathway in Kidney Collecting Duct Cells.
Caption: Generalized workflow of a competitive immunoassay for vasopressin detection.
References
A Comparative Guide to the Binding Kinetics of DDAVP and Other V2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding kinetics of 1-desamino-8-D-arginine vasopressin (DDAVP) with other vasopressin V2 receptor (V2R) agonists. The information presented herein is intended to assist researchers and drug development professionals in understanding the nuanced interactions of these compounds with their target receptor, facilitating the design and development of novel therapeutics for conditions such as diabetes insipidus, nocturnal enuresis, and certain bleeding disorders.
Introduction to V2 Receptor Agonists and Their Significance
The vasopressin V2 receptor, a G-protein coupled receptor (GPCR), is a key regulator of water and electrolyte balance in the body. Upon activation by its endogenous ligand, arginine vasopressin (AVP), the V2R initiates a signaling cascade that leads to the reabsorption of water in the kidneys. DDAVP is a synthetic analog of AVP designed to exhibit greater selectivity and a longer duration of action at the V2R, with reduced pressor effects associated with the V1a receptor. The binding kinetics of a V2R agonist—encompassing its association and dissociation rates—are critical determinants of its pharmacodynamic profile, including the onset, magnitude, and duration of its therapeutic effect.
Comparative Analysis of Binding Kinetics
The binding of an agonist to its receptor is a dynamic process characterized by an association rate constant (k_on_) and a dissociation rate constant (k_off_). The ratio of these two constants determines the equilibrium dissociation constant (K_d_), which is a measure of the agonist's binding affinity. A lower K_d_ value indicates a higher binding affinity. While K_d_ is a crucial parameter, understanding the individual kinetic rates provides deeper insights into the ligand-receptor interaction.
Below is a summary of the available quantitative data on the binding kinetics of DDAVP and other selected V2 receptor agonists. It is important to note that direct comparative studies measuring k_on_ and k_off_ for a wide range of V2R agonists are limited in the publicly available literature. The data presented here are compiled from various sources and should be interpreted with consideration of the different experimental conditions under which they were obtained.
| Agonist | Receptor Species | K_i_ (nM) | K_d_ (nM) | k_on_ (M⁻¹s⁻¹) | k_off_ (s⁻¹) | Reference |
| DDAVP | Human | 23.3 - 65.9 | - | Not widely reported | Not widely reported | [1][2] |
| Rat | 0.3 | 0.76 | Not widely reported | Not widely reported | [1][3] | |
| Arginine Vasopressin (AVP) | Human | ~1-2 | - | Not widely reported | Not widely reported | [4] |
| Terlipressin | Human | ~6900 | - | Not widely reported | Not widely reported | [5] |
| Lypressin | Not specified | - | - | Not widely reported | Not widely reported | [6][7] |
| OPC-51803 (non-peptide) | Human | 91.9 | - | Not widely reported | Not widely reported | [8][9] |
| Rat | 49.8 | - | Not widely reported | Not widely reported | [10] |
*K_i_ (inhibitory constant) is often used as an approximation of K_d_ in competitive binding assays.
V2 Receptor Signaling Pathway
Activation of the V2 receptor by an agonist like DDAVP primarily triggers the Gs alpha subunit of the associated heterotrimeric G protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets. A key event in renal collecting duct cells is the PKA-mediated phosphorylation of aquaporin-2 (AQP2), which promotes its translocation from intracellular vesicles to the apical membrane. This increases the water permeability of the membrane, facilitating water reabsorption from the urine.
There is also evidence for a β-arrestin-mediated signaling pathway for the V2 receptor, which can be involved in receptor desensitization and internalization, as well as initiating distinct downstream signaling events.
V2 Receptor Signaling Pathway
Experimental Protocols
The determination of ligand-receptor binding kinetics is crucial for characterizing the pharmacological properties of V2 receptor agonists. Below are detailed methodologies for key experiments commonly employed in this field.
Radioligand Binding Assay
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest.
Objective: To determine the binding affinity (K_d_ or K_i_) of unlabeled V2R agonists by measuring their ability to compete with a radiolabeled ligand for binding to the V2 receptor.
Materials:
-
Radioligand: Typically [³H]-Arginine Vasopressin ([³H]-AVP).
-
Receptor Source: Membranes prepared from cells or tissues endogenously or recombinantly expressing the V2 receptor (e.g., HEK293 cells, CHO cells, or rat kidney medulla).
-
Unlabeled Ligands: DDAVP and other V2R agonists of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus: For separating bound from free radioligand.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the V2 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in triplicate:
-
Total Binding: Receptor membranes and radioligand.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of an unlabeled ligand (e.g., 1 µM AVP) to saturate the receptors.
-
Competition Binding: Receptor membranes, radioligand, and varying concentrations of the unlabeled test agonist.
-
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. This separates the receptor-bound radioligand from the free radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand trapped in the filter.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Radioligand Binding Assay Workflow
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing data on both the association and dissociation kinetics.
Objective: To determine the k_on_, k_off_, and K_d_ of V2R agonists.
Materials:
-
SPR Instrument: e.g., Biacore.
-
Sensor Chip: Typically a CM5 chip for amine coupling.
-
Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine.
-
Purified V2 Receptor: Solubilized in a suitable detergent.
-
Analytes: DDAVP and other V2R agonists in running buffer.
-
Running Buffer: e.g., HBS-P+ buffer.
Procedure:
-
Receptor Immobilization:
-
Activate the sensor chip surface using a mixture of NHS and EDC.
-
Inject the purified V2 receptor over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte (V2R agonist) over the receptor-immobilized surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time. The association phase is observed during the injection.
-
After the injection, flow running buffer over the surface and monitor the decrease in the SPR signal, which represents the dissociation phase.
-
-
Regeneration: Inject a regeneration solution (e.g., low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
The sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.
-
This fitting process yields the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_).
-
Conclusion
The binding kinetics of V2 receptor agonists are a critical aspect of their pharmacological profile. While DDAVP remains a cornerstone in the treatment of various conditions due to its high selectivity and potency at the V2R, the development of novel agonists with tailored kinetic properties holds promise for improved therapeutic outcomes. This guide provides a foundational understanding of the comparative binding kinetics and the experimental methodologies used to assess them. Further research providing direct comparative kinetic data for a broader range of V2R agonists will be invaluable for the continued advancement of this field.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-desamino-8-D-arginine vasopressin (DDAVP) as an agonist on V1b vasopressin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of [3H]1-desamino-8-D-arginine vasopressin as a radioligand for vasopressin V2-receptors in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. dovepress.com [dovepress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. KEGG DRUG: Lypressin [genome.jp]
- 8. Characterization of a novel nonpeptide vasopressin V2-agonist, OPC-51803, in cells transfected human vasopressin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a novel nonpeptide vasopressin V(2)-agonist, OPC-51803, in cells transfected human vasopressin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Guide to High-Throughput Screening Assays for [8-L-arginine] Deaminovasopressin (dDAVP) Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of high-throughput screening (HTS) assays for the identification and characterization of [8-L-arginine] deaminovasopressin (dDAVP) analogs targeting the vasopressin V2 receptor (V2R). We offer a detailed examination of prominent HTS methodologies, presenting supporting experimental data to facilitate informed decisions in drug discovery workflows.
Introduction to dDAVP Analogs and the V2 Receptor
Desmopressin (dDAVP), a synthetic analog of the human hormone arginine vasopressin (AVP), is a critical therapeutic agent for conditions such as central diabetes insipidus and certain bleeding disorders.[1] Its therapeutic effects are primarily mediated through potent and selective agonism of the vasopressin V2 receptor, a G-protein coupled receptor (GPCR).[1] The development of novel dDAVP analogs with improved pharmacokinetic and pharmacodynamic profiles is an active area of research. High-throughput screening is an essential tool for rapidly assessing the activity of large libraries of these analogs.
The V2 receptor is predominantly coupled to the Gαs protein.[2] Agonist binding initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the desired physiological response.[2] An alternative signaling pathway involves the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G-protein-independent signaling.[4]
High-Throughput Screening Assay Platforms
Several HTS platforms are available for screening dDAVP analogs, each with its own advantages and limitations. The most common approaches for V2R agonists are functional cell-based assays that measure downstream signaling events.
cAMP Accumulation Assays
These assays directly quantify the production of cAMP following V2R activation. They are a robust and widely used method for assessing the potency and efficacy of dDAVP analogs.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LANCE® Ultra cAMP): This technology is based on the competition between endogenously produced cAMP and a fluorescently labeled cAMP tracer for binding to a specific antibody.[5] It is a homogeneous assay with high sensitivity and a good signal-to-background ratio, making it ideal for HTS.[5]
-
Luminescent Assays (e.g., cAMP-Glo™): These assays utilize a luciferase-based system where the amount of light produced is inversely proportional to the amount of cAMP present.[6] They are also homogeneous and offer high sensitivity.[6]
β-Arrestin Recruitment Assays
These assays measure the interaction of β-arrestin with the activated V2R. This provides an alternative readout of receptor activation that is independent of G-protein coupling.
-
Enzyme Fragment Complementation (EFC) Assays (e.g., PathHunter®): In this system, the V2R is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Upon agonist-induced recruitment, the fragments combine to form an active enzyme that generates a chemiluminescent signal.
Radioligand Binding Assays
While not a functional assay, radioligand binding assays are a traditional and reliable method for determining the binding affinity (Ki) of a compound for the V2 receptor.[7] This method involves a radiolabeled ligand that competes with the unlabeled test compound for binding to the receptor. Due to the use of radioactivity and the need for separation steps, this is a lower-throughput method and is often used as a secondary assay to confirm hits from a primary HTS campaign.[7]
Comparative Performance Data
The following table summarizes the performance of dDAVP and its analogs in various assay formats. The data has been compiled from multiple sources to provide a comparative overview.
| Compound | Assay Type | Cell Line | Readout | Potency (EC50/Ki) | Source |
| Arginine Vasopressin (AVP) | Radioligand Binding | HEK293 | Ki | ~1-10 nM | [4] |
| TR-FRET cAMP | HEK293FT | pEC50 | 9.87 | [2][3] | |
| BRET (β-arrestin) | HEK293 | pEC50 | 9.2 | [4] | |
| Desmopressin (dDAVP) | Radioligand Binding | - | Ki | ~10-20 nM | [4] |
| TR-FRET cAMP | - | EC50 | - | ||
| BRET (β-arrestin) | HEK293 | pEC50 | 8.0 | [4] | |
| [V4Q5]dDAVP | cAMP EIA | MCF-7 | cAMP conc. | - | [8] |
| Clonogenic Assay | MDA-MB-231 | Inhibition | - | [8] |
Experimental Protocols
High-Throughput cAMP Accumulation Assay (TR-FRET)
This protocol is adapted from the PerkinElmer LANCE® Ultra cAMP Assay.[5][9]
-
Cell Preparation:
-
HEK293 cells stably expressing the human V2 receptor are cultured to ~80-90% confluency.
-
Cells are harvested, washed, and resuspended in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) at the desired cell density.[6]
-
-
Compound Addition:
-
5 µL of cell suspension is added to each well of a 384-well white opaque plate.
-
Serial dilutions of dDAVP analogs are prepared in stimulation buffer.
-
5 µL of the compound dilutions are added to the respective wells.
-
-
Stimulation:
-
The plate is sealed and incubated for 30 minutes at room temperature to allow for cAMP accumulation.
-
-
Detection:
-
10 µL of a detection mix containing Eu-cAMP tracer and ULight-anti-cAMP antibody is added to each well.
-
The plate is incubated for 1 hour at room temperature.
-
-
Data Acquisition:
-
The plate is read on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.
-
The ratio of the two emission signals is calculated and used to determine the amount of cAMP produced.
-
PathHunter® β-Arrestin Recruitment Assay
This protocol is a generalized representation of the DiscoverX PathHunter® assay.
-
Cell Plating:
-
PathHunter® cells co-expressing ProLink™-tagged V2R and EA-tagged β-arrestin are seeded in a 384-well white plate and incubated overnight.
-
-
Compound Addition:
-
Serial dilutions of dDAVP analogs are prepared.
-
5 µL of the compound dilutions are added to the cells.
-
-
Incubation:
-
The plate is incubated for 90 minutes at 37°C.
-
-
Detection:
-
12 µL of PathHunter® Detection Reagent is added to each well.
-
The plate is incubated for 60 minutes at room temperature.
-
-
Data Acquisition:
-
The chemiluminescent signal is read on a standard luminescence plate reader.
-
Visualizations
V2 Receptor Signaling Pathway
Caption: V2 Receptor Signaling Pathway.
High-Throughput Screening Workflow
Caption: High-Throughput Screening Workflow.
Conclusion
The selection of an appropriate HTS assay for the discovery of novel dDAVP analogs depends on several factors, including the desired throughput, the specific signaling pathway of interest, and available instrumentation. cAMP accumulation assays, particularly TR-FRET-based methods, offer a robust, sensitive, and high-throughput-compatible solution for primary screening of V2R agonists. β-arrestin recruitment assays provide a valuable orthogonal approach to confirm hits and investigate potential biased agonism. While lower in throughput, radioligand binding assays remain the gold standard for determining binding affinity and should be employed for in-depth characterization of lead compounds. This guide provides the necessary framework and comparative data to assist researchers in establishing a validated and efficient screening cascade for the next generation of dDAVP-based therapeutics.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Characterization of Three Vasopressin Receptor 2 Variants: An Apparent Polymorphism (V266A) and Two Loss-of-Function Mutations (R181C and M311V) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Three Vasopressin Receptor 2 Variants: An Apparent Polymorphism (V266A) and Two Loss-of-Function Mutations (R181C and M311V) | PLOS One [journals.plos.org]
- 4. biorxiv.org [biorxiv.org]
- 5. bioline.ru [bioline.ru]
- 6. resources.revvity.com [resources.revvity.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. blossombio.com [blossombio.com]
a head-to-head study of [8-L-arginine] deaminovasopressin vs. lypressin in renal assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two key vasopressin analogues, [8-L-arginine] deaminovasopressin (desmopressin) and lypressin (B1675749), with a focus on their performance in renal assays. By presenting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be an essential resource for researchers in nephrology, endocrinology, and pharmacology.
Executive Summary
Desmopressin (B549326), a synthetic analogue of vasopressin, is structurally modified to exhibit a more potent and prolonged antidiuretic effect with significantly reduced vasopressor activity compared to the naturally occurring porcine vasopressin, lypressin. This selectivity for the vasopressin V2 receptor in the renal collecting ducts makes desmopressin a cornerstone in the treatment of conditions like central diabetes insipidus. Lypressin, while also an effective antidiuretic, retains more significant vasopressor (V1 receptor-mediated) effects. Experimental data from comparative studies in animal models quantitatively underscore these differences in potency and effect on electrolyte excretion.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from a head-to-head study comparing the renal effects of desmopressin and lypressin.
Table 1: Comparative Antidiuretic Potency in Conscious Rats
| Compound | Administration Route | Dose for Comparable Half-Time Antidiuresis | Relative Potency |
| This compound (Desmopressin) | Intravenous | ~1 ng | ~1000x |
| Lypressin | Intravenous | ~1000 ng | 1x |
Data extracted from a study in conscious rats, where doses were adjusted to achieve a comparable duration of antidiuretic effect[1].
Table 2: Effects on Urine Osmolality and Electrolyte Excretion in Conscious Rats (Subcutaneous Administration)
| Parameter | This compound (Desmopressin) | Lypressin |
| Urine Osmolality | Higher | Lower |
| Sodium (Na+) Excretion | Lower | Higher |
| Potassium (K+) Excretion | Increased | Markedly Increased |
Observations from a comparative study in conscious rats following subcutaneous administration[1].
Table 3: Vasopressin Receptor Binding Affinity (Ki values)
| Compound | V2 Receptor Ki (nM) | V1b Receptor Ki (nM) | V2/V1b Selectivity |
| This compound (Desmopressin) | 65.9 | 5.84 | ~0.09 |
| Lypressin | 10 | 1.8 | ~0.18 |
Ki values represent the concentration of the ligand that binds to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. Data for desmopressin from Tocris Bioscience. Data for lypressin from a study by Manning et al.[2].
Experimental Protocols
The following is a detailed methodology for a key in vivo experiment cited in this guide, designed to compare the antidiuretic and natriuretic effects of vasopressin analogues in conscious rats.
In Vivo Antidiuretic and Natriuretic Assay in Conscious Rats
1. Animal Model:
-
Male Wistar rats are used for the experiment.
-
The animals are housed individually in metabolic cages to allow for the quantitative collection of urine.
2. Surgical Preparation (for intravenous studies):
-
A chronic catheter is surgically inserted into the right jugular vein of the rats under anesthesia.
-
The animals are allowed a recovery period to ensure they are in a conscious and unstressed state during the experiment.
3. Experimental Procedure:
-
Hydration: The rats are water-loaded to induce diuresis.
-
Drug Administration:
-
Intravenous (IV): Desmopressin or lypressin is administered through the pre-implanted jugular vein catheter.
-
Subcutaneous (SC): Desmopressin or lypressin is injected subcutaneously.
-
-
Urine Collection: Urine is collected quantitatively at regular intervals.
-
Measurements:
-
Urine volume is measured to determine the rate of urine flow and the duration of the antidiuretic effect.
-
Urine osmolality is measured to assess the concentrating ability of the kidneys.
-
Urinary concentrations of sodium (Na+) and potassium (K+) are determined to evaluate the natriuretic and kaliuretic effects of the compounds.
-
4. Data Analysis:
-
The duration of antidiuresis is determined as the time taken for the urine flow to return to pre-injection levels.
-
The total excretion of sodium and potassium is calculated for the duration of the experiment.
-
Dose-response curves are generated to compare the potency of the two compounds.
Mandatory Visualizations
Signaling Pathway of Vasopressin Analogues in Renal Collecting Duct Cells
Caption: V2 receptor signaling pathway in renal cells.
Experimental Workflow for Comparative Renal Assay
Caption: Workflow for in vivo comparative renal assay.
References
Confirming the V2 Receptor Selectivity of [8-L-arginine] deaminovasopressin (dDAVP) in a Novel Cellular Context
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The synthetic peptide [8-L-arginine] deaminovasopressin (dDAVP), also known as desmopressin, is a cornerstone in the treatment of disorders like central diabetes insipidus and certain bleeding disorders. Its therapeutic efficacy hinges on its high selectivity for the vasopressin V2 receptor (V2R), which mediates antidiuretic effects, while exhibiting minimal activity at the V1a and V1b receptors that are associated with vasoconstriction and ACTH release, respectively.[1][2] This guide provides an objective comparison of dDAVP's performance against other vasopressin receptor agonists, supported by experimental data and detailed protocols for assessing receptor selectivity in a newly established recombinant cell line.
Quantitative Comparison of Vasopressin Receptor Agonists
The selectivity of dDAVP for the V2 receptor is evident when its binding affinity and functional potency are compared to that of the endogenous ligand, Arginine Vasopressin (AVP), and other synthetic analogues. The following tables summarize key quantitative data from studies utilizing recombinant cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, engineered to express a single human vasopressin receptor subtype. This approach allows for the precise characterization of ligand-receptor interactions.
Table 1: Comparative Binding Affinities (Ki, nM) of Vasopressin Agonists at Human Vasopressin Receptors
| Compound | V1a Receptor (Ki, nM) | V1b Receptor (Ki, nM) | V2 Receptor (Ki, nM) | V2 Selectivity Ratio (Ki V1a / Ki V2) | Reference |
| dDAVP | 62.4 | 5.84 | 23.3 | 2.68 | [3] |
| Arginine Vasopressin (AVP) | 1.4 | 0.8 | 4.2 | 0.33 | [4] |
| Selepressin | 2.4 | - | >1000 | <0.0024 | [5] |
Ki values represent the concentration of the ligand required to inhibit 50% of the radioligand binding. A lower Ki value indicates a higher binding affinity. The V2 selectivity ratio is calculated here as the Ki for the V1a receptor divided by the Ki for the V2 receptor; a higher ratio indicates greater selectivity for the V2 receptor over the V1a receptor.
Table 2: Comparative Functional Potencies (EC50, nM) of Vasopressin Agonists at Human Vasopressin Receptors
| Compound | V1a Receptor (EC50, nM) | V1b Receptor (EC50, nM) | V2 Receptor (EC50, nM) | V2 Selectivity Ratio (EC50 V1a / EC50 V2) | Reference |
| dDAVP | >1000 | 11.4 | 23.9 | <0.0239 | [6] |
| Arginine Vasopressin (AVP) | 1.13 | 0.90 | 2.22 | 0.51 | [7] |
| Selepressin | 2.4 | - | >1000 | <0.0024 | [5] |
EC50 values represent the concentration of the agonist that produces 50% of the maximal response. For V1a and V1b receptors, this is typically measured as an increase in intracellular calcium, while for the V2 receptor, it is measured as an increase in cyclic AMP (cAMP). A lower EC50 value indicates greater potency. The V2 selectivity ratio is calculated here as the EC50 for the V1a receptor divided by the EC50 for the V2 receptor; a higher ratio indicates greater functional selectivity for the V2 receptor.
Visualizing the Cellular Mechanisms and Experimental Approaches
To understand the basis of these comparisons, it is crucial to visualize the distinct signaling pathways activated by vasopressin receptors and the workflows of the experiments used to quantify these activities.
References
- 1. Vasopressin analogue - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 1-desamino-8-D-arginine vasopressin (DDAVP) as an agonist on V1b vasopressin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of In Vivo Effects of [8-L-arginine] Deaminovasopressin: A Comparative Guide
An Objective Analysis of Published Data for Researchers, Scientists, and Drug Development Professionals
[8-L-arginine] deaminovasopressin, a synthetic analogue of the natural antidiuretic hormone vasopressin, is a well-established therapeutic agent with primary applications in the management of central diabetes insipidus and certain bleeding disorders.[1][2][3] Its in vivo effects are predominantly mediated through selective agonism of the vasopressin V2 receptor, leading to a cascade of physiological responses affecting renal water reabsorption, coagulation, and cardiovascular hemodynamics.[2][4] This guide provides a comparative analysis of published in vivo effects of deaminovasopressin, with a focus on the reproducibility of its key actions across different studies. The information is intended to offer researchers, scientists, and drug development professionals a clear and objective overview of the existing experimental data.
Key In Vivo Effects: A Tabular Comparison
The in vivo effects of deaminovasopressin have been documented in various animal models and human subjects. The following tables summarize the quantitative data from a selection of published studies, categorized by physiological system, to facilitate a direct comparison of the findings.
Table 1: Effects on Coagulation and Hemostasis
| Species/Subjects | Dosage and Administration | Key Findings | Reference |
| Healthy Human Volunteers (n=10) | 0.3 µg/kg intravenous infusion | Factor VIII:C levels increased from a baseline of ~0.43 IU/ml to 1.78 IU/ml at 60 minutes post-infusion. | [4] |
| Patients with mild hemophilia A (n=26) | Multiple perioperative doses | A second dose resulted in a Factor VIII:C increase that was approximately 40% of the initial response, indicating tachyphylaxis.[5] | [5] |
| Patients undergoing elective surgery | Intravenous infusion | Significant increase in plasminogen activator and Factor VIII components compared to control.[6] | [6] |
| Rabbits with endotoxin-induced DIC | 20 µg/kg/h for 6 hours | Significantly ameliorated platelet drop and fibrinogen decrease; reduced fibrin (B1330869) deposition in kidneys.[1] | [1] |
Table 2: Effects on Renal Function
| Species/Subjects | Dosage and Administration | Key Findings | Reference |
| Patients with advanced chronic renal failure (n=38) | 0.02 mg intranasally | Instantaneous decrease in urine volume and increase in urine/plasma inulin (B196767) ratio.[3] | [3] |
| Healthy Human Males (n=48) | 4 µg intravenous bolus followed by 4 µg over 2 hours | Decreased urinary flow rate by 75% and urinary sodium excretion rate by 19%.[7] | [7] |
| Isolated Perfused Rat Kidney | 80 to 8700 pg/ml infusion | Dose-dependent reduction in urine volume and increase in urine osmolality.[8] | [8] |
| Patients with central diabetes insipidus (n=20) | Switch from intranasal to oral disintegrating tablet | Maintained similar 24-hour urine volume, indicating comparable antidiuretic effect.[9] | [9] |
Table 3: Cardiovascular Effects
| Species/Subjects | Dosage and Administration | Key Findings | Reference |
| Normal Human Subjects | 0.3 µg/kg infusion | Decreased mean arterial pressure by 10-15% and increased pulse rate by 20-25%.[10] | [10] |
| Dehydrated Dogs | Not specified | A V2 agonist acutely increased cardiac output and heart rate. | |
| Isolated Rat Heart | Chronic exposure (10 µg/kg/day for 10 days) | Decreased basal ventricular automaticity.[2] | [2] |
| Isolated Perfused Rat Kidney | High doses | No effect on renal hemodynamics (in contrast to arginine-vasopressin which reduced renal perfusate flow).[8] | [8] |
Experimental Protocols
The reproducibility of scientific findings is intrinsically linked to the detailed reporting of experimental methodologies. Below are summaries of the protocols employed in key studies cited in this guide.
Protocol 1: Evaluation of Coagulation Effects in Humans
-
Objective: To investigate the in vivo effect of deaminovasopressin on thrombin generation.[4]
-
Subjects: 10 healthy human volunteers.[4]
-
Procedure: Deaminovasopressin was infused intravenously over 15 minutes. Blood samples were collected before and at 15, 30, and 60 minutes after the start of the infusion.[4]
-
Analysis: Factor VIII:C levels were measured. An in vitro thrombin generation test was performed on defibrinated plasma using a chromogenic substrate.[4]
Protocol 2: Assessment of Renal Effects in Humans
-
Objective: To investigate the antinatriuretic effect of deaminovasopressin in humans.[7]
-
Subjects: 48 healthy normotensive adult men on a high sodium/low potassium diet.[7]
-
Procedure: A 4-µg intravenous bolus of deaminovasopressin was administered, followed by a 4 µg infusion over 2 hours. This was performed before and after a 7-day administration of amiloride.[7]
-
Analysis: Urine and blood samples were collected to measure sodium, potassium, creatinine, and osmolality.[7]
Protocol 3: Investigation of Cardiovascular Effects in an Animal Model
-
Objective: To determine the direct and modulatory effects of deaminovasopressin on ventricular automaticity in rats.[2]
-
Subjects: Adult and neonatal rats.[2]
-
Procedure: For chronic exposure, rats received 10 µg/kg/day of deaminovasopressin subcutaneously for 10 days. For acute exposure, isolated ventricular septal preparations were superfused with 10⁻⁸ M deaminovasopressin for 1 hour.[2]
-
Analysis: Changes in basal and alpha-1 agonist-induced automaticity were measured.[2]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: V2 Receptor Signaling Pathway for Deaminovasopressin.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Desmopressin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. What is the mechanism of Desmopressin Acetate? [synapse.patsnap.com]
- 5. 1-desamino-8-D-arginine vasopressin (DDAVP) as an agonist on V1b vasopressin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. childrensmn.org [childrensmn.org]
- 7. Evidence for dual signaling pathways for V2 vasopressin receptor in rat inner medullary collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www1.wfh.org [www1.wfh.org]
- 10. mdpi.com [mdpi.com]
a comparative study of the metabolic stability of different deaminovasopressin formulations
For Researchers, Scientists, and Drug Development Professionals
Deaminovasopressin (desmopressin, dDAVP), a synthetic analogue of the natural hormone vasopressin, is a cornerstone in the management of central diabetes insipidus and other related conditions. Its efficacy is intrinsically linked to its metabolic stability, which dictates its bioavailability and duration of action. This guide provides a comparative overview of the metabolic stability of different desmopressin (B549326) formulations, supported by experimental data, to aid in research and development.
Comparative Metabolic Stability Data
The metabolic stability of desmopressin is significantly influenced by its formulation and route of administration. The following table summarizes key metabolic parameters from various studies.
| Formulation | Key Metabolic Challenge(s) | Half-life (t½) | Key Findings |
| Oral Tablet | Enzymatic degradation in the GI tract, presystemic metabolism. | Approximately 2.0 - 2.2 hours.[1] | Oral administration leads to a slower time to peak plasma concentration compared to intranasal delivery.[2] The bioavailability is lower, necessitating higher doses. |
| Intranasal Spray | Enzymatic degradation in the nasal mucosa, mucociliary clearance. | Approximately 2.2 hours.[1] | Absorption can be erratic due to changes in the nasal mucosa.[3] The prolonged antidiuretic effect is attributed to slow absorption and persistence in plasma.[4] |
| Injectable (IV/SC) | Systemic enzymatic degradation. | Plasma half-life ranges from 86 to 142 minutes.[5] | Intravenous administration bypasses presystemic metabolism, leading to high bioavailability. The rate of clearance from plasma is significantly lower than that of natural arginine-vasopressin (AVP).[6] |
| Oral Self-Emulsifying Drug Delivery Systems (SEDDS) | Degradation by α-chymotrypsin and glutathione (B108866). | Not explicitly stated, but degradation is significantly reduced. | SEDDS formulations can protect desmopressin from in vitro degradation by α-chymotrypsin and glutathione.[7] The DES/AOT-SEDDS-F4 formulation showed significant protection against both.[7] |
| Liposomal Formulations | Enzymatic digestion (e.g., by α-chymotrypsin). | Longer half-life observed in the presence of α-chymotrypsin compared to desmopressin in solution.[8] | Liposomes can protect desmopressin from enzymatic degradation.[8] The degradation of desmopressin in liposomes follows pseudo-first-order kinetics, similar to its degradation in solution.[8] |
| Prodrugs (aliphatic carboxylic acid esters) | Hydrolysis by esterases in the gastrointestinal media. | Varies by ester; n-hexanoyl and n-octanoyl esters have half-lives of ~1.1-1.4 min in 10% rat jejunal fluid. The more stable pivalate (B1233124) ester has a half-life of 10.3 min.[9] | Prodrugs are designed to be converted to the active dDAVP after absorption.[9] The rate of conversion is a critical factor in their design.[9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of metabolic stability. Below are summarized protocols for key experiments cited in the literature.
In Vitro Enzymatic Stability Assay (α-chymotrypsin)
This assay evaluates the susceptibility of a desmopressin formulation to degradation by the digestive enzyme α-chymotrypsin.
-
Sample Preparation: Desmopressin acetate (B1210297) (e.g., 0.12 mg/mL) is dissolved in a suitable buffer (e.g., 50 mM HEPES buffer, pH 7.4, containing 2 mM CaCl₂). The formulated desmopressin (e.g., SEDDS) is emulsified in the same buffer.[7]
-
Incubation: Samples are pre-incubated at 37°C.
-
Enzyme Addition: A solution of α-chymotrypsin (e.g., 3.6 mg/mL) is added to the samples to initiate the enzymatic reaction.[7]
-
Time-point Sampling: Aliquots are withdrawn at predetermined time intervals.
-
Reaction Quenching: The enzymatic reaction is stopped by adding a quenching solution (e.g., 2% Trifluoroacetic acid).[7]
-
Sample Processing: For emulsion-based formulations, the emulsion is destroyed (e.g., by adding sodium chloride) to facilitate drug extraction.[7]
-
Analysis: The concentration of remaining intact desmopressin is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]
In Vitro Glutathione (GSH) Stability Assay
This assay assesses the stability of the disulfide bond in desmopressin in the presence of the reducing agent glutathione.
-
Sample Preparation: Desmopressin acetate and the test formulations are prepared in a suitable buffer (e.g., 50 mM acetate buffer, pH 5.5).
-
GSH Addition: A solution of reduced glutathione (e.g., 2.5 mg/mL) is added to the samples.[7]
-
Incubation and Sampling: The mixture is incubated, and aliquots are taken at various time points.
-
Analysis: The amount of remaining desmopressin is quantified to determine the rate of degradation due to the thiol-disulfide exchange reaction.[7] In one study, desmopressin acetate was degraded to 50% of its initial amount within 2 hours.[7]
Pharmacokinetic Analysis in Plasma
This involves the measurement of desmopressin concentrations in plasma over time following administration to determine parameters like half-life and clearance.
-
Sample Collection: Blood samples are collected from subjects at various time points after drug administration.
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Sample Extraction: Desmopressin is extracted from the plasma using techniques like solid-phase extraction (SPE) with ion exchange.[10]
-
Quantification: The concentration of desmopressin in the extracted samples is determined using a highly sensitive and specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11]
-
Pharmacokinetic Modeling: The resulting concentration-time data is used to calculate pharmacokinetic parameters, including half-life, clearance rate, and area under the curve (AUC).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Metabolic Stability Assessment
The following diagram illustrates a typical workflow for evaluating the metabolic stability of a new deaminovasopressin formulation.
Caption: Workflow for assessing the metabolic stability of deaminovasopressin formulations.
Deaminovasopressin Signaling Pathway in Renal Collecting Ducts
Deaminovasopressin exerts its antidiuretic effect by activating V2 receptors in the principal cells of the renal collecting ducts, leading to increased water reabsorption.
References
- 1. Pharmacokinetics, pharmacodynamics, long-term efficacy and safety of oral 1-deamino-8-D-arginine vasopressin in adult patients with central diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. DDAVP (1-desamino-8-D-arginine-vasopressin) treatment of central diabetes insipidus--mechanism of prolonged antidiuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidiuretic effect and pharmacokinetics of oral 1-desamino-8-D-arginine vasopressin. 1. Studies in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elimination of infused arginine-vasopressin and its long-acting deaminated analogue in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability and perfusion studies of Desmopressin (dDAVP) and prodrugs in the rat jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Quantitative Method for Analyzing Desmopressin in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Liquid Chromatography High‐Resolution Mass Spectrometry Method for Blood Desmopressin Quantification and Its Application in Hemophilia A Patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of [8-L-arginine] deaminovasopressin (Desmopressin)
For researchers, scientists, and drug development professionals, the responsible management and disposal of synthetic peptides such as [8-L-arginine] deaminovasopressin, commonly known as Desmopressin, are crucial for maintaining laboratory safety and environmental integrity. Given that the full toxicological profiles of many research compounds are not extensively documented, a precautionary approach to waste management is imperative. This guide provides detailed, step-by-step procedures for the safe handling and disposal of Desmopressin, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling
Before initiating any disposal procedure, it is mandatory to wear appropriate personal protective equipment (PPE), including chemical safety glasses, gloves, and a laboratory coat. All handling of Desmopressin, particularly in its solid (powder) form, should be performed in a well-ventilated area or within a chemical fume hood to prevent inhalation.
General Disposal Procedures
While Desmopressin is not formally classified as a "Hazardous Chemical" according to the OSHA Hazard Communication Standard, it should be handled as a potent pharmaceutical compound.[1] The primary and most recommended method for the disposal of bulk quantities of Desmopressin, including expired or excess material, is through a licensed hazardous material disposal company, with incineration being the preferred final step.[1][2]
Key Principles for Disposal:
-
Avoid Environmental Release: Do not discharge Desmopressin solutions into drains, sewers, or onto the ground.[1][3]
-
Segregation of Waste: All materials contaminated with Desmopressin, such as pipette tips, tubes, gloves, and absorbent paper, should be collected in a dedicated, clearly labeled, and leak-proof hazardous waste container.
-
Spill Management: In the event of a spill, contain the material, absorb it with an inert medium, and transfer it to a designated chemical waste container for disposal in accordance with local, state, and federal environmental regulations.[4]
-
Biohazardous Waste: If Desmopressin has been used in experiments involving biological materials, such as cell-based assays or animal models, the resulting waste must be treated as biohazardous. This may necessitate an initial decontamination step, like autoclaving, before proceeding with chemical waste disposal. Always adhere to your institution's biosafety guidelines.
Chemical Inactivation and Degradation Data
For laboratory settings where chemical inactivation prior to disposal is a viable option, it is important to understand the stability and degradation pathways of Desmopressin. Studies have shown that Desmopressin is susceptible to degradation under various conditions, which can be leveraged for its inactivation.
Desmopressin is unstable in acidic and basic environments, as well as under high temperatures and exposure to sunlight.[5] Its stability is greatest in a pH range of 4 to 5.[5] The following table summarizes quantitative data from degradation studies, providing a basis for developing inactivation protocols.
| Degradation Method | Conditions | Efficacy | Reference |
| Acid Hydrolysis | 0.1 N Hydrochloric Acid (HCl) at 60°C for 6 hours. | Complete degradation of Desmopressin was achieved. | --INVALID-LINK-- |
| Enzymatic Degradation | α-chymotrypsin (0.50 mg/ml) in an aqueous buffer (pH 7.40-8.00) at 37°C for 120 minutes. | 95% of Desmopressin was degraded. | --INVALID-LINK-- |
| Thiol-Disulphide Exchange | 1% reduced glutathione (B108866) at pH 5.5. | 52.1% of Desmopressin was degraded. | --INVALID-LINK-- |
| 0.1% reduced glutathione at pH 5.5. | 19.4% of Desmopressin was degraded. | --INVALID-LINK-- | |
| 0.01% reduced glutathione at pH 5.5. | 6.1% of Desmopressin was degraded. | --INVALID-LINK-- |
Experimental Protocol: Acid Hydrolysis for Desmopressin Inactivation
This protocol details a method for the chemical degradation of Desmopressin in a laboratory setting based on acid hydrolysis.
Materials:
-
Desmopressin waste (solid or aqueous solution)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Appropriate reaction vessel (e.g., round-bottom flask)
-
Heating mantle or water bath with temperature control
-
Stir plate and stir bar
-
pH meter or pH strips
-
Sodium hydroxide (B78521) (NaOH) solution for neutralization
-
Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat
-
Chemical fume hood
Procedure:
-
Preparation of 0.1 N HCl Solution:
-
Work within a chemical fume hood.
-
Carefully add the required volume of concentrated HCl to a larger volume of deionized water to achieve a final concentration of 0.1 N. Always add acid to water, never the other way around.
-
-
Reaction Setup:
-
Quantify the amount of Desmopressin waste to be treated.
-
If the waste is solid, dissolve it in a minimal amount of deionized water.
-
Transfer the aqueous Desmopressin solution to the reaction vessel.
-
Add a sufficient volume of the 0.1 N HCl solution to the reaction vessel. The final concentration of Desmopressin should be low enough to ensure complete reaction.
-
Add a stir bar to the vessel.
-
-
Hydrolysis Reaction:
-
Place the reaction vessel in the heating mantle or water bath on top of the stir plate.
-
Begin stirring the solution.
-
Heat the solution to 60°C and maintain this temperature for 6 hours to ensure complete degradation.
-
-
Neutralization:
-
After 6 hours, turn off the heat and allow the solution to cool to room temperature.
-
Slowly add a solution of NaOH (e.g., 1 N) while monitoring the pH.
-
Continue adding NaOH until the pH of the solution is between 6.0 and 8.0.
-
-
Disposal:
-
The resulting neutralized solution, containing the degraded peptide fragments, can now be disposed of as aqueous chemical waste in accordance with your institution's and local regulations.
-
Visualizing the Disposal Workflow and Signaling Pathway
To provide a clearer understanding of the procedural steps and the biological context of Desmopressin, the following diagrams have been generated.
Caption: A workflow for the proper disposal of Desmopressin waste.
Caption: The V2 receptor signaling pathway activated by Desmopressin.
References
- 1. wjgnet.com [wjgnet.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Systems biology of the vasopressin V2 receptor: New tools for discovery of molecular actions of a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desmopressin (DDAVP) induces NO production in human endothelial cells via V2 receptor- and cAMP-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
